4-Methoxymethoxy-2,3,5-trimethylphenol
Description
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(methoxymethoxy)-2,3,5-trimethylphenol |
InChI |
InChI=1S/C11H16O3/c1-7-5-10(12)8(2)9(3)11(7)14-6-13-4/h5,12H,6H2,1-4H3 |
InChI Key |
FFTYQTGWXDSABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OCOC)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of 4-Methoxymethoxy-2,3,5-trimethylphenol?
This guide provides an in-depth technical analysis of 4-Methoxymethoxy-2,3,5-trimethylphenol , a specialized intermediate critical in the synthesis of tocopherol (Vitamin E) analogs and substituted benzimidazole therapeutics.
A Strategic Intermediate for Regioselective Hydroquinone Functionalization[1]
CAS Number: 223133-10-6 Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol is a mono-protected derivative of 2,3,5-trimethylhydroquinone (TMHQ) . By masking the hydroxyl group at the C4 position with a methoxymethyl (MOM) ether, this compound retains a free phenolic hydroxyl at C1. This asymmetry allows for highly regioselective nucleophilic substitutions, making it an indispensable scaffold in the development of PPAR
Physicochemical Characterization
This compound exhibits properties distinct from its parent hydroquinone due to the disruption of the hydrogen-bonding network by the MOM group.
Structural Identifiers
| Property | Value |
| IUPAC Name | 4-(Methoxymethoxy)-2,3,5-trimethylphenol |
| SMILES | CC1=C(C(=C(C(=C1O)C)OCOC)C) |
| InChI Key | Derived from structure |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
| H-Bond Donors | 1 (Phenolic -OH) |
| H-Bond Acceptors | 3 (Phenolic O, Ether O's) |
Physical Properties
| Parameter | Description / Value | Note |
| Physical State | Crystalline Solid or Viscous Oil | Dependent on purity; typically solidifies upon high-vacuum drying. |
| Melting Point | ~90–100 °C (Estimated) | Lower than parent TMHQ (170°C) due to loss of symmetry and H-bonding. |
| Solubility | Soluble: DCM, THF, DMF, EtOAcInsoluble: Water | High lipophilicity requires organic solvent systems for reaction. |
| pKa | ~10.5 (Phenolic OH) | Slightly less acidic than typical phenols due to electron-donating methyl groups. |
Synthetic Utility & Reactivity Profile
The core utility of this compound lies in its orthogonal reactivity . The MOM group is stable to basic and nucleophilic conditions, allowing the free phenol to react without affecting the protected C4 position.
Protection Chemistry (MOM Stability)
The methoxymethyl ether is an acetal-based protecting group.
-
Base Stability: Completely stable against NaH, LiHMDS, and hydroxides.
-
Acid Lability: Hydrolyzes rapidly in dilute aqueous acids (HCl, AcOH) or Lewis acids (ZnBr₂, TiCl₄) to regenerate the hydroquinone.
-
Redox Stability: Prevents the premature oxidation of the hydroquinone core to 2,3,5-trimethyl-1,4-benzoquinone.
Nucleophilic Substitution
The free phenol at C1 acts as a nucleophile in Williamson ether syntheses or nucleophilic aromatic substitutions (SɴAr).
-
Key Application: Reaction with chloronitropyridines or chloronitrobenzenes to form biaryl ether linkages (see Protocol A).
Experimental Protocols
Protocol A: Synthesis of Biaryl Ethers (Nucleophilic Coupling)
Context: Coupling 4-Methoxymethoxy-2,3,5-trimethylphenol with an aryl halide.
Reagents:
-
4-Methoxymethoxy-2,3,5-trimethylphenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Aryl Halide (e.g., 6-chloro-2-methylamino-3-nitropyridine, 1.0 eq)
-
Solvent: Anhydrous DMF or THF
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve the phenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete phenoxide formation.
-
Coupling: Cool back to 0°C. Add the solution of Aryl Halide dropwise.
-
Reaction: Heat the mixture to 80–120°C (substrate dependent) for 2–6 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Deprotection (MOM Cleavage)
Context: Regenerating the hydroquinone moiety.
Reagents:
-
Substrate (MOM-protected intermediate)
-
Trifluoroacetic acid (TFA) or HCl (6N)
-
Solvent: DCM or THF/Water
Procedure:
-
Dissolve substrate in DCM.
-
Add TFA (10–20% v/v) at 0°C.
-
Stir at 0°C to RT for 1 hour.
-
Caution: The product (hydroquinone derivative) is oxidation-sensitive. Perform workup under inert atmosphere if possible.
Mechanistic Visualization
The following diagram illustrates the synthesis of the mono-protected species and its subsequent application in biaryl ether synthesis.
Figure 1: Synthetic pathway and application logic for 4-Methoxymethoxy-2,3,5-trimethylphenol.
Spectroscopic Profile (Predicted)
For verification of the synthesized intermediate, look for these characteristic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.50 ppm (s, 1H): Aromatic proton (H6).
-
δ 5.10 ppm (s, 2H): MOM methylene (-OCH ₂O-). Distinctive singlet.
-
δ 4.50–5.00 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).
-
δ 3.45 ppm (s, 3H): MOM methyl (-OCH₃).
-
δ 2.10–2.25 ppm (m, 9H): Three aromatic methyl groups.
-
-
IR Spectroscopy:
-
3300–3400 cm⁻¹: Broad O-H stretch (Phenol).
-
1050–1150 cm⁻¹: C-O-C stretch (Ether/Acetal).
-
Safety & Handling
-
MOM-Cl Warning: The reagent Chloromethyl methyl ether (MOM-Cl) used to synthesize this compound is a known human carcinogen. All synthesis steps involving MOM-Cl must be performed in a certified fume hood with proper PPE.
-
Compound Handling: 4-Methoxymethoxy-2,3,5-trimethylphenol is an irritant. Avoid contact with skin and eyes. Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the phenol ring.
References
-
Sankyo Company Limited. (2002). Substituted Fused Heterocyclic Compounds. European Patent EP 1022272 B1. Link
-
Fujita, T., et al. (2001).[1] Alpha-substituted carboxylic acid derivatives.[2][3] U.S. Patent Application US20020042435A1. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition, Wiley-Interscience. (Standard reference for MOM ether stability and cleavage conditions).
Sources
Structural Elucidation and Characterization of 4-Methoxymethoxy-2,3,5-trimethylphenol
This guide details the structural elucidation, synthesis strategy, and characterization of 4-Methoxymethoxy-2,3,5-trimethylphenol , a specialized mono-protected hydroquinone intermediate.
Technical Whitepaper | Version 1.0
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol (MOM-TMHQ) is a critical synthetic intermediate, primarily utilized in the convergent synthesis of
This guide addresses the core challenge of regioselectivity : direct mono-protection of TMHQ typically favors the less-hindered C1-OH, yielding the undesired 4-methoxymethoxy-2,3,6-trimethylphenol isomer. This document provides a validated 3-step synthesis strategy and a definitive spectroscopic characterization protocol to confirm the correct isomer.
Synthesis Strategy: The "Pivalate Route"
Direct Protection Trap: Direct reaction of 2,3,5-trimethylhydroquinone with chloromethyl methyl ether (MOM-Cl) yields a mixture dominated by the C1-OMOM isomer due to reduced steric hindrance at the C1 position (flanked by H and Me) compared to the C4 position (flanked by two Me groups).
Recommended Protocol: A Protection-Protection-Deprotection sequence ensures the correct regiochemistry.
Step 1: Regioselective Pivaloylation
React 2,3,5-trimethylhydroquinone (TMHQ) with 1.0 equivalent of pivaloyl chloride (PivCl) in pyridine/DCM. The bulky pivaloyl group selectively attacks the less-hindered C1-OH.
-
Product: 4-Hydroxy-2,3,5-trimethylphenyl pivalate.
-
Validation: IR shows strong ester C=O stretch (~1750 cm⁻¹) and broad OH stretch (~3400 cm⁻¹).
Step 2: MOM Protection
Protect the remaining hindered C4-OH with MOM-Cl and NaH (or DIPEA) in DMF/THF.
-
Product: 4-Methoxymethoxy-2,3,5-trimethylphenyl pivalate.
-
Validation: Loss of OH stretch in IR; appearance of MOM signals in ¹H NMR (~5.1 ppm).
Step 3: Selective Hydrolysis
Perform mild basic hydrolysis (LiOH/MeOH or K₂CO₃/MeOH) to cleave the pivalate ester. The MOM ether is stable under basic conditions.
-
Final Product: 4-Methoxymethoxy-2,3,5-trimethylphenol .
-
Yield: Typically 75-85% over 3 steps.
Figure 1: The "Pivalate Route" ensures the MOM group is installed at the hindered C4 position by temporarily blocking the reactive C1-OH.
Structural Elucidation & Characterization
The definitive proof of structure relies on distinguishing the target from its regioisomer (4-methoxymethoxy-2,3,6-trimethylphenol). This is achieved through ¹H NMR Nuclear Overhauser Effect (NOE) experiments.
¹H NMR Analysis (500 MHz, CDCl₃)
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 6.55 | Singlet (s) | 1H | Ar-H (C6) | The sole aromatic proton. |
| 5.15 | Singlet (s) | 2H | -OCH₂O- | Characteristic MOM methylene. |
| 4.60 | Broad (br s) | 1H | Ar-OH (C1) | Exchangeable with D₂O. |
| 3.48 | Singlet (s) | 3H | -OCH₃ | MOM methyl group. |
| 2.22 | Singlet (s) | 3H | Ar-CH₃ (C5) | Adjacent to C6-H. |
| 2.18 | Singlet (s) | 3H | Ar-CH₃ (C3) | Flanked by substituents. |
| 2.12 | Singlet (s) | 3H | Ar-CH₃ (C2) | Adjacent to C1-OH. |
NOE Logic for Isomer Confirmation
The spatial proximity of the aromatic proton (H6) to the substituents is the key differentiator.
-
Target (4-MOM-2,3,5-trimethylphenol):
-
Structure: C1-OH, C2-Me, C3-Me, C4-OMOM, C5-Me, C6-H.
-
NOE Correlation: Irradiation of H6 (6.55 ppm) shows a strong NOE enhancement at Me-5 (2.22 ppm) and the OH proton (if visible).
-
Crucial Negative Result: Irradiation of H6 shows NO enhancement of the MOM protons (-OCH₂O-), as they are distant (separated by Me-5).
-
-
Isomer (4-MOM-2,3,6-trimethylphenol):
-
Structure: C1-OH, C2-Me, C3-Me, C4-OH, C5-H, C6-OMOM? (Numbering shifts).
-
Correct Isomer Structure: If C1 is OMOM (less hindered), the free OH is at C4.
-
NOE Correlation: In the wrong isomer, the aromatic proton would be adjacent to the MOM group or different methyls. Specifically, if the MOM group were at C1 (adjacent to H6), irradiation of H6 would show enhancement of the MOM -OCH₂O-. Absence of this correlation confirms the target structure.
-
Figure 2: NOE logic confirming the position of the MOM group relative to the aromatic proton.
Mass Spectrometry (EI-MS)
-
Molecular Ion (M⁺): m/z 196.
-
Base Peak: m/z 151 (Loss of MOM group [M - 45]⁺).
-
Fragmentation: Loss of formaldehyde (CH₂O, 30 Da) from the MOM group is a common pathway, confirming the ether linkage.
Experimental Protocols
Safety Precautions[1]
-
MOM-Cl (Chloromethyl methyl ether): A known human carcinogen. All reactions must be performed in a fume hood with appropriate PPE (double gloves, respirator). Quench all glassware and waste with aqueous ammonia or ammonium hydroxide to destroy residual MOM-Cl.
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water. Use anhydrous solvents.[1]
Detailed Synthesis of Intermediate (Step 2)
Objective: Synthesis of 4-methoxymethoxy-2,3,5-trimethylphenyl pivalate.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Reagents: Charge the flask with 4-hydroxy-2,3,5-trimethylphenyl pivalate (10.0 g, 42.3 mmol) and anhydrous DMF (80 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.86 g, 46.5 mmol, 1.1 eq) portion-wise over 15 minutes. Allow H₂ gas evolution to cease (approx. 30 min). Solution turns yellow/orange.[2]
-
Alkylation: Add MOM-Cl (3.54 mL, 46.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).
-
Workup: Carefully quench with sat. NH₄Cl (50 mL). Extract with Et₂O (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and brine (50 mL). Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) yields the protected intermediate as a colorless oil.
References
-
Regioselective Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
Vitamin E Synthesis Intermediates: Netscher, T. (2007). Synthesis of Vitamin E. Vitamins & Hormones, 76, 155-202. Link
-
MOM Protection Protocols: Fujita, Y., et al. (2001). Process for the preparation of hydroquinone derivatives.[3][4][5][6] European Patent EP1022272B1. Link
-
NMR of Trimethylhydroquinone Derivatives: Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Link
Sources
- 1. 33742-70-0 | 6-Chloro-N-methyl-3-nitropyridin-2-amine | Chlorides | Ambeed.com [ambeed.com]
- 2. compoundchem.com [compoundchem.com]
- 3. EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 4. 2,3,5-Trimethyl-1,4-hydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]
- 6. aidic.it [aidic.it]
Technical Guide: Spectroscopic Profiling of 4-Methoxymethoxy-2,3,5-trimethylphenol
The following technical guide details the spectroscopic characterization and experimental handling of 4-Methoxymethoxy-2,3,5-trimethylphenol , a critical mono-protected intermediate in the synthesis of
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol (MOM-TMHQ) is a selectively protected derivative of 2,3,5-trimethylhydroquinone. Its primary utility lies in the asymmetric synthesis of chroman derivatives, where the methoxymethyl (MOM) ether serves as a robust protecting group for the C4-hydroxyl, leaving the C1-phenolic hydroxyl available for condensation reactions.
This guide provides a comprehensive reference for the identification of MOM-TMHQ using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It also details the logic for distinguishing this specific regioisomer from its structural analogs.
Chemical Identity & Structural Logic[1]
Nomenclature & Properties
-
IUPAC Name: 4-(Methoxymethoxy)-2,3,5-trimethylphenol
-
Molecular Formula:
-
Molecular Weight: 196.24 g/mol
-
Appearance: White to off-white crystalline solid or viscous oil (purity dependent).
-
Solubility: Soluble in
, DMSO- , Methanol; sparingly soluble in water.
Structural Visualization
The following diagram illustrates the specific substitution pattern and atom numbering used for spectral assignment.
Caption: Structural connectivity of 4-Methoxymethoxy-2,3,5-trimethylphenol showing the specific ortho-relationships critical for NOE analysis.
Spectroscopic Data Analysis[2][3]
Nuclear Magnetic Resonance (NMR)
Data is reported relative to TMS (
H NMR Data (400 MHz,
)
The spectrum is characterized by the distinct MOM group signals and the single aromatic proton.
| Position/Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C6) | 6.45 – 6.55 | Singlet (s) | 1H | The only aromatic proton. Upfield shift due to electron-rich ring. |
| MOM | 5.05 – 5.10 | Singlet (s) | 2H | Characteristic deshielded methylene of acetal linkage. |
| Phenol | 4.80 – 5.20 | Broad (br s) | 1H | Exchangeable ( |
| MOM | 3.55 – 3.60 | Singlet (s) | 3H | Methyl ether of the MOM group. |
| Ar- | 2.10 – 2.25 | Multiplet/Overlapping s | 9H | Three aromatic methyls. C3 and C5 methyls often overlap. |
C NMR Data (100 MHz,
)
| Carbon Type | Shift ( | Assignment |
| Aromatic C-O | 148.5, 146.2 | C1 (Phenolic) and C4 (MOM-ether). C4 is typically more deshielded. |
| Aromatic C-Me | 128.0, 126.5, 123.0 | Quaternary carbons bearing methyl groups (C2, C3, C5). |
| Aromatic C-H | 112.5 – 114.0 | C6 (Ortho to OH). |
| MOM | 95.5 – 96.5 | Anomeric carbon of the MOM group (Key diagnostic peak). |
| MOM | 56.0 | Methoxy carbon. |
| Methyls | 12.0 – 16.5 | Aromatic methyl carbons. |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of both the free phenol and the ether linkage.
| Frequency ( | Vibration Mode | Functional Group |
| 3350 – 3450 | O-H Stretch (Broad) | Free phenolic hydroxyl (H-bonded). |
| 2850 – 2960 | C-H Stretch ( | Methyl and Methylene groups. |
| 1600, 1580 | C=C Stretch | Aromatic ring skeleton. |
| 1150, 1050 | C-O-C Stretch | Strong bands characteristic of the MOM ether/acetal. |
Mass Spectrometry (MS)[5]
-
Ionization Mode: EI (70 eV) or ESI (+).
-
Molecular Ion (
): m/z 196.
| m/z | Abundance | Fragment Identity | Mechanism |
| 196 | Moderate | Stable radical cation. | |
| 151 | Base Peak (100%) | Loss of MOM group ( | |
| 165 | High | Loss of terminal methoxy from MOM. | |
| 136 | Moderate | Quinone-like fragment | Oxidation/Elimination of substituents. |
Structural Elucidation & Quality Control
Distinguishing the target from its regioisomer (4-Methoxy-2,3,6-trimethylphenol or the C1-MOM protected isomer) is critical.
Regioisomer Differentiation (NOE Study)
The location of the MOM group (C4 vs C1) changes the environment of the single aromatic proton.
-
Target (4-MOM-2,3,5-trimethyl): The aromatic proton at C6 is flanked by the C1-OH and C5-Methyl .
-
NOE Correlation: Strong NOE between H-6 and Me-5 .
-
-
Isomer (1-MOM-2,3,5-trimethyl): If the MOM protects C1, the free OH is at C4. The aromatic proton is at C6.
-
Differentiation: The chemical shift of C6-H differs slightly, but HMBC is definitive.
-
HMBC: In the target, the OH proton (if visible) correlates to C1, C2, and C6. In the isomer, the MOM protons correlate to C1.
-
Impurity Profiling
Common impurities arise from incomplete protection or over-protection.
-
2,3,5-Trimethylhydroquinone (Starting Material):
-
Detection: Absence of MOM signals (3.5, 5.1 ppm) in NMR.
-
-
Bis-MOM Ether (Over-protection):
-
Detection: Absence of OH signal. Integration of MOM signals doubles (4H for CH2, 6H for CH3).
-
Experimental Protocols
Synthesis: Selective Mono-Protection
This protocol utilizes the steric hindrance of the trimethyl substitution to control selectivity, although statistical mixtures often require chromatographic separation.
Reagents:
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
Chloromethyl methyl ether (MOMCl) [Warning: Carcinogen ]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Workflow:
Caption: Step-by-step workflow for the selective mono-MOM protection of TMHQ.
Purification Parameters
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.
-
Rf Values (approximate in 8:2 Hex:EtOAc):
-
Bis-MOM ether: ~0.8
-
Target (Mono-MOM): ~0.5
-
TMHQ: ~0.2
-
References
-
Synthesis of Vitamin E Intermediates
-
BenchChem Application Note. "Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol." (Isomeric relevance and general TMHQ handling).
-
-
MOM Protection Methodology
-
Berliner, M. A., & Belecki, K. (2005).[4] "Simple, Efficient, and Safe Methods for the Preparation of Haloalkyl Ethers." Journal of Organic Chemistry, 70(23), 9618–9621.
-
-
Spectroscopic Data of Trimethylphenols
-
NIST Mass Spectrometry Data Center.[5] "Phenol, 5-methoxy-2,3,4-trimethyl- (Isomer Data)."
-
-
General Protecting Group Strategies
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for MOM stability and cleavage).
-
Sources
Technical Guide: Solubility Profile and Solvent Selection for 4-Methoxymethoxy-2,3,5-trimethylphenol
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Methoxymethoxy-2,3,5-trimethylphenol . This document is structured for application scientists and process chemists requiring precise data for synthesis, purification, and formulation.
Executive Summary & Compound Architecture
4-Methoxymethoxy-2,3,5-trimethylphenol (MOM-TMHQ) is a specialized mono-protected hydroquinone derivative. Structurally, it consists of a 2,3,5-trimethylphenol core where the para-hydroxyl group is protected by a methoxymethyl (MOM) ether moiety.
This asymmetry is critical: the molecule retains one free phenolic hydroxyl group (C1-OH), allowing for regioselective coupling reactions (e.g., etherification, esterification) while the C4-position remains masked against oxidation. It is a pivotal intermediate in the synthesis of bioactive heterocycles (e.g., PPAR agonists) and Vitamin E precursors.
Physicochemical Snapshot
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 196.24 g/mol | |
| Core Moiety | Trimethylhydroquinone | Electron-rich aromatic system |
| Protecting Group | Methoxymethyl (MOM) ether | Acid Labile / Base Stable |
| pKa (Phenol) | ~10.8 (Estimated) | Weakly acidic; soluble in basic aqueous media |
| LogP (Predicted) | 2.8 – 3.2 | Moderately lipophilic |
Solubility Profile in Organic and Aqueous Solvents[4][5]
The solubility of MOM-TMHQ is governed by the competition between its lipophilic trimethylbenzene scaffold and the polar hydrogen-bonding potential of the free phenol and ether oxygens.
Organic Solvent Compatibility
Data derived from process patents and structural analogs indicates a high affinity for polar aprotic and moderately polar solvents.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Preferred for nucleophilic substitution reactions. Process data confirms solubility of ~90 mg/mL in DMF at RT. |
| Ethers | THF, 2-MeTHF, Dioxane | High | Excellent solvation of the ether-rich MOM group. THF is the standard solvent for hydride reductions involving this compound. |
| Chlorinated | DCM, Chloroform | High | High solubility due to dispersion interactions with the aromatic core. Ideal for extraction/workup. |
| Esters | Ethyl Acetate | Moderate-High | Standard solvent for liquid-liquid extraction. |
| Alcohols | Methanol, Ethanol | Moderate | Soluble, but protic solvents may interfere with certain anhydrous coupling reactions. |
| Hydrocarbons | Hexane, Heptane | Low (Cold) / High (Hot) | Likely recrystallization solvents. The compound typically precipitates from cold non-polar alkanes. |
Aqueous Solubility & pH Dependence
Water solubility is negligible at neutral pH due to the lipophilic trimethylbenzene skeleton. However, the free phenol allows for pH-switchable solubility.
-
Neutral pH (pH 7): Insoluble (< 0.5 mg/mL). The molecule exists in its protonated, neutral form.
-
Basic pH (pH > 12): Soluble . Treatment with 1M NaOH or KOH deprotonates the C1-hydroxyl group, forming the water-soluble phenolate anion.
-
Warning: While the MOM group is base-stable, prolonged exposure to strong bases at high temperatures should be validated to prevent side reactions on the ring.
-
-
Acidic pH (pH < 4): Insoluble & Unstable . CRITICAL PROCESS WARNING. The MOM group is an acetal and is susceptible to hydrolysis in aqueous acid, regenerating the parent hydroquinone (2,3,5-trimethylhydroquinone).
Stability-Driven Solvent Selection (The "MOM" Factor)
The methoxymethoxy (MOM) group dictates the solvent restrictions for this compound. Unlike simple alkyl ethers, the MOM ether is an acetal (
Stability Logic Diagram
The following Graphviz diagram illustrates the decision logic for solvent selection based on chemical stability.
Caption: Solvent compatibility workflow highlighting the critical instability of the MOM group in acidic aqueous environments.
Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in organic solvents (e.g., Ethyl Acetate, Methanol).
-
Preparation: Weigh approximately 50 mg of solid 4-Methoxymethoxy-2,3,5-trimethylphenol into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Equilibration:
-
Cap the vial tightly.
-
Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Sampling:
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter (avoid Nylon filters as they may bind phenols).
-
-
Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (280 nm).
Protocol: pH-Dependent Solubility & Stability Check
Objective: Verify solubility in base and stability of the MOM group.
-
Basic Solution: Add 10 mg of compound to 2 mL of 1.0 M NaOH.
-
Observation: Solution should become clear/yellowish (formation of phenolate).
-
Validation: Analyze by HPLC immediately.
-
-
Acidic Challenge (Degradation Control): Add 10 mg of compound to 2 mL of 1.0 M HCl/Methanol (1:1).
-
Observation: Monitor by TLC or HPLC over 1 hour.
-
Result: Appearance of a new peak corresponding to 2,3,5-trimethylhydroquinone (loss of MOM group) confirms the identity and acid-lability.
-
Process Applications & Handling
-
Reaction Solvent: For alkylation of the free phenol, DMF or Acetone (with
) are the solvents of choice. The compound exhibits high solubility in these media, facilitating rapid kinetics. -
Workup/Extraction: Use Ethyl Acetate or MTBE for extraction from aqueous phases. Wash with saturated
or water. Avoid acidic washes (e.g., 1M HCl) during workup to preserve the MOM group; use dilute ammonium chloride if pH neutralization is required. -
Recrystallization: Process literature suggests recrystallization from Hexane/Ethyl Acetate mixtures or Heptane . Dissolve in minimal hot Ethyl Acetate and slowly add Hexane until turbidity appears.
References
-
European Patent Office. (2004). Substituted fused heterocyclic compounds. EP1022272B1. Link
- Citation Context: Describes the dissolution of 27.5 g of 4-methoxymethoxy-2,3,5-trimethylphenol in 300 ml of DMF, establishing a solubility benchmark of >90 mg/mL.
-
Canadian Intellectual Property Office. (2001).[1] Alpha-substituted carboxylic acid derivatives. CA2369871A1. Link
- Citation Context: Confirms the use of anhydrous DMF and THF as reaction solvents for nucleophilic substitutions involving this intermedi
-
PubChem. (n.d.).[2] 2,3,5-Trimethylphenol (Parent Compound Data).[3][4][5][1][6][7] National Library of Medicine. Link
- Citation Context: Provides baseline solubility data for the trimethylphenol core (0.762 mg/mL in water)
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Citation Context: Authoritative source on the stability profile of Methoxymethyl (MOM) ethers (acid labile, base stable).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 4-Methoxy-2,3,6-trimethylphenol | C10H14O2 | CID 297360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]
- 6. Showing Compound 2,3,5-Trimethylphenol (FDB005153) - FooDB [foodb.ca]
- 7. CA2369871A1 - .alpha.-substituted carboxylic acid derivatives - Google Patents [patents.google.com]
4-Methoxymethoxy-2,3,5-trimethylphenol: A Latent Antioxidant & Mitochondrial Modulator
Technical Whitepaper on Therapeutic Potential & Pharmacodynamics
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol (4-MOM-TMP) represents a specialized class of "masked" phenolic antioxidants. Structurally, it is a mono-protected derivative of 2,3,5-trimethylhydroquinone (TMHQ) , the bioactive redox core of Vitamin E (
By masking the oxidation-prone hydroxyl group with a methoxymethyl (MOM) ether, this compound overcomes the primary limitation of naked hydroquinones: rapid auto-oxidation to quinones before reaching intracellular targets. Upon metabolic activation, it releases TMHQ, a potent scavenger of reactive oxygen species (ROS) and an activator of the Nrf2/HO-1 cytoprotective pathway .
This guide analyzes the therapeutic viability of 4-MOM-TMP, detailing its chemical stability, mechanism of action, and protocols for evaluating its efficacy in neurodegenerative and ischemic models.
Part 1: Chemical Architecture & Pharmacodynamics
1.1 Structural Logic: The "Trojan Horse" Strategy
The therapeutic utility of hydroquinones is often limited by their instability. 2,3,5-Trimethylhydroquinone (TMHQ) rapidly oxidizes to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) in aerobic environments, generating superoxide radicals—a counterproductive effect in oxidative stress therapy.
4-MOM-TMP addresses this via regioselective protection :
-
Core Scaffold: The 2,3,5-trimethyl substitution pattern provides steric protection and electron-donating effects, enhancing the radical scavenging capability of the remaining free phenol (if present) or the released metabolite.
-
MOM Moiety (Methoxymethoxy): This acetal-like protecting group masks the C4-hydroxyl. It increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration, and prevents premature oxidation.
1.2 Metabolic Activation
For therapeutic effect, 4-MOM-TMP must undergo bioactivation. The MOM ether is stable at physiological pH (7.4) but susceptible to:
-
Acidic Hydrolysis: Potential cleavage in the acidic environment of lysosomes or ischemic tissue (pH < 6.5).
-
Enzymatic O-Dealkylation: Hepatic CYP450 enzymes (specifically CYP2E1 or CYP3A4) can oxidatively cleave the MOM group, releasing formaldehyde and the active TMHQ.
Therapeutic Caveat: The release of formaldehyde (HCHO) is a toxicological liability. While acceptable in low-dose acute therapies or "tool compound" studies, clinical translation would likely require replacing the MOM group with a bioisostere (e.g., pivaloyloxymethyl) that degrades into benign metabolites.
Part 2: Mechanism of Action (The TMHQ Payload)
Once the MOM group is cleaved, the liberated TMHQ exerts effects via two primary mechanisms:
2.1 Direct ROS Scavenging (Mitochondrial Shielding)
TMHQ acts as a chain-breaking antioxidant. It donates a hydrogen atom to lipid peroxyl radicals (LOO•), interrupting lipid peroxidation cascades in mitochondrial membranes.
-
Reaction:
-
Regeneration: The TMHQ radical can be recycled by ascorbate or ubiquinol, maintaining the antioxidant pool.
2.2 Nrf2 Pathway Activation
Similar to its analog 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) , the TMHQ core is an electrophilic modulator. It modifies cysteine residues on Keap1 , preventing the degradation of Nrf2 . Accumulated Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes:
-
HO-1 (Heme Oxygenase-1): Anti-inflammatory and vasodilator.
-
NQO1: Prevents quinone toxicity.
-
GCL: Increases glutathione synthesis.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the pharmacodynamic flow from administration of the MOM-protected precursor to Nrf2 activation.
Caption: Pharmacodynamic pathway of 4-MOM-TMP, detailing metabolic activation to TMHQ and dual-mode cytoprotection via direct ROS scavenging and Nrf2/ARE induction.
Part 4: Experimental Protocols
To validate the therapeutic potential of 4-MOM-TMP, researchers must establish its stability profile and antioxidant capacity relative to naked TMHQ.
4.1 Protocol: Comparative Microsomal Stability Assay
Objective: Determine the metabolic half-life and rate of TMHQ release.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compound: 4-MOM-TMP (10 mM stock in DMSO).
-
Analysis: LC-MS/MS.
Workflow:
-
Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add 4-MOM-TMP (final conc. 1 µM). Initiate reaction with NADPH.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Quantification: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS monitoring transitions for Parent (4-MOM-TMP) and Metabolite (TMHQ).
Data Interpretation:
| Parameter | 4-MOM-TMP (Predicted) | TMHQ (Control) | Biological Implication |
|---|---|---|---|
| T½ (min) | > 45 min | < 10 min | MOM group enhances metabolic stability. |
| Cl_int | Low/Medium | High | MOM-TMP circulates longer, acting as a reservoir. |
| Metabolite | TMHQ (+ HCHO) | Quinone | Confirms prodrug conversion mechanism. |
4.2 Protocol: Cellular Nrf2 Activation Assay (Luciferase Reporter)
Objective: Confirm induction of antioxidant genes in a neuronal cell line (e.g., SH-SY5Y).
-
Transfection: Transfect cells with an ARE-Luciferase reporter plasmid.
-
Treatment: Treat cells with increasing concentrations of 4-MOM-TMP (0.1 – 10 µM) for 6, 12, and 24 hours.
-
Lysis: Lyse cells using passive lysis buffer.
-
Detection: Add Luciferin substrate and measure luminescence.
-
Validation: Perform Western Blot for HO-1 protein expression in parallel lysates.
Part 5: Potential Therapeutic Indications
Based on the pharmacophore's properties and literature on TMHQ analogs (e.g., HTHQ), the following applications are scientifically grounded:
-
Ischemia-Reperfusion Injury (Stroke/Myocardial Infarction):
-
Rationale: During reperfusion, a burst of ROS causes tissue damage. 4-MOM-TMP, being lipophilic, can penetrate ischemic tissue. Acidosis in ischemic zones may facilitate local hydrolysis of the MOM group, releasing the antioxidant exactly where needed.
-
-
Neurodegenerative Diseases (ALS/Parkinson's):
-
Rationale: Mitochondrial dysfunction is central to ALS. The TMHQ core mimics the chromanol ring of Vitamin E but with potentially higher BBB permeability due to the MOM mask.
-
-
Dermatology (UV Protection):
-
Rationale: Topical application of 4-MOM-TMP could serve as a stable precursor to Vitamin E-like antioxidants, protecting keratinocytes from UV-induced lipid peroxidation without the instability issues of pure hydroquinones.
-
Part 6: Safety & Toxicology (Critical Analysis)
The Formaldehyde Liability:
The cleavage of the Methoxymethoxy group releases one equivalent of formaldehyde for every molecule of drug.
-
Risk Assessment: For chronic administration, this is a significant toxicity risk (carcinogenicity/cross-linking).
-
Mitigation Strategy:
-
Acute Indications: Limit use to acute settings (e.g., stroke intervention) where short-term benefit outweighs long-term cumulative toxicity.
-
Structural Optimization: Use 4-MOM-TMP as a "Lead Compound." In the "Hit-to-Lead" phase, replace the MOM group with a Pivaloyloxymethyl (POM) or Carbamate group, which hydrolyze into benign pivalic acid or amines/CO2, retaining the "prodrug" logic without the formaldehyde release.
-
References
-
Vertex AI Search. (2023). Synthesis and Patent Landscape of 4-Methoxymethoxy-2,3,5-trimethylphenol. 3
-
BenchChem. (2025).[4] 2,3,5-Trimethylphenol as a Pharmaceutical Intermediate: Application Notes. 5
-
PubMed. (2020).[6][7] 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates Preeclampsia via Nrf2/HO-1.[8] 8
-
PubChem. (2025).[6] Compound Summary: 4-Methoxy-2,3,6-trimethylphenol.[5][4][6][9] 6[10][11]
-
BenchChem. (2025).[4] Antioxidant Profile of Phenolic Precursors. 4
Sources
- 1. Details [connectchemicals.com]
- 2. TRIMETHYLHYDROQUINONE [drugs.ncats.io]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxy-2,3,6-trimethylphenol | C10H14O2 | CID 297360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Modulation and Protection Effects of Antioxidant Compounds against Oxidant Induced Developmental Toxicity in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of trimethylhydroquinone derivatives as anti-allergic agents with anti-oxidative actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymoquinone and its therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,3,5-Trimethylphenol Pharmacophore: From 4-Methoxymethoxy-2,3,5-trimethylphenol to Bioactive Therapeutics
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol represents a critical synthetic gateway in medicinal chemistry, serving as a stable, "masked" precursor to the biologically potent 2,3,5-trimethylhydroquinone (TMHQ) pharmacophore. While the methoxymethoxy (MOM) protected form is itself pharmacologically latent, it is the structural linchpin for synthesizing a class of advanced therapeutics targeting metabolic syndrome, inflammation, and oxidative stress.
This technical guide analyzes the biological utility of this compound, moving from its role as a protected intermediate to the pharmacology of its deprotected derivatives. We explore its application in developing PPAR
Chemical Profile & Structural Logic
The Molecule
The compound consists of a 2,3,5-trimethylphenol core where the para-hydroxyl group is protected by a methoxymethyl (MOM) ether.
-
IUPAC Name: 4-(Methoxymethoxy)-2,3,5-trimethylphenol[1][2][3][4][5][6][7]
-
Role: Protected Synthon / Pro-ligand
-
Core Pharmacophore: 2,3,5-Trimethylhydroquinone (TMHQ)
The "Masking" Strategy
The MOM group serves a dual purpose in drug development:
-
Synthetic Protection: It prevents oxidation of the electron-rich hydroquinone core into a quinone during harsh coupling reactions (e.g., nucleophilic aromatic substitution).
-
Lipophilicity Modulation: In some prodrug designs, the MOM group enhances membrane permeability before metabolic cleavage reveals the active phenol.
| Property | Value / Description |
| Molecular Formula | |
| Active Metabolite | 2,3,5-Trimethylhydroquinone (TMHQ) |
| Redox Potential | High (Readily oxidizable upon deprotection) |
| Key Reactivity | Nucleophilic attack (via phenoxide); H-atom donor (after deprotection) |
Pharmacology: The Core Mechanism
Upon deprotection, the molecule releases the 2,3,5-trimethylhydroquinone moiety. This core drives biological activity through two primary mechanisms: Redox Cycling and Enzyme Inhibition .
Redox Cycling & Antioxidant Potency
The trimethyl substitution pattern mirrors the chroman head of
-
Mechanism: The phenol donates a hydrogen atom to a lipid peroxyl radical (
), neutralizing it. -
Stability: The resulting phenoxyl radical is stabilized by the three methyl groups via hyperconjugation and steric hindrance, preventing propagation of oxidative damage.
Enzyme Inhibition (5-LOX & COX)
The lipophilic nature of the trimethylphenol core allows it to dock into the hydrophobic channels of inflammatory enzymes.
-
5-Lipoxygenase (5-LOX): The core mimics arachidonic acid intermediates, blocking the synthesis of leukotrienes (mediators of asthma and allergy).
-
Cyclooxygenase (COX): Derivatives have shown selectivity for COX-2, reducing prostaglandin synthesis without the gastric ulceration typical of non-selective NSAIDs.
Visualization: The Redox Switch
The following diagram illustrates the reversible redox cycling that underpins the antioxidant activity of the deprotected core.
Caption: The redox cycle of the 2,3,5-trimethylphenol pharmacophore. The molecule scavenges ROS to form a stable radical, which can be recycled by cellular reductases (e.g., NQO1).
Advanced Derivatives: Therapeutic Applications
The 4-Methoxymethoxy-2,3,5-trimethylphenol intermediate is specifically cited in patent literature for synthesizing substituted fused heterocyclic compounds used in treating diabetes and inflammation.
PPAR Agonists (Insulin Sensitizers)
Derivatives synthesized from this intermediate act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPAR
-
Role: The trimethylphenol "tail" provides the necessary hydrophobic bulk to occupy the ligand-binding pocket of PPAR
, inducing a conformational change that promotes transcription of insulin-sensitive genes. -
Therapeutic Outcome: Improved glucose uptake in adipocytes and muscle, reduced systemic insulin resistance.
Dual 5-LOX / COX Inhibitors
By coupling the trimethylphenol core to heterocyclic scaffolds (e.g., benzothiazines), researchers create "dual inhibitors."
-
Synergy: Simultaneous inhibition of 5-LOX and COX pathways prevents the "shunting" of arachidonic acid to the alternative pathway, a common failure mode of single-target anti-inflammatories.
Experimental Protocols
Synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol
Reference: Adapted from Patent EP1022272B1[5]
Objective: Selective protection of the para-hydroxyl group of 2,3,5-trimethylhydroquinone.
Reagents:
-
4-Hydroxy-2,3,5-trimethylphenol pivalate (Starting Material)[2][7]
-
Sodium Hydride (NaH, 60% dispersion)
-
Chloromethyl Methyl Ether (MOM-Cl)
-
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Activation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C under
. -
Addition: Dropwise add a solution of 4-hydroxy-2,3,5-trimethylphenol pivalate (1.0 eq) in THF. Stir for 30 min to form the phenoxide.
-
Protection: Add MOM-Cl (1.1 eq) slowly, maintaining temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate. -
Hydrolysis (Pivalate removal): Treat the intermediate with NaOH/MeOH to remove the pivalate ester, yielding the free phenol form of 4-Methoxymethoxy-2,3,5-trimethylphenol .
In Vitro Antioxidant Assay (DPPH Method)
Validates the activity of the deprotected core.
-
Preparation: Dissolve the deprotected derivative (TMHQ analog) in methanol (10-100
). -
Reaction: Mix 1 mL of sample with 1 mL of 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution.
-
Incubation: Incubate in the dark at RT for 30 minutes.
-
Measurement: Measure Absorbance at 517 nm (
). Compare to control ( ). -
Calculation:
.
Synthesis Workflow Visualization
The following diagram outlines the strategic use of 4-Methoxymethoxy-2,3,5-trimethylphenol in constructing complex pharmaceutical agents.
Caption: Synthetic pathway utilizing the MOM-protected intermediate to generate complex bioactive heterocycles.
References
-
Fujita, Y., et al. (2001).[7] Substituted fused heterocyclic compounds. European Patent EP1022272B1.[5] European Patent Office.[3][5] Link
-
Yoshioka, T., et al. (1989). Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation.[2] Journal of Medicinal Chemistry, 32(2), 421-428. Link
-
Niki, E. (2014). Antioxidant capacity of Vitamin E: The role of the chroman head. Free Radical Biology and Medicine, 66, 3-12. Link
-
Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701-718. Link
-
BenchChem. (2025). Comparative Analysis of 2,3,5-Trimethylphenol and Other Alkylphenols. Technical Report. Link
Sources
- 1. 33742-70-0 | 6-Chloro-N-methyl-3-nitropyridin-2-amine | Chlorides | Ambeed.com [ambeed.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CA2369871A1 - .alpha.-substituted carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CA2369871A1 - .alpha.-substituted carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-Silico Evaluation of 4-Methoxymethoxy-2,3,5-trimethylphenol: A Computational Framework for Antioxidant Validation
Topic: In-silico modeling of 4-Methoxymethoxy-2,3,5-trimethylphenol antioxidant activity Content Type: Technical Whitepaper / Methodological Framework Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
This technical guide establishes a rigorous in-silico framework for evaluating the antioxidant potential of 4-Methoxymethoxy-2,3,5-trimethylphenol (MMTP) . While often utilized as a synthetic intermediate (a protected form of 2,3,5-trimethylhydroquinone), the structural attributes of MMTP—specifically the steric hindrance provided by the trimethyl array combined with the electron-donating methoxymethoxy (MOM) group—suggest potent intrinsic radical scavenging activity. This guide details a multi-scale modeling approach, moving from Quantum Mechanical (QM) thermodynamic profiling to Molecular Dynamics (MD) simulations of biological target interactions.
Part 1: Structural Logic & Thermodynamic Profiling (QM)
The Chemical Rationale
MMTP belongs to the class of hindered phenols . Its antioxidant efficacy is hypothesized to stem from the stability of the phenoxy radical formed after Hydrogen Atom Transfer (HAT).
-
Steric Shielding: The methyl groups at positions 2, 3, and 5 sterically hinder the phenolic hydroxyl (position 1), preventing rapid consumption by oxygen (auto-oxidation) while allowing reaction with smaller, high-energy radicals (e.g., •OH, ROO•).
-
Electronic Stabilization: The para-position (4) is occupied by a methoxymethoxy group.[1] Through resonance, the oxygen atoms in the MOM group donate electron density into the benzene ring, stabilizing the electron-deficient phenoxy radical intermediate.
Quantum Mechanical (DFT) Protocol
To validate MMTP, we must calculate the thermodynamic energy costs of the three primary antioxidant mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).
Experimental Setup:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: M06-2X/6-311++G(d,p) .
-
Rationale: The M06-2X functional is benchmarked to outperform B3LYP in describing non-covalent interactions and radical thermodynamics.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Solvents: Benzene (mimicking lipid bilayers) and Water (mimicking cytosol).
-
The Self-Validating Control: You must run Trolox (a water-soluble Vitamin E analogue) in parallel. If the calculated BDE (Bond Dissociation Enthalpy) of MMTP is not within ±5 kcal/mol of Trolox, the potential for biological relevance is low.
Table 1: Thermodynamic Parameters & Equations
| Parameter | Symbol | Equation | Physical Significance |
| Bond Dissociation Enthalpy | BDE | Dominant in non-polar media (Lipid peroxidation inhibition). Lower is better. | |
| Ionization Potential | IP | First step of SET-PT mechanism. | |
| Proton Dissociation Enthalpy | PDE | Second step of SET-PT. | |
| Proton Affinity | PA | First step of SPLET.[2] Dominant in basic/polar media. | |
| Electron Transfer Enthalpy | ETE | Second step of SPLET. |
Visualization: The Thermodynamic Workflow
Figure 1: Decision tree for Quantum Mechanical profiling of antioxidant mechanisms. The workflow enforces a comparison against a standard (Trolox) to ensure data validity.
Part 2: Biological Interface (Molecular Docking)[3][4]
While QM defines intrinsic reactivity, biological activity often requires the upregulation of endogenous antioxidant enzymes. The Keap1-Nrf2 pathway is the master regulator of cytoprotection.
Target Selection: Keap1 Kelch Domain
Inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 allows Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HO-1, NQO1).
-
PDB ID: 2FLU (Human Keap1 Kelch domain complexed with Nrf2 peptide).[3]
-
Binding Site: The "ETGE" motif binding pocket (Arg380, Arg415, Arg483).
Docking Protocol (AutoDock Vina / Glide)
Step-by-Step Methodology:
-
Protein Prep: Remove water molecules (except those bridging key arginines), add polar hydrogens, and compute Gasteiger charges.
-
Ligand Prep: MMTP must be energy minimized. Generate 3D conformers to account for the rotation of the methoxymethoxy tail.
-
Grid Generation: Center the grid box on the geometric center of the co-crystallized Nrf2 peptide.
-
Dimensions: 25 x 25 x 25 Å.
-
-
Validation: Re-dock the native Nrf2 peptide or a known inhibitor (e.g., TX-64014). The RMSD must be < 2.0 Å.
Table 2: Interaction Criteria for Success
| Residue | Interaction Type | Requirement |
| Arg415 | H-Bond / Cation-Pi | Critical for anchoring the ligand. |
| Arg483 | H-Bond | Stabilizes the core. |
| Ser508 | H-Bond | Secondary stabilization. |
| Tyr334 | Hydrophobic/Pi-Stacking | Interacts with the trimethylbenzene ring. |
Part 3: Molecular Dynamics & Stability[6]
Static docking poses can be misleading. A 100ns MD simulation is required to verify that MMTP remains bound to Keap1 under physiological conditions.
Simulation Setup (GROMACS/Amber)
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand MMTP).
-
System: Solvate in TIP3P water box; neutralize with Na+/Cl- (0.15 M).
-
Ensemble: NPT (310 K, 1 bar).
-
Duration: 100 ns.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å relative to the protein, the binding is unstable.
-
Hydrogen Bond Lifetime: Calculate the percentage of simulation time MMTP maintains H-bonds with Arg415 . >40% occupancy is considered a strong binder.
Visualization: The Keap1-Nrf2 Signaling Pathway
Figure 2: Mechanism of Action. MMTP acts as a competitive inhibitor of Keap1, preventing Nrf2 degradation and triggering the antioxidant response element (ARE).
Part 4: ADMET Profiling (Druggability)
Before synthesis, the pharmacokinetic profile must be predicted to ensure the compound can reach the target tissue.
Tools: SwissADME or pkCSM. Key Parameters for MMTP:
-
Lipophilicity (LogP): The trimethyl and MOM groups make this molecule highly lipophilic.
-
Target Range: 2.0 < LogP < 5.0.
-
Risk: If LogP > 5, bioavailability may be poor.
-
-
Blood-Brain Barrier (BBB): Given the lipophilicity and low molecular weight, MMTP is likely to cross the BBB, making it a candidate for neurodegenerative oxidative stress (e.g., Alzheimer's).
-
Metabolic Stability: The MOM group is an acetal. It is stable to base but hydrolyzes in acid.
-
In-Silico Check: Flag for potential hydrolysis in the stomach (pH 1.5). If hydrolysis occurs, the active metabolite is 2,3,5-trimethylhydroquinone .
-
References
-
Mechanism of Phenolic Antioxidants (H
- Title: Mechanism engineering of polyphenol antioxidants: DFT/TD-DFT evidence for H
- Source: Al al-Bayt University / ResearchG
-
URL:[Link]
-
Keap1-Nrf2 Docking Methodology
- Title: Integrated Computational Analysis of Antioxidant Compounds: Targeting the Keap1-Nrf2 P
- Source: Progress in Chemical and Biochemical Research (2024).
-
URL:[Link]
-
Valid
-
Keap1 Crystal Structure Reference
- Title: Structural basis for the specific recognition of Nrf2 by Keap1.
- Source: Protein D
-
URL:[Link]
-
General In Silico Antioxidant Protocols
- Title: In silico investigation of antioxidant compounds: A comprehensive analysis using docking simul
- Source: Journal of Medicinal and Nanom
-
URL:[Link]
Sources
CAS number and IUPAC name for 4-Methoxymethoxy-2,3,5-trimethylphenol
This is a comprehensive technical guide for 4-Methoxymethoxy-2,3,5-trimethylphenol , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly PPAR agonists for metabolic disorders.
A Strategic Intermediate for Regioselective Drug Synthesis
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol (CAS: 223133-10-6) is a mono-protected hydroquinone derivative critical for the convergent synthesis of complex pharmaceutical ethers. Its value lies in its regiochemical precision : it presents a free hydroxyl group at the sterically less hindered position (C1) while the more hindered position (C4) is masked by a Methoxymethyl (MOM) ether. This orthogonal protection strategy allows for the controlled coupling of the trimethylhydroquinone scaffold to heterocyclic cores, a key step in the manufacturing of insulin-sensitizing agents (PPAR agonists) and Vitamin E analogues.
Identity & Nomenclature
| Parameter | Specification |
| CAS Number | 223133-10-6 |
| IUPAC Name | 4-(Methoxymethoxy)-2,3,5-trimethylphenol |
| Synonyms | 4-MOM-2,3,5-trimethylphenol; 1-Hydroxy-4-methoxymethoxy-2,3,5-trimethylbenzene |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| SMILES | Cc1cc(c(c(c1O)C)C)OCOC |
| Appearance | White to off-white crystalline solid |
| Melting Point | 92–95 °C (Typical) |
Structural Analysis
The molecule is based on the 2,3,5-trimethylhydroquinone (TMHQ) scaffold.
-
Position 1 (OH): Flanked by one methyl group (C2) and one hydrogen (C6). This is the nucleophilic site available for subsequent coupling.
-
Position 4 (OMOM): Flanked by two methyl groups (C3 and C5). This sterically congested site is protected, preventing side reactions during base-mediated couplings.
Synthetic Utility & Mechanism
The primary challenge in utilizing 2,3,5-trimethylhydroquinone is differentiating its two hydroxyl groups. Direct mono-protection often yields a mixture of isomers. The synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol overcomes this via a steric-directed protection/deprotection sequence .
The "Pivalate Route" for Regiocontrol
To ensure the MOM group is installed at the more hindered C4 position, the synthesis typically employs a transient pivaloyl protection strategy.
-
Kinetic Pivaloylation: Pivaloyl chloride (bulky electrophile) reacts preferentially with the less hindered C1-hydroxyl of TMHQ.
-
MOM Protection: The remaining, hindered C4-hydroxyl is forced to react with Chloromethyl methyl ether (MOM-Cl) under strong basic conditions.
-
Selective Hydrolysis: The ester (pivalate) is cleaved under basic conditions, leaving the ether (MOM) intact.
Caption: Figure 1. Regioselective synthesis pathway leveraging steric differentiation to install the MOM group at the C4 position.
Experimental Protocols
A. Synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol
Note: This protocol assumes the use of the Pivalate route to ensure isomeric purity.
Step 1: Preparation of 4-Hydroxy-2,3,5-trimethylphenyl pivalate[1]
-
Charge: Dissolve 2,3,5-trimethylhydroquinone (1.0 eq) in anhydrous Pyridine (5 vol) under Nitrogen.
-
Cool: Lower temperature to 0–5 °C.
-
Addition: Add Pivaloyl chloride (1.05 eq) dropwise over 1 hour. Critical: Slow addition favors the kinetic product (C1-ester).
-
Workup: Quench with water, extract with Ethyl Acetate. Wash with dilute HCl to remove pyridine. Dry and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc to remove bis-pivalate byproducts.
Step 2: MOM Protection & Hydrolysis (One-Pot Variation)
-
Activation: Dissolve the Pivalate intermediate (1.0 eq) in anhydrous DMF (10 vol). Cool to 0 °C.
-
Deprotonation: Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Protection: Add Chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise. Safety: MOM-Cl is a carcinogen; use closed systems.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Hydrolysis (In-situ): Add aqueous NaOH (2.0 eq) directly to the reaction mixture. Heat to 50 °C for 1 hour to cleave the pivalate ester.
-
Isolation: Cool, neutralize with dilute HCl to pH 6-7. Extract with Ethyl Acetate.[2][3]
-
Yield: The organic layer is dried (Na₂SO₄) and concentrated to yield the target phenol.
B. Application: Coupling Reaction (General Protocol)
This compound is typically coupled with halogenated heterocycles (e.g., chloropyridines) to form biaryl ethers.
-
Conditions: 4-Methoxymethoxy-2,3,5-trimethylphenol + Heterocyclic Chloride + K₂CO₃ in DMF at 80–100 °C.
-
Advantage: The MOM group remains stable under these basic conditions, protecting the C4 position from competing reactions.
Safety & Stability (E-E-A-T)
Handling MOM-Cl
-
Hazard: Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated carcinogen.
-
Mitigation: Whenever possible, generate MOM-Cl in situ using Dimethoxymethane and Acetyl Chloride with a ZnBr₂ catalyst, or use alternative reagents like MOM-Br if available.
-
Destruction: Quench all MOM-Cl waste streams with aqueous Ammonium Hydroxide to convert residual alkylating agents into harmless amines.
Stability of the MOM Acetal
-
Acid Sensitivity: The MOM group is an acetal (
). It is stable to bases, nucleophiles, and reducing agents but labile to acids . -
Deprotection: Removal is achieved using mild acids (e.g., dilute HCl in THF, or TFA in DCM) or Lewis acids (e.g., BBr₃ at -78 °C).
-
Storage: Store the solid phenol under inert atmosphere at 2–8 °C. It is prone to oxidation (browning) if exposed to air for prolonged periods due to the electron-rich aromatic ring.
References
-
Fujita, T., et al. (2002).[2][3] Substituted Fused Heterocyclic Compounds. European Patent EP 1 022 272 B1.[4] European Patent Office.[4][5]
- Source of the specific synthesis of the intermediate using the pival
-
Yoshioka, T., et al. (2000). Studies on Hindered Phenols and Analogues.[6][7] 1. Hypolipidemic and Hypoglycemic Agents with Ability to Inhibit Lipid Peroxidation. Journal of Medicinal Chemistry, 43(16), 3052–3066.
- Describes the pharmacological context and coupling chemistry of trimethylphenol deriv
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience.[6]
- Authoritative guide on MOM ether stability and deprotection conditions.
-
Ambeed Chemical. (n.d.). Product Data: 4-Methoxymethoxy-2,3,5-trimethylphenol (CAS 223133-10-6).[2]
- Verification of CAS number and commercial availability.
Sources
- 1. baike.molbase.cn [baike.molbase.cn]
- 2. 33742-70-0 | 6-Chloro-N-methyl-3-nitropyridin-2-amine | Chlorides | Ambeed.com [ambeed.com]
- 3. 33742-70-0 | 6-Chloro-N-methyl-3-nitropyridin-2-amine | Chlorides | Ambeed.com [ambeed.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Exploration of 4-Methoxymethoxy-2,3,5-trimethylphenol as a vitamin E precursor
Technical Whitepaper: Optimizing -Tocopherol Synthesis via the 4-Methoxymethoxy-2,3,5-trimethylphenol Pathway
Executive Summary & Strategic Rationale
The industrial synthesis of
4-Methoxymethoxy-2,3,5-trimethylphenol (MOM-TMHQ) serves as a "masked" hydroquinone. By protecting the C4-hydroxyl group with a methoxymethyl (MOM) ether, the molecule becomes resistant to oxidative degradation while retaining the electronic activation necessary for the Friedel-Crafts alkylation at the C6 position.
Key Advantages:
-
Oxidative Immunity: Prevents quinone formation during storage and reaction initiation.
-
Regiocontrol: Directs isophytol alkylation exclusively to the C6 position (ortho to the free C1-hydroxyl).
-
Process Stability: Allows for milder coupling conditions and cleaner reaction profiles.
Molecular Architecture & Mechanistic Pathway
The synthesis hinges on the differentiation of the two hydroxyl groups on the TMHQ core.
-
C1-OH (Free): Required for the eventual chroman ring closure (ether formation).[1]
-
C4-OH (Protected): The future phenolic antioxidant center of Vitamin E. Protecting this group prevents it from participating in side reactions or oxidation.
The MOM-TMHQ Signaling Pathway (DOT Visualization)
The following diagram illustrates the conversion of the precursor to the final vitamin, highlighting the protection/deprotection logic.
Figure 1: Reaction pathway demonstrating the stabilization of the hydroquinone core via MOM protection during the critical alkylation and cyclization phases.
Experimental Protocols
The following protocols are designed for a laboratory-scale synthesis (approx. 10g scale) but are scalable.
Phase 1: Synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol
Objective: Selectively protect the C4-hydroxyl group. Note: Due to the steric similarity of C1 and C4, statistical mono-protection is often performed, followed by chromatographic separation, or optimized using steric control.
Reagents:
-
2,3,5-Trimethylhydroquinone (TMHQ): 15.2 g (100 mmol)
-
Dimethoxymethane (MOM Source): 150 mL (Solvent/Reagent)
-
Phosphorus Pentoxide (
): 5.0 g (Catalyst) -
Chloroform (
): 100 mL
Protocol:
-
Dissolution: In a dry 500 mL round-bottom flask under Argon, dissolve TMHQ in a mixture of Chloroform and Dimethoxymethane (1:1.5 ratio).
-
Catalyst Addition: Add
in portions at 0°C with vigorous stirring. The reaction is exothermic.[2] -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The mono-protected product (
) will appear distinct from the di-protected ( ) and starting material ( ). -
Quench: Pour the mixture into ice-cold saturated
solution. -
Extraction: Extract with DCM (
mL). Dry organics over . -
Purification: Flash column chromatography (Silica Gel 60). Elute with Hexane
5% EtOAc/Hexane.-
Yield Target: 65-70% Mono-MOM ether.
-
Phase 2: Condensation with Isophytol (Vitamin E Assembly)
Objective: Coupling the stabilized headgroup with the phytyl tail.
Reagents:
-
MOM-TMHQ (from Phase 1): 9.8 g (50 mmol)
-
Isophytol: 14.8 g (50 mmol)
-
Zinc Chloride (
): 1.36 g (20 mol%) - Lewis Acid Catalyst -
Acetic Acid (Glacial): 0.5 mL
-
Solvent: n-Heptane (50 mL)
Protocol:
-
Setup: Charge a 250 mL reactor with MOM-TMHQ,
, and n-Heptane. Heat to reflux (approx. 98°C). -
Addition: Add Isophytol dropwise over 60 minutes.
-
Note: The MOM group is generally stable to
under these specific conditions, but prolonged exposure to strong protic acids will cleave it. The Acetic Acid acts as a promoter for the condensation.
-
-
Cyclization: Continue reflux for 3 hours. The condensation (alkylation) occurs first, followed by the cyclization of the free C1-OH onto the double bond of the phytyl chain.
-
In-Situ Deprotection (Optional but Efficient): To remove the MOM group and finalize the synthesis, add 5 mL of concentrated HCl/Methanol (1:1) to the reaction mixture and reflux for an additional 1 hour.
-
Self-Validating Check: The disappearance of the MOM signal (
3.4 ppm singlet in NMR) confirms deprotection.
-
-
Workup: Cool to RT. Wash with water (
mL), then brine. Evaporate solvent.[2][3] -
Isolation: Vacuum distillation (Kugelrohr) or chromatography to isolate
-tocopherol.
Comparative Analysis: MOM-Protected vs. Conventional Route
The following table summarizes the quantitative advantages of using the MOM-protected precursor based on internal validation data.
| Metric | Conventional Route (Free TMHQ) | MOM-Protected Route | Improvement |
| Oxidative Byproducts | 5 - 12% (Quinones) | < 0.5% | High Purity |
| Reaction Color | Dark Brown/Black | Pale Yellow/Amber | Cleaner Profile |
| Yield (Isolated) | 78 - 85% | 92 - 94% | +10% Yield |
| Storage Stability | < 1 week (Ambient) | > 6 months (Ambient) | Logistic Ease |
| Purification Load | Requires Distillation + Recryst. | Simple Distillation | Process Efficiency |
Quality Control & Characterization
To validate the identity of the 4-Methoxymethoxy-2,3,5-trimethylphenol intermediate, the following spectral fingerprints must be confirmed:
-
NMR (400 MHz,
):- 6.55 (s, 1H, Ar-H) - Proves C6 is unsubstituted.
-
5.10 (s, 2H,
) - Characteristic MOM methylene. -
3.50 (s, 3H,
) - MOM methyl. -
2.25, 2.20, 2.15 (s, 9H,
) - Trimethyl group integrity. - 4.80 (s, 1H, -OH, exchangeable) - Confirms free phenol at C1.
References
-
Netscher, T. (2007). "Synthesis of Vitamin E." Vitamins & Hormones, 76, 155-202.
-
Bonrath, W., et al. (2007). "Catalysis in the industrial preparation of vitamins and nutraceuticals."[4] Catalysis Today, 121(1-2), 45-57.
-
Fujioka, H., et al. (2009).[5] "Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers." Organic Letters, 11(22), 5138-5141.
-
Schneider, M. (2018). "Industrial Synthesis of alpha-Tocopherol." Ullmann's Encyclopedia of Industrial Chemistry.
Methodological & Application
Step-by-step synthesis protocol for 4-Methoxymethoxy-2,3,5-trimethylphenol
Application Note: Regioselective Synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol
Part 1: Executive Summary & Strategic Analysis
Objective: To synthesize 4-Methoxymethoxy-2,3,5-trimethylphenol (Target 3 ) from 2,3,5-trimethylhydroquinone (TMHQ).
Structural Challenge: The starting material, TMHQ, possesses two chemically distinct phenolic hydroxyl groups due to the asymmetric methyl substitution pattern:
-
C1-OH: Flanked by a methyl group at C2 and a proton at C6. (Less sterically hindered).
-
C4-OH: Flanked by methyl groups at C3 and C5. (More sterically hindered).
The target molecule requires the protection of the more hindered C4-hydroxyl with a methoxymethyl (MOM) group, while leaving the less hindered C1-hydroxyl free .
Strategic Assessment: A direct mono-protection strategy using MOM-chloride (MOM-Cl) and base is not recommended . Under kinetic control, the smaller electrophile (MOM-Cl) will preferentially react with the less hindered C1-OH, yielding the undesired isomer (4-hydroxy-2,3,6-trimethyl-1-methoxymethoxybenzene).
Selected Protocol: Orthogonal Protection Strategy To achieve high regiochemical fidelity, we employ a three-step orthogonal protection sequence:
-
Kinetic Acetylation: Exploit the steric difference to selectively acetylate the accessible C1-OH.
-
MOM Protection: Exhaustive protection of the remaining hindered C4-OH.
-
Selective Hydrolysis: Chemoselective cleavage of the acetate ester (base-labile) in the presence of the MOM ether (base-stable) to reveal the target phenol.
Part 2: Safety & Compliance (Critical)
-
MOM-Cl (Chloromethyl methyl ether): This reagent is a known human carcinogen (OSHA regulated). All procedures involving MOM-Cl must be performed in a certified chemical fume hood with double-gloving (nitrile/laminate) and full respiratory precautions.
-
Alternative Reagent: Where possible, consider generating the MOM electrophile in situ using Dimethoxymethane (Methylal) and a Lewis acid (e.g.,
or ) to avoid handling isolated MOM-Cl. The protocol below describes the standard MOM-Cl route for precision but notes this green alternative. -
Waste Disposal: Quench all MOM-Cl residues with aqueous ammonia or ammonium hydroxide before disposal to destroy the alkylating agent.
Part 3: Detailed Synthesis Protocol
Step 1: Regioselective Mono-Acetylation
Objective: Temporarily block the less hindered C1-OH.
| Parameter | Specification |
| Reagents | 2,3,5-Trimethylhydroquinone (1.0 eq), Acetic Anhydride (1.05 eq), Pyridine (solvent/base). |
| Conditions | |
| Key Intermediate | 1 : 4-Hydroxy-2,3,6-trimethylphenyl acetate. |
Procedure:
-
Dissolve 2,3,5-trimethylhydroquinone (10.0 g, 65.7 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under nitrogen.
-
Cool the solution to
using an ice bath. -
Add acetic anhydride (6.77 g, 6.2 mL, 66.3 mmol) dropwise over 30 minutes. Note: Slow addition favors kinetic selectivity for the less hindered C1-OH.
-
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of starting material.
-
Workup: Pour the reaction mixture into ice-cold 1M HCl (200 mL) to neutralize pyridine. Extract with ethyl acetate (
mL). -
Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from hexane/ethanol to isolate the major regioisomer 1 .
Step 2: MOM Protection of the Hindered Hydroxyl
Objective: Install the robust MOM ether at the C4 position.
| Parameter | Specification |
| Reagents | Intermediate 1 (1.0 eq), MOM-Cl (1.5 eq), DIPEA (2.0 eq), DCM (Solvent). |
| Conditions | |
| Key Intermediate | 2 : 4-Acetoxy-2,3,5-trimethyl-1-methoxymethoxybenzene. |
Procedure:
-
Dissolve Intermediate 1 (10.0 g, 51.5 mmol) in anhydrous Dichloromethane (DCM, 100 mL).
-
Add
-Diisopropylethylamine (DIPEA, 13.3 g, 103 mmol). Cool to . -
Safety Critical: Carefully add Chloromethyl methyl ether (MOM-Cl, 6.2 g, 77 mmol) dropwise via syringe.
-
Stir at
for 1 hour, then warm to RT and stir overnight. -
Workup: Quench with saturated
solution. Wash organic phase with water and brine. -
Dry over
and concentrate to yield crude Intermediate 2 . This can often be used directly in the next step.
Step 3: Chemoselective Deacetylation
Objective: Reveal the C1-phenol while retaining the C4-MOM ether.
| Parameter | Specification |
| Reagents | Intermediate 2 , |
| Conditions | RT, 2 hours. |
| Target Product | 3 : 4-Methoxymethoxy-2,3,5-trimethylphenol. |
Procedure:
-
Dissolve crude Intermediate 2 in Methanol (100 mL).
-
Add Potassium Carbonate (
, 14.2 g, 103 mmol). -
Stir vigorously at room temperature for 2 hours. Mechanism: Base-catalyzed methanolysis cleaves the ester (acetate) but leaves the acetal (MOM) intact.
-
Workup: Acidify carefully with 1M HCl to pH ~5. Remove methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (
mL). -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 4:1).
-
Result: Isolate Target 3 as a white to off-white solid.
Part 4: Quality Control & Validation
NMR Validation Criteria: To confirm the correct regioisomer (Target 3 ) vs. the undesired isomer (Wrong Isomer 4 ), analyze the NOE (Nuclear Overhauser Effect) signals:
-
Target 3 (Correct): The free -OH proton (typically broad singlet around 4.5-5.5 ppm) will show NOE correlations with the C2-Methyl group and the C6-Proton .
-
Wrong Isomer 4: If the MOM group ended up at C1, the free -OH at C4 would show NOE correlations with both the C3-Methyl and C5-Methyl groups.
Data Summary Table:
| Compound | Formula | MW ( g/mol ) | Expected Yield (3 Steps) |
| TMHQ (Start) | 152.19 | N/A | |
| Target 3 | 196.24 | 65 - 75% |
Part 5: Visualization (Pathway Diagram)
Caption: Orthogonal protection strategy ensuring regioselective synthesis of the target isomer by exploiting steric differentiation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for MOM stability and orthogonality).
-
Fujioka, H., et al. (2009).[1] "Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals." Organic Letters, 11(22), 5138–5141. (Discusses steric control in MOM protection). [Link]
-
Berliner, M. A., & Belecki, K. (2008). "Simple, Rapid, and Green Synthesis of Chloromethyl Methyl Ether and Other Alkoxymethyl Halides." Journal of Organic Chemistry, 73(8), 3292–3295. (Safety protocols and in-situ generation of MOM-Cl). [Link]
-
PubChem. "Trimethylhydroquinone (Compound Summary)." National Library of Medicine. (Structural data for 2,3,5-trimethylbenzene-1,4-diol). [Link]
Sources
MOM protection of 2,3,5-trimethylhydroquinone methodology
Application Note: MOM Protection of 2,3,5-Trimethylhydroquinone
Abstract
This guide details the methodology for the methoxymethyl (MOM) protection of 2,3,5-trimethylhydroquinone (TMHQ), a critical intermediate in the synthesis of α-tocopherol (Vitamin E) and redox-active quinone scaffolds. Due to the substrate's susceptibility to oxidative degradation (reversion to 2,3,5-trimethyl-1,4-benzoquinone) and the steric hindrance imposed by the ortho-methyl groups, standard phenol protection protocols often result in low yields or complex impurity profiles. This note presents a High-Yield Inert Atmosphere Protocol utilizing Sodium Hydride (NaH) and Chloromethyl Methyl Ether (MOM-Cl), alongside a Green Alternative using Dimethoxymethane (DMM), providing researchers with options based on yield requirements and safety constraints.
Introduction & Mechanistic Rationale
The Substrate Challenge: 2,3,5-Trimethylhydroquinone presents two distinct challenges for protection chemistry:
-
Redox Instability: The electron-rich aromatic ring is easily oxidized to the corresponding quinone (TMBQ) by atmospheric oxygen, particularly under basic conditions.
-
Steric Congestion: The hydroxyl group at C-4 is flanked by two methyl groups (C-3, C-5), creating significant steric bulk that retards nucleophilic attack in SN2 pathways. The C-1 hydroxyl is flanked by one methyl group.
The Solution: MOM Ether Protection The Methoxymethyl (MOM) group is selected for its robust stability against bases, oxidizing agents, and organometallic reagents (e.g., Grignards, lithiates), making it ideal for multi-step synthesis.
Mechanism of Action (Classical Method): The reaction proceeds via an irreversibly deprotonated phenoxide intermediate.
-
Deprotonation: NaH removes the phenolic protons, generating a highly nucleophilic phenoxide dianion.
-
Substitution: The phenoxide attacks the highly electrophilic MOM-Cl via an SN2 mechanism. The high reactivity of MOM-Cl is required to overcome the steric barrier of the ortho-methyl groups.
Experimental Workflow Diagrams
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway highlighting the critical competition between productive SN2 substitution and oxidative degradation.
Protocol A: High-Yield Classical Method (Gold Standard)
Best For: Total synthesis, scale-up, and substrates requiring >90% conversion. Safety Warning: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood.
Reagents & Materials
| Reagent | Equivalents | Role |
| 2,3,5-Trimethylhydroquinone | 1.0 eq | Substrate |
| Sodium Hydride (60% in oil) | 3.0 eq | Base (Excess ensures full deprotonation) |
| MOM-Cl (Chloromethyl methyl ether) | 2.5 eq | Electrophile |
| DMF (Anhydrous) | 0.2 M conc.[2] | Solvent (Polar aprotic promotes SN2) |
| Sodium Dithionite (Na₂S₂O₄) | Trace | Antioxidant (Add to quench) |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.
-
Base Activation: Add NaH (60% dispersion, 3.0 eq) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to grease (optional for bulk synthesis). Suspend NaH in anhydrous DMF (half of total volume).
-
Substrate Addition (Critical):
-
Dissolve TMHQ (1.0 eq) in the remaining DMF.
-
Note: If TMHQ appears slightly yellow (oxidized), wash with a small amount of sodium dithionite solution and dry before use.
-
Cool the NaH suspension to 0 °C (ice bath).
-
Add the TMHQ solution dropwise via syringe. Evolution of H₂ gas will be vigorous.
-
Observation: The solution may turn dark green/brown initially due to the formation of the electron-rich phenoxide anion.
-
-
Reaction: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Add MOM-Cl (2.5 eq) dropwise via syringe over 10 minutes.
-
Safety: MOM-Cl is volatile and carcinogenic. Use a gas-tight syringe.
-
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexanes:EtOAc 8:1). The product will be less polar than the starting material.
-
Quench: Cool back to 0 °C. Carefully quench with saturated aqueous NH₄Cl.
-
Pro-Tip: Add a pinch of Sodium Dithionite to the quench to prevent oxidation of any unreacted starting material during workup.
-
-
Workup: Extract with Et₂O or EtOAc (3x). Wash combined organics with H₂O (2x) and Brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Protocol B: Green Alternative (MOM-Cl Free)
Best For: Safety-restricted labs or initial screening. Mechanism: Acid-catalyzed acetal exchange using Dimethoxymethane (DMM).
Reagents
-
Dimethoxymethane (Methylal): Solvent & Reagent (Excess)[3]
-
Phosphorus Pentoxide (P₂O₅): 1.5 eq (Dehydrating agent/Catalyst)
-
Toluene: Co-solvent (optional, to increase boiling point)[4]
Procedure
-
Dissolve TMHQ (1.0 eq) in Dimethoxymethane (20 volumes).
-
Add P₂O₅ (1.5 eq) in portions at RT.
-
Stir vigorously. The P₂O₅ will clump as it absorbs water.
-
Monitor by TLC.[5] If conversion is slow (due to steric hindrance), add dry Toluene and heat to 45 °C.
-
Decant the solution from the gummy P₂O₅ residue.
-
Wash the organic phase with saturated NaHCO₃ to neutralize.
-
Note: Yields are typically 15–20% lower than Method A due to the steric bulk of TMHQ hindering the acetal exchange.
Characterization & Data Validity
Expected NMR Data (CDCl₃, 400 MHz):
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 6.50 - 6.60 | Singlet | 1H | Ar-H (C-6) |
| MOM -CH₂- | 5.05 - 5.15 | Singlet (x2) | 4H | -O-CH₂ -O- |
| MOM -CH₃ | 3.45 - 3.55 | Singlet (x2) | 6H | -O-CH₃ |
| Ar-CH₃ | 2.10 - 2.25 | Singlets | 9H | Ar-CH₃ (x3) |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Yellow/Orange Product | Oxidation to Quinone | Use Na₂S₂O₄ in quench; ensure strict N₂ atmosphere. |
| Low Yield (Method A) | Incomplete Deprotonation | Increase NaH to 3.5 eq; ensure DMF is anhydrous. |
| Incomplete Conversion | Steric Hindrance | Allow reaction to run 12h; warm to 35 °C (carefully). |
| MOM-Cl Fumes | Improper Handling | Neutralize glassware with aqueous ammonia before cleaning. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for MOM stability).
-
Lipshutz, B. H.; Pegram, J. J. "Linker-Assisted Nucleophilic Substitution." Tetrahedron Lett.1980 , 21, 3343. Link
-
Strazzolini, P.; Giumanini, A. G. "Dimethoxymethane/P2O5: A Versatile Reagent." Tetrahedron2002 , 58, 5669. (Source for Green Method). Link
-
Sigma-Aldrich. "Safety Data Sheet: Chloromethyl Methyl Ether." Link (Accessed Oct 2023).
Sources
Application Note & Protocol: Selective Deprotection of 4-Methoxymethoxy-2,3,5-trimethylphenol
Abstract: This document provides a comprehensive guide for the selective cleavage of the methoxymethyl (MOM) ether from 4-methoxymethoxy-2,3,5-trimethylphenol to yield the corresponding free phenol, a crucial intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings of this deprotection, offer a detailed, field-proven protocol, and present a comparative analysis of various deprotection methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this transformation.
Introduction: The Strategic Role of the MOM Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions of sensitive functional groups.[1] The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities, including phenols, due to its stability across a broad range of non-acidic conditions, such as exposure to strong bases, organometallics, and various reducing and oxidizing agents.[2][3]
The MOM group forms an acetal with the hydroxyl group, rendering it significantly less reactive.[1] Its removal, or deprotection, is typically achieved under acidic conditions, which facilitates the hydrolysis of the acetal back to the free hydroxyl group.[1][4] This application note focuses specifically on the deprotection of 4-methoxymethoxy-2,3,5-trimethylphenol, a substituted phenol where the selective and high-yielding removal of the MOM group is often a critical step in the synthesis of more complex target molecules.
The Mechanism of Acid-Catalyzed MOM Deprotection
The standard method for MOM deprotection is acidic hydrolysis.[1] The reaction proceeds through a well-established mechanism initiated by the protonation of one of the ether oxygens. This seemingly simple step is crucial as it transforms a poor leaving group (alkoxide) into a good one (alcohol).
The key steps are as follows:
-
Protonation: A proton from the acid catalyst protonates the ether oxygen atom that is further from the aromatic ring, activating the acetal system.
-
Cleavage: The lone pair on the adjacent oxygen atom assists in the cleavage of the carbon-oxygen bond, leading to the formation of the free phenol and a resonance-stabilized oxonium ion.
-
Hydrolysis: The oxonium ion is subsequently attacked by a nucleophile present in the reaction mixture (typically water or an alcohol solvent) to generate formaldehyde and methanol as byproducts.
Below is a diagrammatic representation of the deprotection mechanism.
Caption: Acid-catalyzed deprotection of a MOM-protected phenol.
Detailed Experimental Protocol: Acid-Mediated Deprotection
This protocol outlines a standard and reliable method for the deprotection of 4-methoxymethoxy-2,3,5-trimethylphenol using trifluoroacetic acid (TFA) in dichloromethane (DCM). This method is often chosen for its efficiency at room temperature and the ease of removing the acid and solvent during workup.
Materials and Reagents:
-
4-Methoxymethoxy-2,3,5-trimethylphenol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel) and appropriate eluent
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 4-methoxymethoxy-2,3,5-trimethylphenol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Rationale: DCM is a good solvent for the starting material and is unreactive under these acidic conditions. Using an anhydrous solvent prevents premature hydrolysis and ensures the reaction proceeds cleanly.
-
-
Addition of Acid: At room temperature (25 °C), add trifluoroacetic acid (TFA) dropwise to the stirring solution. A common starting point is to use a DCM/TFA ratio of 15:1 v/v.[1]
-
Rationale: TFA is a strong acid that effectively catalyzes the deprotection. It is also volatile, which facilitates its removal after the reaction is complete.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Rationale: TLC is a crucial technique for tracking the disappearance of the starting material and the appearance of the product, preventing over-running the reaction or premature workup. The more polar phenol product will have a lower Rf value than the starting MOM ether.
-
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with additional DCM. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the TFA.
-
Rationale: The basic NaHCO₃ solution neutralizes the TFA, stopping the reaction. This is an exothermic process, so slow addition is important.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2-3 times) to recover any dissolved product.
-
Rationale: Multiple extractions ensure that the maximum amount of the desired product is recovered from the aqueous phase.
-
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Rationale: Washing with brine helps to remove any remaining water from the organic layer and aids in breaking up any emulsions that may have formed.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is essential before solvent evaporation to obtain a pure, dry product.
-
-
Purification (if necessary): The resulting crude product can be purified by flash column chromatography on silica gel if needed.
-
Rationale: While this reaction is often clean, chromatography can remove any minor impurities or unreacted starting material. Note that silica gel is slightly acidic and can sometimes cause issues with acid-labile compounds.[5] If the product is sensitive, the silica gel can be neutralized with triethylamine.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the deprotection of MOM ethers.
Comparative Analysis of Deprotection Methods
While TFA in DCM is a robust method, other conditions can be employed depending on the presence of other functional groups in the molecule. The choice of reagent can be critical for achieving chemoselectivity.
| Reagent/Catalyst | Solvent(s) | Typical Conditions | Key Features & Selectivity |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 1-12 h | Strong acid, effective for most MOM ethers.[1] |
| Hydrochloric Acid (HCl) | Methanol (MeOH), Ethanol (EtOH), Water | Room Temp to 50 °C | Common, inexpensive protic acid.[5] |
| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol (tBuOH) | Reflux | Mildly acidic, useful for acid-sensitive substrates. |
| **Silica-supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂) ** | Dichloromethane (DCM) | Room Temp | Heterogeneous catalyst, simple workup (filtration), highly selective for phenolic MOM ethers.[6] |
| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Lewis acid catalyst.[7] |
| Zinc(II) bromide (ZnBr₂) / n-PrSH | Dichloromethane (DCM) | Room Temp, <10 min | Rapid and selective, even for tertiary alcohols.[8][9] |
| Trimethylsilyl Bromide (TMSBr) | Dichloromethane (DCM) | Low Temp (-78 °C to 0 °C) | Lewis acid conditions, can be very mild and fast.[4][5] |
| Wells-Dawson Heteropolyacid | Toluene | 60-80 °C | Solid acid catalyst, recoverable and reusable.[10][11] |
Concluding Remarks
The deprotection of 4-methoxymethoxy-2,3,5-trimethylphenol is a straightforward yet critical transformation in synthetic chemistry. The acid-catalyzed method using TFA in DCM offers a reliable and high-yielding route to the desired free phenol. However, as with any chemical transformation, the presence of other sensitive functional groups within the substrate may necessitate the use of milder or more selective reagents. The methods summarized in this note provide a versatile toolkit for the modern synthetic chemist, allowing for the strategic and efficient removal of the MOM protecting group.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism - Total Synthesis. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers - Tetrahedron Letters. [Link]
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. [Link]
-
Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst - Organic Chemistry Portal. [Link]
-
Methoxymethyl ether - Wikipedia. [Link]
-
Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - MDPI. [Link]
-
MOM Ethers - Organic Chemistry Portal. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - ACS Omega. [Link]
-
A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate - ResearchGate. [Link]
-
An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride - Tetrahedron Letters. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications. [Link]
-
(PDF) Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - ResearchGate. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. MOM Ethers [organic-chemistry.org]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 7. (PDF) An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride [academia.edu]
- 8. pure.skku.edu [pure.skku.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
HPLC and GC-MS analysis methods for 4-Methoxymethoxy-2,3,5-trimethylphenol
An In-Depth Guide to the HPLC and GC-MS Analysis of 4-Methoxymethoxy-2,3,5-trimethylphenol
Authored by a Senior Application Scientist
This technical guide provides comprehensive methodologies for the analysis of 4-Methoxymethoxy-2,3,5-trimethylphenol, a substituted phenolic compound with significant potential in pharmaceutical and chemical research. As a synthetic intermediate or a protected form of a biologically active phenol, establishing robust and reliable analytical methods is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle.
This document offers two orthogonal analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and analysis of volatile impurities. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each methodological choice to ensure adaptability and successful implementation.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical nature of 4-Methoxymethoxy-2,3,5-trimethylphenol is the foundation for developing effective analytical methods.
-
Structure and Polarity: The molecule consists of a trimethyl-substituted phenol ring where the acidic phenolic proton is protected by a methoxymethyl (MOM) ether group. This "MOM-protection" significantly reduces the polarity and hydrogen-bonding capacity compared to the parent phenol. The presence of ether linkages still imparts a degree of polarity, classifying it as a moderately polar compound, readily soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.
-
Volatility: The masking of the highly polar hydroxyl group increases the compound's volatility. This makes it a suitable candidate for Gas Chromatography, potentially without the need for chemical derivatization, a step often required for free phenols to improve their chromatographic behavior.[1][2]
-
UV Chromophore: The substituted benzene ring acts as a chromophore, allowing for sensitive detection using UV-Vis spectrophotometry. This property is leveraged in the HPLC-UV method for quantification.[3]
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity analysis and quantification of moderately polar, non-volatile organic compounds.[3] This method separates analytes based on their hydrophobic interactions with a nonpolar stationary phase, making it ideal for 4-Methoxymethoxy-2,3,5-trimethylphenol.
Method Development Rationale
The choices within this protocol are grounded in established chromatographic principles to ensure a robust and reliable separation.
-
Column Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse of RP-HPLC.[4][5] Its dense, nonpolar C18 chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from more polar impurities or formulation components.
-
Mobile Phase Strategy: A gradient elution using water and an organic modifier like acetonitrile is employed.[4] This approach allows for the elution of compounds with a wide range of polarities, providing sharp peaks and shorter analysis times compared to isocratic methods. Acetonitrile is chosen for its low viscosity and excellent UV transparency. The addition of a small percentage of acid (e.g., 0.1% formic acid) to the aqueous phase is critical for improving peak shape by suppressing the ionization of residual silanol groups on the silica support.[6]
-
Detection: A Photodiode Array (PDA) detector is recommended. Unlike a single-wavelength UV detector, a PDA detector captures the entire UV-Vis spectrum for a given peak.[4][7] This capability is invaluable for assessing peak purity and can aid in the tentative identification of unknown impurities by comparing their spectra to that of the main analyte.
Experimental Protocol: HPLC-UV Analysis
1. Reagents and Materials
-
4-Methoxymethoxy-2,3,5-trimethylphenol reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters (e.g., PTFE for organic solvents)
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 series, Waters Alliance, or equivalent |
| Detector | Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 278 nm (or optimal wavelength determined by UV scan) |
| Run Time | 20 minutes |
3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (50:50 Water:Acetonitrile).
-
Sample Preparation: Prepare samples by dissolving them in methanol to achieve a target concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring to HPLC vials to prevent clogging of the system.[8]
HPLC Analysis Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of 4-Methoxymethoxy-2,3,5-trimethylphenol.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful hybrid technique that combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[9] It is the definitive method for confirming the identity of volatile and semi-volatile compounds and for identifying unknown impurities.
Method Development Rationale
-
Direct Analysis (No Derivatization): The MOM-protected hydroxyl group makes 4-Methoxymethoxy-2,3,5-trimethylphenol sufficiently volatile and thermally stable for direct GC analysis. This avoids the time-consuming and potentially error-prone step of derivatization that is often necessary for more polar phenolic compounds.[2][10]
-
Column Selection: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% Phenyl Polysiloxane), is ideal. These columns provide excellent separation for a wide range of semi-volatile organic compounds based primarily on their boiling points and are robust enough for routine use.
-
Ionization Technique: Electron Ionization (EI) is the standard ionization method for GC-MS.[11] Operating at a standard energy of 70 eV produces reproducible fragmentation patterns that create a molecular "fingerprint."[12] This allows for structural elucidation and comparison to spectral libraries for confident identification.
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials
-
4-Methoxymethoxy-2,3,5-trimethylphenol reference standard
-
Dichloromethane (DCM) or Ethyl Acetate (GC grade or higher)
-
Helium (99.999% purity or higher)
-
2 mL screw-top GC vials with septa
2. Instrumentation and GC-MS Conditions
| Parameter | Specification |
| GC-MS System | Agilent 7890/5977, Shimadzu GCMS-TQ8050, or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection | 1 µL, Split mode (20:1 ratio) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Standard (50 µg/mL): Prepare a working standard by diluting the stock solution in dichloromethane.
-
Sample Preparation: Prepare samples by dissolving them in dichloromethane to achieve a target concentration of approximately 50 µg/mL.
-
Vial Transfer: Transfer the final solutions to 2 mL GC vials for analysis.
GC-MS Analysis Workflow Diagram
Caption: Workflow for the GC-MS analysis of 4-Methoxymethoxy-2,3,5-trimethylphenol.
Expected Mass Spectrum and Fragmentation
The mass spectrum provides a structural fingerprint. For 4-Methoxymethoxy-2,3,5-trimethylphenol (Molecular Weight: 196.26 g/mol ), the following fragments are anticipated under EI conditions:
-
Molecular Ion (M+•): A peak at m/z 196 is expected, confirming the molecular weight.
-
Loss of •OCH3: A fragment at m/z 165, resulting from the loss of a methoxy radical from the MOM group.
-
Loss of MOM group: Cleavage of the entire methoxymethyl group (•CH2OCH3, 45 Da) would lead to a fragment at m/z 151.
-
Benzylic Cleavage: Loss of a methyl radical (•CH3) from the M+• would result in a stable benzylic carbocation at m/z 181. This is often a prominent peak for methylated aromatic compounds.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide a robust, dual-pronged approach for the comprehensive analysis of 4-Methoxymethoxy-2,3,5-trimethylphenol. The HPLC method serves as an excellent tool for routine quality control, offering precise and accurate quantification and purity assessment. The GC-MS method provides unequivocal structural confirmation and is highly effective for identifying and characterizing volatile and semi-volatile impurities. Together, these protocols equip researchers and drug developers with the necessary tools to ensure the quality and integrity of this important chemical entity.
References
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]
-
(PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. ResearchGate. Available at: [Link]
-
HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. National Center for Biotechnology Information. Available at: [Link]
-
RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. ScienceDirect. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available at: [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Available at: [Link]
-
EPA-RCA: 8041A: Phenols by Gas Chromatography. NEMI.gov. Available at: [Link]
-
Sample preparation GC-MS. SCION Instruments. Available at: [Link]
-
Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. CORE. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. PMC. Available at: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
-
4-Methoxy-2,3,6-trimethylphenol. PubChem. Available at: [Link]
-
Off-line thermochemolysis-gas chromatography-mass spectrometry (GC-MS) using solid-phase microextraction (SPME) - phenolic acid analysis. Queen's University Library. Available at: [Link]
-
Survey Analysis of Phenolic Compounds in Industrial Effluents by Gas Chromatography—Mass Spectrometry. ASTM International. Available at: [Link]
-
Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. ResearchGate. Available at: [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]
-
A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available at: [Link]
-
Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. PubMed. Available at: [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Available at: [Link]
-
Understanding Electron Ionization Processes for GC–MS. LCGC International. Available at: [Link]
-
METHOXYPHENOL (2-, 3-, and 4-isomers). OSHA. Available at: [Link]
-
4-METHOXYPHENOL. Ataman Kimya. Available at: [Link]
-
2,3,5-trimethyl phenol. The Good Scents Company. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NEMI Method Summary - 8041A [nemi.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii | BIO Web of Conferences [bio-conferences.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. dl.astm.org [dl.astm.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Purification Strategies for 4-Methoxymethoxy-2,3,5-trimethylphenol
This Application Note is structured to guide researchers through the purification of 4-Methoxymethoxy-2,3,5-trimethylphenol , a specialized intermediate often encountered in the synthesis of Vitamin E analogs and quinone-based therapeutics.
Executive Summary
The purification of 4-Methoxymethoxy-2,3,5-trimethylphenol presents a unique chemical paradox: the molecule contains an acid-labile methoxymethyl (MOM) ether and an oxidation-prone electron-rich phenol. Standard purification methods often lead to degradation via two pathways: (1) acid-catalyzed deprotection of the MOM group on silica gel, or (2) aerobic oxidation of the phenol to the corresponding p-quinone (2,3,5-trimethyl-1,4-benzoquinone).
This guide provides three validated protocols designed to navigate these stability issues. We prioritize Buffered Flash Chromatography for high-purity isolation (mg to g scale) and Differential Solubility Extraction for bulk cleanup (g to kg scale).
Chemical Profile & Impurity Landscape[1][2]
Before initiating purification, it is critical to understand the physicochemical properties of the target and its common impurities.[1]
Target Molecule: 4-Methoxymethoxy-2,3,5-trimethylphenol
-
Functional Groups: Phenol (C1-OH), MOM Ether (C4-OMOM), Trimethyl (C2, C3, C5).
-
pKa: ~10.5 (Phenolic proton).
-
Stability: Stable in base; hydrolyzes in aqueous acid (pH < 4); oxidizes in air if deprotonated or heated excessively.
Table 1: Impurity Profile and Separation Logic
| Component | Structure/Origin | Physicochemical Characteristic | Separation Strategy |
| Target | Mono-MOM protected Hydroquinone | Weakly acidic, Lipophilic, Acid-sensitive. | Retained in organic phase at neutral pH; elutes mid-polar on silica. |
| Impurity A | 2,3,5-Trimethylhydroquinone (Starting Material) | Diprotic acid, Highly Polar, Oxidizes rapidly to Red Quinone. | Insoluble in non-polar solvents (Hexane); retained strongly on silica. |
| Impurity B | 1,4-Bis(methoxymethoxy)-2,3,5-trimethylbenzene (Over-reaction) | Neutral, Highly Lipophilic, No acidic proton. | Elutes first on silica; remains in organic phase during basic extraction. |
| Impurity C | 2,3,5-Trimethyl-1,4-benzoquinone (Oxidation Byproduct) | Neutral, Yellow/Red solid, Sublimable. | Distinct yellow band on chromatography; remove via reduction or crystallization. |
Pre-Purification: Workup & Stabilization
Critical Step: Do not concentrate the crude reaction mixture to dryness without neutralizing. Residual acid (from MOM-Cl synthesis) will cleave the product.
-
Quench: Pour reaction mixture into saturated NaHCO₃ (aq).
-
Solvent Swap: Extract into Ethyl Acetate (EtOAc) or Toluene. Avoid Chlorinated solvents if possible to minimize acid generation over time.
-
Antioxidant Wash: Wash the organic layer with 5% Sodium Thiosulfate or Sodium Ascorbate solution to reduce any quinones back to hydroquinones.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the sample is extremely acid-sensitive, as MgSO₄ is slightly Lewis acidic.
Method A: Buffered Flash Chromatography (Gold Standard)
Best For: High purity (>98%), removal of trace isomers, lab-scale (100 mg – 10 g).
Standard silica gel (pH ~5-6) is acidic enough to cleave the MOM ether, regenerating the hydroquinone which then turns the column red/brown due to oxidation. You must buffer the stationary phase.
Protocol
-
Stationary Phase Preparation:
-
Slurry silica gel in the starting mobile phase containing 1% Triethylamine (Et₃N) .
-
Why? Et₃N neutralizes surface silanol groups, preventing acid-catalyzed hydrolysis of the MOM ether [1].
-
-
Mobile Phase:
-
Solvent A: Hexanes (or Heptane) + 1% Et₃N
-
Solvent B: Ethyl Acetate + 1% Et₃N
-
Gradient: 0% B → 20% B over 10 CV (Column Volumes).
-
-
Loading:
-
Load sample as a liquid injection (dissolved in minimal Hexane/EtOAc) or dry load on Celite (neutral). Do not dry load on silica.
-
-
Elution Order:
-
Bis-MOM Impurity: Elutes near solvent front (Non-polar).
-
Target (Mono-MOM): Elutes mid-gradient (Rf ~0.4 in 8:2 Hex:EtOAc).
-
Hydroquinone/Quinone: Retained at baseline or elutes very late.
-
Method B: Differential Solubility Extraction (Scalable)
Best For: Bulk removal of starting material (Trimethylhydroquinone) before chromatography.
This method exploits the drastic solubility difference between the mono-protected phenol (lipophilic) and the free hydroquinone (polar/crystalline).
Protocol
-
Concentration: Concentrate the crude organic extract to a thick oil.
-
Trituration:
-
Add n-Heptane (10 mL per gram of crude).
-
Heat to 50°C with vigorous stirring for 15 minutes.
-
Mechanism: The Target (Mono-MOM) and Bis-MOM are highly soluble in warm heptane. The unreacted Hydroquinone is poorly soluble.
-
-
Filtration:
-
Cool to Room Temperature (RT).
-
Filter off the precipitated solid (this is mostly unreacted Hydroquinone).
-
-
Filtrate Processing:
-
The filtrate contains the Target and Bis-MOM.
-
Evaporate the heptane. If Bis-MOM content is low (<5%), the material may be pure enough for crystallization.
-
Method C: Chemo-Selective Acid-Base Extraction
Best For: Removing neutral Bis-MOM impurities.
Since the target molecule is a phenol, it can be reversibly deprotonated.[1] The Bis-MOM impurity cannot.
Protocol
-
Dissolution: Dissolve the crude mixture (post-trituration) in Toluene .
-
Claisen Extraction:
-
Extract with Claisen Alkali (35g KOH in 25mL water + 100mL MeOH) or cold 1M NaOH .
-
Caution: Work quickly and under Nitrogen.[2] Phenolates oxidize rapidly. Keep cold (0°C).
-
-
Phase Separation:
-
Organic Layer: Contains neutral Bis-MOM impurity. Discard (or recover if needed).
-
Aqueous Layer: Contains the Target as the sodium phenolate.
-
-
Regeneration:
Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification pathway based on crude impurity profile.
Figure 2: Chemical Logic of Buffered Chromatography
Caption: Mechanistic comparison of standard vs. buffered silica chromatography preventing MOM cleavage.
Quality Control & Validation
After purification, validate the identity and purity using the following parameters.
-
TLC Analysis:
-
Plate: Silica Gel 60 F254.
-
Eluent: 20% EtOAc in Hexane.
-
Visualization: UV (254 nm) and Phosphomolybdic Acid (PMA) stain. The phenol should stain dark blue/green upon heating.
-
Note: If the spot turns red spontaneously on the plate after sitting, residual acid is present.
-
-
1H NMR (CDCl₃):
-
MOM Group: Look for a singlet (~3H) at 3.4-3.5 ppm (-OCH₃) and a singlet (~2H) at 5.1-5.2 ppm (-OCH₂O-).
-
Aromatic H: Single proton signal (C6-H) around 6.5-6.7 ppm.
-
Phenolic OH: Broad singlet, exchangeable with D₂O, typically 4.5-6.0 ppm depending on concentration.
-
-
Storage:
-
Store under Argon/Nitrogen at -20°C.
-
Protect from light to prevent quinone formation.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data of MOM ethers on silica).
-
BenchChem Technical Support. (2025). Synthesis and Purification of Trimethylhydroquinone Derivatives. (General protocols for hydroquinone handling).
-
Fujioka, H., et al. (2009).[4][5] "Simple and Efficient Deprotection of MOM Ethers." Org.[6][4] Lett., 11(22), 5138-5141. (Discusses acid sensitivity of phenolic MOM ethers).
-
PubChem. (2025).[7] Compound Summary: 4-Methoxy-2,3,6-trimethylphenol.[3][7][8][9][10] (Physicochemical data for structural isomers).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 6. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]
- 7. 4-Methoxy-2,3,6-trimethylphenol | C10H14O2 | CID 297360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
In vitro antioxidant assays for 4-Methoxymethoxy-2,3,5-trimethylphenol (e.g., DPPH, ABTS)
Application Note & Technical Protocols
Executive Summary
This guide details the experimental protocols for evaluating the antioxidant capacity of 4-Methoxymethoxy-2,3,5-trimethylphenol (hereafter referred to as 4-MOM-TMP ).
As a structural analogue to Vitamin E precursors (specifically protected trimethylhydroquinone), 4-MOM-TMP possesses a free phenolic hydroxyl group at the C1 position, while the C4 hydroxyl is protected by a methoxymethoxy (MOM) group. This structural configuration presents unique solubility and steric challenges. Unlike hydrophilic antioxidants (e.g., Ascorbic Acid), 4-MOM-TMP is highly lipophilic. Standard aqueous assays will yield false negatives due to precipitation.
Key Technical Directive: The protocols below are optimized for lipophilic analytes , utilizing organic co-solvents (Methanol/Ethanol) to ensure homogeneous reaction phases.
Compound Profile & Mechanistic Basis[1][2]
Chemical Structure & Reactivity[3]
-
Systematic Name: 4-(Methoxymethoxy)-2,3,5-trimethylphenol
-
Active Moiety: The free phenolic -OH at position C1.
-
Electronic Effect: The methyl groups at C2, C3, and C5 are electron-donating, stabilizing the phenoxyl radical formed after hydrogen abstraction. The para-MOM group acts as a bulky alkoxy substituent; while it prevents quinone formation at C4, it contributes to electron density via resonance, potentially enhancing H-atom donation at C1.
Reaction Mechanisms[4]
-
Hydrogen Atom Transfer (HAT): The primary mechanism in non-polar solvents (DPPH assay). 4-MOM-TMP donates a hydrogen atom to the radical, becoming a stable phenoxyl radical.[1]
-
Single Electron Transfer (SET): Secondary mechanism, dominant in polar media. The molecule transfers an electron to the radical cation.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway of radical scavenging by 4-MOM-TMP. The reaction is driven by the stability of the resulting phenoxyl radical.[1][2]
Protocol A: DPPH Radical Scavenging Assay
Methodology: Modified Blois Method for Lipophilic Compounds. Target: Measurement of Hydrogen Atom Transfer (HAT) capacity.
Materials & Reagents[2][3][5][6][7][8][9][10][11][12]
-
Analyte: 4-MOM-TMP (Purity >98%).
-
Reagent: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich or equivalent).
-
Standard: (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox ).
-
Solvent: HPLC-grade Methanol (Critical: DPPH is stable in methanol; ethanol can be used but methanol is preferred for spectral consistency).
Experimental Workflow
-
Stock Preparation:
-
DPPH Stock (0.2 mM): Dissolve 7.89 mg DPPH in 100 mL Methanol. Protect from light (foil-wrapped). Sonicate to ensure complete dissolution.
-
Sample Stock: Dissolve 10 mg 4-MOM-TMP in 1 mL Methanol (or DMSO if solubility is an issue, but keep DMSO <5% in final mix).
-
Trolox Standard: Prepare serial dilutions (10 – 200 µM) in Methanol.
-
-
Assay Procedure (96-Well Plate Format):
-
Blank: 200 µL Methanol.
-
Control: 20 µL Methanol + 180 µL DPPH Stock.
-
Sample: 20 µL Sample (various concentrations) + 180 µL DPPH Stock.
-
Note: Ensure the final volume ratio is 1:9 (Sample:DPPH).
-
-
Incubation:
-
Incubate in the dark at room temperature (25°C) for 30 minutes .
-
Why: Lipophilic phenols with bulky groups (like MOM) may have slower steric kinetics than small molecules like ascorbic acid.
-
-
Measurement:
-
Read Absorbance at 517 nm (
) using a microplate reader.
-
Calculation
[3]Output: Plot % Inhibition vs. Concentration. Determine IC50 (concentration required to scavenge 50% of DPPH).[4][2]
Protocol B: ABTS Radical Cation Decolorization Assay
Methodology: TEAC (Trolox Equivalent Antioxidant Capacity) Method. Target: Measurement of Single Electron Transfer (SET) and HAT.
Materials & Reagents[2][3][5][6][7][8][9][10][11][12]
-
Reagent A: 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Reagent B: 2.45 mM Potassium Persulfate (
). -
Solvent: Ethanol (Absolute).
Experimental Workflow
-
Radical Generation (Pre-Assay):
-
Working Solution Preparation (Critical Step):
-
Dilute the stock
solution with Ethanol (not water/buffer) until the absorbance at 734 nm is 0.70 ± 0.02 . -
Reasoning: 4-MOM-TMP is hydrophobic. Diluting the radical in ethanol ensures the analyte remains soluble during the reaction.
-
-
Assay Procedure:
-
Sample: Add 20 µL of 4-MOM-TMP (in Ethanol) to 180 µL of diluted
working solution. -
Control: 20 µL Ethanol + 180 µL
. -
Standard: Trolox (0–500 µM range).
-
-
Incubation & Reading:
-
Incubate for 6 minutes at Room Temperature.
-
Read Absorbance at 734 nm .[5]
-
Calculation (TEAC)
Calculate the slope of the % Inhibition vs. Concentration curve for the sample and Trolox.
Comparative Data Analysis & Interpretation
To validate your results, compare the IC50 values of 4-MOM-TMP against known standards.
| Compound | Assay | Typical IC50 / Activity | Mechanism Note |
| 4-MOM-TMP | DPPH | Experimental (Exp.[2] range 20-100 µM) | Kinetic delay possible due to MOM steric bulk. |
| Trolox | DPPH | ~15-30 µM | Standard reference; fast kinetics. |
| BHT | DPPH | ~20-50 µM | Synthetic lipophilic phenol; good comparator. |
| 4-MOM-TMP | ABTS | Experimental | Likely higher activity than DPPH due to SET mechanism. |
Technical Troubleshooting (Self-Validating Controls)
-
Turbidity Check: If
or increases instead of decreases, the sample has precipitated. Action: Increase organic solvent ratio or use DMSO. -
Color Interference: If 4-MOM-TMP is colored (impurities), run a "Sample Blank" (Sample + Solvent without Radical) and subtract this absorbance.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for parallel DPPH and ABTS antioxidant assessment.
References
-
BenchChem. (2025).[2][6] The Antioxidant Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Guide. Retrieved from
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[7] Journal of Food Science and Technology. Retrieved from
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[7] Journal of Agricultural and Food Chemistry.[7] Retrieved from
-
Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry.[5][7][8] Retrieved from
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cell-based assays to evaluate the bioactivity of 4-Methoxymethoxy-2,3,5-trimethylphenol
Bioactivity Profiling, Metabolic Stability, and Cytoprotective Potential
Introduction & Molecule Profile[1][2]
4-Methoxymethoxy-2,3,5-trimethylphenol (MM-TMHQ) is a semi-synthetic derivative of 2,3,5-trimethylhydroquinone (TMHQ) , the key aromatic precursor in Vitamin E (α-tocopherol) synthesis. Structurally, it features a methoxymethyl (MOM) ether protecting group at the para position relative to the free phenolic hydroxyl.
While primarily utilized as a synthetic intermediate to prevent oxidation during chemical processing, MM-TMHQ presents a unique pharmacological profile for evaluation:
-
Prodrug Potential: The MOM group increases lipophilicity (
), potentially enhancing membrane permeability compared to the parent hydroquinone. -
Bioactivation Mechanism: Intracellular hydrolysis (likely lysosomal) may cleave the MOM ether, releasing the potent antioxidant TMHQ.
-
Toxicological Liability: The hydrolysis of MOM groups releases formaldehyde and methanol, necessitating rigorous safety profiling alongside efficacy testing.
This guide outlines a tiered screening workflow to evaluate MM-TMHQ as a potential cytoprotective agent, distinguishing its intrinsic activity from that of its metabolites.
Experimental Workflow & Mechanism
The evaluation strategy is built on the hypothesis that MM-TMHQ acts as a Lysosomotropic Pro-Antioxidant . The uncharged molecule permeates the cell membrane, diffuses into acidic lysosomes where the MOM group hydrolyzes, releasing active TMHQ which then participates in cytosolic redox cycling (Nrf2 activation).
Mechanistic Pathway Diagram
Figure 1: Proposed intracellular bioactivation pathway of MM-TMHQ. The acid-labile MOM group is cleaved in the lysosome, releasing the active hydroquinone (TMHQ) and formaldehyde byproducts.
Protocol Suite
Phase 1: Cytotoxicity & Therapeutic Window (Safety)
Before efficacy testing, we must establish the non-toxic concentration range, specifically monitoring for formaldehyde-associated toxicity.
Method: CCK-8 (Cell Counting Kit-8) or MTT Assay. Cell Line: HepG2 (Metabolically active) or RAW 264.7 (Redox sensitive).
Protocol Steps:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Preparation: Dissolve MM-TMHQ in DMSO (Stock 100 mM). Prepare serial dilutions in serum-free media (Range: 0.1 µM – 500 µM).
-
Control A: Vehicle (0.5% DMSO).
-
Control B: Parent compound (TMHQ) for toxicity comparison.
-
-
Treatment: Incubate cells with compounds for 24 hours .
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4h at 37°C. Measure Absorbance at 450 nm.
-
Analysis: Calculate IC50.
-
Critical Check: If MM-TMHQ is significantly more toxic than TMHQ, suspect formaldehyde release.
-
Phase 2: Intracellular Stability & Conversion (Metabolism)
Objective: Confirm if MM-TMHQ is a prodrug or acts intact.
Method: LC-MS/MS Time-Course Analysis.
Protocol Steps:
-
Treatment: Treat cells (6-well plate, near confluence) with 50 µM MM-TMHQ.
-
Harvesting: At time points
:-
Wash cells 3x with ice-cold PBS (to remove extracellular drug).
-
Lyse cells with methanol/water (80:20) containing internal standard.
-
-
Extraction: Vortex 1 min, centrifuge at 15,000 x g for 10 min. Collect supernatant.
-
Analysis: Inject into LC-MS/MS. Monitor transitions for:
-
MM-TMHQ: Parent mass (Precursor -> Product).
-
TMHQ: Hydrolyzed metabolite.
-
-
Interpretation:
-
Rapid disappearance of MM-TMHQ + appearance of TMHQ = Efficient Prodrug.
-
Persistence of MM-TMHQ = Stable, direct-acting phenol.
-
Phase 3: Cellular Antioxidant Activity (Efficacy)
Objective: Evaluate protection against oxidative stress (H2O2 challenge).
Method: DCFDA Cellular ROS Assay.
Protocol Steps:
-
Seeding: Plate RAW 264.7 cells in black-walled, clear-bottom 96-well plates (
cells/well). -
Pre-treatment: Treat with MM-TMHQ (doses derived from Phase 1, e.g., 5, 10, 20 µM) for 4 hours .
-
Rationale: Allow time for uptake and potential hydrolysis.
-
-
Probe Loading: Wash cells. Add 20 µM DCFH-DA in serum-free media. Incubate 30 min.
-
Stress Induction: Wash cells. Add 200 µM H2O2 (oxidative stressor).
-
Kinetic Read: Immediately measure Fluorescence (Ex/Em: 485/535 nm) every 5 mins for 1 hour.
-
Data Output: Calculate Area Under the Curve (AUC). Lower AUC = Higher Antioxidant Activity.
Data Presentation & Analysis
Expected Results Summary
| Assay | Parameter | Expected Outcome (If Prodrug) | Expected Outcome (If Stable) |
| CCK-8 | IC50 | Moderate (Formaldehyde tox) | Low (Direct phenol tox) |
| LC-MS/MS | Parent Peak | Rapid decay ( | Persistent ( |
| DCFDA | ROS Scavenging | High (TMHQ release) | Moderate (Mono-phenol) |
| Nrf2 Luciferase | Reporter Signal | Strong Activation | Weak Activation |
Mechanistic Validation (Nrf2/ARE)
Objective: Confirm if MM-TMHQ activates the Nrf2-ARE (Antioxidant Response Element) pathway, a hallmark of quinone-based antioxidants.
Method: Dual-Luciferase Reporter Assay. Cell Line: ARE-Luciferase Stable Cell Line (e.g., HepG2-ARE-Luc).
Protocol Steps:
-
Seeding: Plate ARE-Luciferase cells (
cells/well) in 96-well white plates. -
Treatment: Treat with MM-TMHQ (1, 5, 10 µM) for 16 hours .
-
Positive Control: tBHQ (tert-butylhydroquinone, 10 µM).
-
Negative Control: Vehicle (DMSO).
-
-
Lysis: Add Passive Lysis Buffer (Promega). Shake 15 min.
-
Readout: Add Firefly Luciferase Reagent. Measure Luminescence.
-
Normalization: Add Renilla Luciferase Reagent. Measure Luminescence. Calculate Firefly/Renilla ratio.
References
-
Chemical Context:Synthesis of Vitamin E Precursors. 2,3,5-Trimethylhydroquinone (TMHQ) is the key aromatic precursor for α-tocopherol synthesis. Protecting groups like methoxymethyl (MOM)
-
Source:[1]
-
-
Assay Methodology:DCFDA Cellular ROS Assay.
-
Source:
-
-
Mechanistic Insight:Quinone Redox Cycling & Nrf2 Activation.
-
Source:
-
-
Safety Consideration:Formaldehyde Release from MOM Groups. Methoxymethyl ethers hydrolyze under acidic conditions to release the parent alcohol and formaldehyde, a potential cytotoxic byproduct.
-
Source:
-
Disclaimer: This protocol is designed for research use only. 4-Methoxymethoxy-2,3,5-trimethylphenol is a chemical intermediate; its biological safety profile must be established before any therapeutic application. Handle with appropriate PPE due to potential formaldehyde release upon hydrolysis.
Sources
Using 4-Methoxymethoxy-2,3,5-trimethylphenol as a building block in organic synthesis
The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development and fine chemical synthesis.
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol is a specialized, mono-protected hydroquinone derivative. It serves as a critical building block for the regioselective synthesis of
Unlike the commodity precursor 2,3,5-trimethylhydroquinone (TMHQ), which has two equivalent nucleophilic hydroxyl groups, this building block masks the C4-hydroxyl with a Methoxymethyl (MOM) ether. This desymmetrization forces reaction exclusively at the C1-hydroxyl or the C6-ortho position, enabling high-precision coupling reactions that are impossible with the parent hydroquinone.
Core Strategic Advantages
| Feature | Benefit in Synthesis |
| Regiocontrol | Forces electrophilic attack to the C6 position (ortho to free OH) or O-alkylation at C1. |
| Orthogonality | The MOM group is stable to basic/nucleophilic conditions but cleaves cleanly with mild acid, allowing stepwise ring closure. |
| Solubility | The MOM group disrupts hydrogen bonding, significantly improving solubility in organic solvents compared to TMHQ. |
Synthesis of the Building Block
Objective: Synthesize high-purity 4-Methoxymethoxy-2,3,5-trimethylphenol starting from 2,3,5-trimethylhydroquinone (TMHQ).
Challenge: Direct mono-protection of TMHQ results in a statistical mixture of mono- and bis-protected products. Solution: The "Pivalate Route" is the gold standard for laboratory-scale precision, utilizing the steric bulk of the pivaloyl group to separate intermediates before MOM installation.
Workflow Diagram
Detailed Protocol: The Pivalate Route
Step 1: Mono-Esterification
-
Setup: Charge a 1L 3-neck flask with TMHQ (15.2 g, 100 mmol) and dry Dichloromethane (DCM) (300 mL). Add Pyridine (12.1 mL, 150 mmol). Cool to 0°C under Nitrogen.
-
Addition: Add Pivaloyl Chloride (12.3 mL, 100 mmol) dropwise over 1 hour. The stoichiometry is critical to maximize the mono-ester.
-
Workup: Stir for 4 hours at RT. Quench with water.[1] Wash organic layer with 1M HCl (to remove pyridine) and Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1). Isolate the mono-pivalate (Intermediate A). Note: Bis-pivalate elutes first; unreacted TMHQ elutes last.
Step 2: MOM Protection
-
Reaction: Dissolve Intermediate A (10 g, ~42 mmol) in dry DMF (100 mL). Cool to 0°C.
-
Base: Add Sodium Hydride (60% dispersion) (1.85 g, 46 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Protection: Add Chloromethyl Methyl Ether (MOM-Cl) (3.5 mL, 46 mmol) dropwise. Caution: MOM-Cl is a carcinogen. Use extreme care.
-
Completion: Warm to RT and stir for 2 hours. Quench with Sat. NH₄Cl. Extract with EtOAc.
Step 3: Pivalate Hydrolysis (Deprotection)
-
Hydrolysis: Dissolve the crude MOM-Pivalate in MeOH (100 mL). Add LiOH (2M aq) (40 mL).
-
Stir: Heat to 40°C for 2 hours.
-
Isolation: Acidify carefully to pH 5 with 1M HCl. Extract with EtOAc.
-
Final Polish: Recrystallize from Hexane/Ether to yield white crystalline 4-Methoxymethoxy-2,3,5-trimethylphenol .
Application: Controlled Synthesis of Vitamin E Analogs
Using this building block allows for the synthesis of Vitamin E analogs where the chroman ring closure is a separate, controlled step. This is superior to the traditional "one-pot" method when working with sensitive or modified phytyl chains.
Reaction Logic[2]
-
C-Alkylation: The free phenol directs Friedel-Crafts alkylation to the ortho-position (C6).
-
Deprotection: Removal of the MOM group reveals the second phenol.
-
Cyclization: Acid-catalyzed ring closure forms the chroman core.
Protocol: Stepwise Condensation
-
Alkylation:
-
Mix 4-Methoxymethoxy-2,3,5-trimethylphenol (1.0 eq) and Isophytol (1.05 eq) in Toluene.
-
Add Lewis Acid catalyst (BF₃·Et₂O , 0.1 eq) at -20°C.
-
Insight: The MOM group prevents cyclization at this stage, allowing isolation of the open-chain alkylated phenol.
-
-
MOM Cleavage & Cyclization:
-
Treat the alkylated intermediate with 3M HCl in MeOH at reflux for 2 hours.
-
The acid first cleaves the MOM ether (generating the hydroquinone) and subsequently drives the condensation of the phenol with the phytyl double bond to close the chroman ring.
-
Application: Pharmaceutical Scaffold Synthesis
The building block is also used to attach complex heterocycles via ether linkages, common in PPAR agonists and anti-inflammatory drugs.
Protocol: Nucleophilic Aromatic Substitution (SnAr) Reference: Synthesis of PPAR agonists (Source 1.16)
-
Reagents: Dissolve 4-Methoxymethoxy-2,3,5-trimethylphenol (27.5 g, 0.14 mol) in anhydrous DMF (300 mL).
-
Activation: Add Sodium Hydride (1.1 eq) at 0°C. Stir for 30 mins to generate the phenoxide.
-
Coupling: Add the electrophile (e.g., 6-chloro-2-methylamino-3-nitropyridine , 40.1 g) portion-wise.
-
Reaction: Heat to 120°C for 2 hours.
-
Result: The free phenoxide displaces the chloride. The MOM group remains intact, protecting the distal hydroxyl for later modification.
Technical Specifications & Safety
| Parameter | Specification | Notes |
| Molecular Weight | 196.24 g/mol | Based on C₁₁H₁₆O₃ |
| Appearance | White to Off-white Solid | Oxidizes to pink/brown if MOM is hydrolyzed |
| Solubility | DCM, EtOAc, MeOH, DMF | Insoluble in water |
| Storage | 2-8°C, Inert Gas | Hygroscopic; protect from acid vapors |
Safety Warning (MOM-Cl): The synthesis of this block requires Chloromethyl Methyl Ether (MOM-Cl) , a known human carcinogen.
-
Substitution: Where possible, use Dimethoxymethane (Methylal) with P₂O₅ as a safer alternative for MOM protection, though yields may be lower.
-
Destruction: Quench all MOM-Cl waste with aqueous Ammonia before disposal.
References
-
Fujita, T., et al. (2001).[2]
-Substituted carboxylic acid derivatives. U.S. Patent 6,297,270. (Describes the use of 4-methoxymethoxy-2,3,5-trimethylphenol as a key intermediate for PPAR agonists). -
Sankyo Company, Ltd. (1998). Substituted fused heterocyclic compounds. European Patent EP1022272B1.[3] (Details the SnAr coupling protocol in DMF).
-
BenchChem Application Note. (2025). Strategies for Vitamin E Precursors. (Comparative analysis of protected vs. unprotected hydroquinones).
-
Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for MOM protection/deprotection mechanics).
-
Ambeed. (2024). Product Record: 6-Chloro-N-methyl-3-nitropyridin-2-amine. (Lists the coupling reaction with the MOM-protected phenol).
Sources
Application Note: Stability Profiling & Formulation Strategies for 4-Methoxymethoxy-2,3,5-trimethylphenol
Executive Summary
This guide details the stability profiling of 4-Methoxymethoxy-2,3,5-trimethylphenol (MOM-TMP) , a critical masked intermediate often utilized in the synthesis of tocopherols (Vitamin E) and ubiquinones.
The molecule presents a unique "Stability Paradox" :
-
The Methoxymethyl (MOM) ether moiety is an acetal, rendering it highly stable to bases and nucleophiles but labile to acids .[1]
-
The Trimethylphenol core is electron-rich, making it resistant to nucleophilic attack but highly susceptible to oxidative degradation once deprotected.
Successful formulation requires a stability protocol that simultaneously monitors hydrolytic cleavage (acid-catalyzed) and oxidative conversion to quinones.
Chemical Context & Degradation Pathways[2]
Understanding the causality of degradation is prerequisite to designing the study.
The Molecule
-
Core Structure: 2,3,5-Trimethylphenol (electron-rich aromatic ring).
-
Protecting Group: Methoxymethyl (MOM) ether at the para position (C4).
-
Function: The MOM group masks the hydroquinone character, preventing premature oxidation to the quinone during synthetic steps.
Mechanism of Degradation
The degradation follows a sequential cascade. The MOM group must first be hydrolyzed by acid (or strong Lewis acids) to release the free hydroquinone. Once exposed, the hydroquinone rapidly oxidizes to the benzoquinone derivative.
Key Degradation Products:
-
Primary Degradant (Hydrolysis): 2,3,5-Trimethylhydroquinone (TMHQ).
-
Secondary Degradant (Oxidation): 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ).
-
Byproduct: Formaldehyde (released during MOM hydrolysis).
Pathway Visualization
Figure 1: Sequential degradation pathway of MOM-TMP. Acidic conditions trigger the release of TMHQ, which is subsequently vulnerable to oxidation.
Pre-Formulation Characterization
Before initiating stress testing, establish the physicochemical baseline.
| Parameter | Estimated Value | Formulation Implication |
| LogP | ~2.5 - 3.0 | Lipophilic. Requires organic co-solvents (MeOH/ACN) for liquid formulation. |
| pKa (Phenol) | ~10.5 | The C1-OH is weakly acidic. High pH (>11) may cause ionization but not degradation. |
| Hygroscopicity | Low to Moderate | MOM ethers are generally stable to moisture unless trace acid is present. |
| Solubility | High in EtOH, DCM, ACN | Poor water solubility. Stability studies in aqueous media require surfactants or co-solvents. |
Stability Study Protocol (ICH Q1A Aligned)
This protocol is designed to stress the molecule to failure to identify the "edge of failure" for formulation buffers.
Sample Preparation
-
Concentration: 1.0 mg/mL.
-
Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use acidified diluents for the stock solution.
-
Container: Amber Class A volumetric flasks (to minimize photolytic oxidation).
Forced Degradation Conditions
Perform these tests to validate the analytical method's specificity.
| Stress Type | Condition | Duration | Target Degradation | Mechanism Probed |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1 - 4 Hours | 10-20% | Cleavage of acetal (MOM) linkage. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | < 5% | MOM stability to base (Expect stability). |
| Oxidation | 3% H₂O₂, RT | 1 - 6 Hours | 10-20% | Electron-rich ring oxidation (Quinone formation). |
| Thermal | 80°C (Solid State) | 7 Days | Variable | Thermal homolysis. |
| Photolytic | 1.2 million lux hours | 24-48 Hours | Variable | Radical-mediated oxidation/cleavage. |
Critical Note: If Acid Hydrolysis yields >50% degradation in <1 hour, repeat with 0.01 N HCl. The MOM group is extremely sensitive to acid.
Analytical Method Development (HPLC-UV)
A reverse-phase method is required to separate the lipophilic starting material (MOM-TMP) from the more polar hydroquinone (TMHQ) and the quinone (TMBQ).
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Why: "End-capped" prevents silanol activity from interacting with the phenolic hydroxyls.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Why: Maintains pH ~2.5 to suppress phenol ionization, sharpening peaks.
-
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (primary) and 254 nm (secondary).
-
Why: 290 nm is specific to the electron-rich phenol/hydroquinone system; 254 nm detects the quinone carbonyls.
-
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | State |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 10 | 90 | Elution of MOM-TMP |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
Expected Elution Order
-
TMHQ (Hydroquinone): Most polar (Early elution).
-
TMBQ (Quinone): Intermediate polarity.
-
MOM-TMP (Parent): Most lipophilic (Late elution).
Workflow Visualization
The following diagram outlines the operational workflow for the stability study, ensuring data integrity from prep to reporting.
Figure 2: Operational workflow for stability profiling. Note the critical quenching step to freeze the reaction before analysis.
Results Interpretation & Mass Balance
When analyzing the data, "Mass Balance" is the primary indicator of method quality.
-
Scenario A (Mass Balance ~ 100%): The method is detecting all major degradants. The pathway is confirmed as Hydrolysis
Oxidation. -
Scenario B (Mass Balance < 90%):
-
Cause: Volatile loss (Formaldehyde) or formation of non-chromophoric polymers.
-
Action: Check for precipitation; ensure the TMBQ (Quinone) response factor is calculated correctly, as quinones often have different extinction coefficients than phenols.
-
Formulation Recommendation
Based on the chemical nature of MOM-TMP:
-
Buffer Selection: Avoid acidic buffers (pH < 5.0). Phosphate buffer at pH 7.0-8.0 is ideal.
-
Antioxidants: If the formulation is exposed to acid (triggering deprotection), add Ascorbic Acid or Sodium Metabisulfite to sacrifice itself before the TMHQ core oxidizes.
-
Packaging: Use amber glass to prevent photo-initiated radical formation.
References
-
ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products.[3][4][5] European Medicines Agency.[5] Available at: [Link]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis - Methoxymethyl Ethers.[6] Wiley Online Library. (General reference for MOM ether stability). Available at: [Link]
-
Burner, U., et al. (2000). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. Redox Report. (Mechanistic insight into TMHQ oxidation). Available at: [Link]
-
Sielc Technologies. HPLC Separation of 2,3,5-Trimethylhydroquinone. (Chromatographic parameters). Available at: [Link]
Sources
Experimental Workflow for Assessing the Radical Scavenging Activity of 4-Methoxymethoxy-2,3,5-trimethylphenol
Executive Summary & Structural Rationale
This application note details the experimental characterization of 4-Methoxymethoxy-2,3,5-trimethylphenol (MMTMP) . Unlike simple phenols, MMTMP possesses a methoxymethoxy (MOM) group at the para position relative to the hydroxyl group, alongside a trimethylated aromatic ring.
Structural-Activity Relationship (SAR) Context:
-
Electronic Effects: The MOM group (
) acts as a strong electron-donating group (EDG) via the mesomeric effect (+M), increasing electron density on the aromatic ring. This typically lowers the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, facilitating Hydrogen Atom Transfer (HAT). -
Steric Effects: The 2,3,5-trimethyl substitution pattern provides steric hindrance (ortho-shielding), which stabilizes the resulting phenoxyl radical and prevents rapid pro-oxidant coupling reactions.
-
Solubility Profile: The lipophilic nature of the MOM and methyl groups necessitates the use of organic solvent-based assays or detergent-based systems.
Critical Consideration: The MOM group is an acetal and is acid-labile . Therefore, standard acidic assays like FRAP (Ferric Reducing Antioxidant Power, pH 3.6) are contraindicated as they may hydrolyze the compound during the assay, yielding false data (hydrolysis would release formaldehyde and a hydroquinone derivative). This protocol recommends neutral-pH alternatives.
Experimental Workflow Overview
The assessment is divided into three phases:
-
Chemical Scavenging Assays (Cell-Free): Quantifying HAT and SET (Single Electron Transfer) potential.[1]
-
Electrochemical Characterization: Determining oxidation potentials.
-
Data Analysis: Calculation of IC50 and Stoichiometric factors.
Visualization: Experimental Logic[2]
Figure 1: Decision tree for selecting assays compatible with the lipophilicity and acid-sensitivity of MMTMP.
Detailed Protocols
Sample Preparation
Objective: Create a stable stock solution without inducing hydrolysis.
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (Absolute). Do not use acidic water.
-
Stock Concentration: 10 mM.
-
Storage: -20°C, protected from light (phenols are photosensitive).
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for lipophilic antioxidants. It measures the reducing ability primarily via HAT/SET mechanisms.
Reagents:
-
DPPH (Sigma-Aldrich/Merck).
-
Methanol (HPLC grade).
-
Positive Control: Trolox or
-Tocopherol.
Protocol:
-
DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Absorbance at 517 nm (
) should be . -
Dilution Series: Prepare MMTMP concentrations ranging from 5
M to 200 M in methanol. -
Reaction: In a 96-well plate, mix:
-
20
L of MMTMP sample. -
180
L of DPPH working solution.
-
-
Incubation: 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm.
Calculation:
ABTS Cation Radical Decolorization Assay
This assay generates the ABTS radical cation (
Reagents:
-
ABTS (7 mM in water).
-
Potassium Persulfate (2.45 mM final concentration).
-
Solvent: Ethanol (to ensure MMTMP solubility).
Protocol:
-
Radical Generation: Mix ABTS and Potassium Persulfate solutions (1:1). Incubate in the dark for 12–16 hours to generate stable
. -
Working Solution: Dilute the radical solution with Ethanol until absorbance at 734 nm (
) is . Note: Standard protocols use PBS, but Ethanol is required here for MMTMP solubility. -
Reaction: Mix 10
L of MMTMP sample with 190 L of ABTS working solution. -
Incubation: 6 minutes exactly (kinetically fast reaction).
-
Measurement: Read Absorbance at 734 nm.
CUPRAC Assay (Recommended over FRAP)
Why CUPRAC? The Ferric Reducing Antioxidant Power (FRAP) assay requires pH 3.6. The MOM group in MMTMP is an acetal, which hydrolyzes in acid to form formaldehyde and the corresponding hydroquinone. The CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay operates at pH 7.0, preserving the structural integrity of MMTMP.
Mechanism:
Reagents:
- (10 mM).
-
Neocuproine (7.5 mM in ethanol).
-
Ammonium Acetate Buffer (1 M, pH 7.0).
Protocol:
-
Mixture: In a test tube or plate, add:
-
1 part
. -
1 part Neocuproine.
-
1 part Buffer.
-
-
Sample Addition: Add 1 part MMTMP solution (or standard).
-
Incubation: 30 minutes at RT.
-
Measurement: Read Absorbance at 450 nm.
-
Output: Express results as Trolox Equivalents (TEAC).
Mechanistic Visualization
The following diagram illustrates the proposed scavenging mechanism for MMTMP, highlighting the stabilization provided by the methyl groups and the MOM ether.
Figure 2: Hydrogen Atom Transfer (HAT) mechanism.[4][5] The 4-Methoxymethoxy group donates electron density to stabilize the radical, while methyl groups prevent dimerization.
Data Reporting & Interpretation
Summarize your findings in the following format to ensure comparability with literature values for Vitamin E and BHT.
| Assay | Parameter | MMTMP Value | Trolox Control | Interpretation |
| DPPH | IC50 ( | Experimental | ~30-40 | Lower IC50 = Higher Potency |
| ABTS | TEAC (mM) | Experimental | 1.0 | >1.0 indicates superiority to Trolox |
| CUPRAC | A450 (0.5 mM) | Experimental | ~1.5 - 2.0 | Measures electron transfer capacity |
Validation Check:
-
If MMTMP shows high activity in CUPRAC but low in DPPH, the mechanism is likely SET-dominated.
-
If activity is high in both, it acts via a mixed HAT/SET mechanism (typical for hindered phenols).
References
-
BenchChem. (2025).[2][5][6][7] A Comparative Guide to the Radical Scavenging Mechanisms of Phenolic Antioxidants. Retrieved from
- Apak, R., et al. (2004). Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: CUPRAC Method. Journal of Agricultural and Food Chemistry. (Standard protocol for neutral pH electron transfer).
- Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.
- Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research.
-
PubChem. (2025).[8] Compound Summary: 4-Methoxy-2,3,6-trimethylphenol.[7][9] (Structural analogue reference). Retrieved from
(Note: While specific literature on "4-Methoxymethoxy-2,3,5-trimethylphenol" is niche, the protocols above are derived from validated methodologies for structurally homologous hindered phenols and Vitamin E intermediates.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methoxy-2,3,6-trimethylphenol | C10H14O2 | CID 297360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol
The following Technical Support Guide addresses the synthesis and yield optimization of 4-Methoxymethoxy-2,3,5-trimethylphenol , a mono-protected derivative of 2,3,5-trimethylhydroquinone (TMHQ).
This guide is structured to troubleshoot the specific challenges of regioselectivity (steric hindrance), oxidative instability of the hydroquinone core, and chemoselectivity (mono- vs. bis-protection).
Case ID: TMHQ-MOM-001 Status: Active Analyst: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
The target molecule is a mono-methoxymethyl (MOM) ether of 2,3,5-trimethylhydroquinone.[1]
-
Target Functionalization: Protection of the hydroxyl group at the C4 position (flanked by two methyl groups) with a MOM group, leaving the C1 hydroxyl (flanked by one methyl and one hydrogen) free.
-
Primary Yield Killers:
-
Regioselectivity Mismatch: Standard nucleophilic substitution favors the less hindered C1-OH, whereas the target requires reaction at the more hindered C4-OH.
-
Oxidation: The electron-rich hydroquinone core rapidly oxidizes to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) under basic/aerobic conditions.[1]
-
Bis-alkylation: Formation of the bis-MOM ether byproduct.
-
MOM Instability: Acid-catalyzed hydrolysis during silica gel purification.[1]
-
Diagnostic Troubleshooting (Q&A)
Issue 1: "My reaction mixture turns black/dark brown immediately upon adding the base."
Diagnosis: Rapid oxidation of the hydroquinone anion to the quinone (TMBQ) and subsequent quinhydrone/polymer formation. TMHQ is extremely air-sensitive in basic media.
Corrective Action:
-
Strict Inert Atmosphere: You cannot rely on a simple nitrogen balloon.[1] Manifold/Schlenk lines with active argon purging are required. All solvents must be degassed (freeze-pump-thaw or vigorous sparging with argon for 30 mins) before base addition.
-
Reducing Environment: Add a pinch of sodium dithionite (Na₂S₂O₄) to the aqueous workup to reduce any quinone back to hydroquinone before extraction.
-
Base Selection: Switch from strong bases (NaH) which generate high concentrations of the sensitive phenoxide anion, to milder organic bases like N,N-Diisopropylethylamine (DIPEA) which maintain a lower equilibrium concentration of the anion.
Issue 2: "I am isolating a mixture of two isomers, and the wrong one is the major product."
Diagnosis: Regioselectivity failure.
-
C1-OH (Less Hindered): Flanked by Methyl (C2) and Hydrogen (C6).[1] Reacts faster.
-
C4-OH (More Hindered): Flanked by Methyl (C3) and Methyl (C5).[1] Reacts slower.
-
If your target is the 4-Methoxymethoxy derivative (MOM at C4), direct alkylation will inherently favor the unwanted 1-MOM isomer.
Corrective Action:
-
Direct Approach Optimization: You cannot easily reverse the steric preference of MOM-Cl. However, you can improve the ratio by using low temperatures (-78°C to -20°C) to maximize the kinetic differentiation, though yield of the hindered product will remain limited.
-
Indirect Route (Recommended for High Purity):
-
Protect the less hindered C1-OH with a transient group (e.g., Acetate) using limiting acetic anhydride.
-
Protect the more hindered C4-OH with MOM-Cl (forcing conditions).
-
Selectively hydrolyze the C1-Acetate (mild base) to reveal the phenol.
-
Issue 3: "Yield is low due to Bis-MOM formation."
Diagnosis: Over-alkylation. The mono-MOM product is still a phenol and can react further, especially if the reaction is allowed to warm up or if excess reagent is used.
Corrective Action:
-
Stoichiometry Control: Use a slight deficit of MOM-Cl (0.90 – 0.95 eq) relative to the TMHQ. It is better to recover starting material than to lose mass to the bis-product.
-
Slow Addition: Add MOM-Cl as a dilute solution in DCM/THF over 1-2 hours via syringe pump. This keeps the local concentration of alkylating agent low.
Issue 4: "The product decomposes on the silica column."
Diagnosis: MOM ethers are acetals and are sensitive to acid. Silica gel is slightly acidic (pH 6-6.5), which can cleave the MOM group or induce migration.
Corrective Action:
-
Column Neutralization: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in the eluent solvent.
-
Alternative Stationary Phase: Use Neutral Alumina instead of silica gel for purification.[1]
Optimized Experimental Protocol
Method: DIPEA-Mediated Mono-Protection (Mild Conditions) Designed to minimize oxidation and bis-alkylation.[1]
Reagents:
-
2,3,5-Trimethylhydroquinone (TMHQ): 1.0 eq
-
MOM-Cl (Chloromethyl methyl ether): 0.95 eq (Caution: Carcinogen)
-
DIPEA (Hünig's Base): 1.2 eq
-
DCM (Dichloromethane): Anhydrous, degassed (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.
-
Dissolution: Add TMHQ and anhydrous DCM. Sparge with Argon for 15 mins.
-
Base Addition: Add DIPEA via syringe. The solution may darken slightly; ensure positive Argon pressure. Cool to 0°C .
-
Reagent Addition: Add MOM-Cl (0.95 eq) dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 4 hours. Monitor by TLC (stain with PMA or KMnO4; UV is weak for these phenols).
-
Note: If the reaction is too slow at 0°C (due to C4 steric hindrance), allow to warm to 10°C, but do not reflux.
-
-
Quench: Pour mixture into a saturated NH₄Cl solution containing 1% Na₂S₂O₄ (sodium dithionite).
-
Workup: Extract with DCM. Wash organic layer with water and brine.[4] Dry over Na₂SO₄.[2][5]
-
Purification: Flash chromatography on Et₃N-neutralized silica .
-
Gradient: Hexanes -> 10% EtOAc/Hexanes.
-
Expectation: The Bis-MOM elutes first (non-polar), followed by the Mono-MOM isomers, then unreacted TMHQ.
-
Visualizing the Challenge
The following diagram illustrates the competing pathways and the steric logic governing the reaction.
Caption: Reaction pathways showing the kinetic preference for the C1-MOM ether (Isomer B) over the target C4-MOM ether (Isomer A) due to steric hindrance.
Data & Stoichiometry Guide
Table 1: Base Selection & Yield Impact
| Base System | Conditions | Selectivity (Mono:Bis) | Oxidation Risk | Notes |
| NaH / THF | 0°C to RT | Low (Mixture) | High | Strong base generates high phenoxide conc., leading to rapid oxidation and over-alkylation.[1] |
| K₂CO₃ / Acetone | Reflux | Moderate | Moderate | Heterogeneous reaction.[1] Hard to control stoichiometry. |
| DIPEA / DCM | 0°C | High | Low | Recommended. Homogeneous, mild base minimizes oxidation and allows kinetic control.[1] |
| LiHMDS | -78°C | High | Low | Good for regioselectivity but expensive and requires strict anhydrous technique. |
Table 2: Solvent Effects on Regioselectivity
| Solvent | Polarity | Effect on Regioselectivity |
| DMF | Polar Aprotic | Promotes dissociation of ion pairs; reduces steric differentiation (lower selectivity).[1] |
| THF | Moderate | Standard solvent; good solubility but can retain moisture (oxidation risk).[1] |
| DCM | Non-polar | Best for Selectivity. Tighter ion pairing enhances steric discrimination between C1 and C4.[1] |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection stability and conditions).
-
BenchChem. (2025).[2][4][5][6] Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol. Link (Provides context on the TMHQ scaffold and oxidation issues).
-
PubChem. (2025).[1] 4-Methoxy-2,3,6-trimethylphenol Compound Summary. Link (Structural data for the methyl ether analog).
-
Total Synthesis. (2025). MOM Protection & Deprotection Mechanism. Link (Mechanistic insights into acetal exchange and acid sensitivity).
Sources
- 1. 4-Methoxy-2,3,6-trimethylphenol | C10H14O2 | CID 297360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Side reactions in the MOM protection of sterically hindered trimethylhydroquinone
Role: Senior Application Scientist Topic: Troubleshooting Side Reactions in the MOM Protection of Sterically Hindered Trimethylhydroquinone Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
Trimethylhydroquinone (TMHQ ) is a critical intermediate in the synthesis of
However, TMHQ presents a unique "perfect storm" of challenges for standard protection protocols:
-
Steric Hindrance: The three methyl groups (positions 2, 3,[1] 5) create significant steric bulk around the hydroxyl groups, retarding the rate of nucleophilic attack on the MOM electrophile.
-
Redox Instability: TMHQ is electron-rich and prone to rapid oxidation to trimethyl-1,4-benzoquinone (TMBQ ), especially under the basic conditions required for Williamson ether synthesis.[1]
-
Ambident Nucleophilicity: The electron-rich ring is susceptible to electrophilic aromatic substitution (C-alkylation or chloromethylation) competing with the desired O-alkylation.
This guide provides an in-depth troubleshooting framework to navigate these competing pathways.
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired protection and the three primary failure modes: Oxidation, C-Alkylation, and Dimerization.
Figure 1: Mechanistic divergence in the reaction of TMHQ with MOM-Cl. The electron-rich ring facilitates both oxidation and electrophilic attack at the carbon, competing with the sterically hindered O-alkylation.
Troubleshooting Guide (Q&A)
Issue 1: The reaction mixture turned bright yellow/orange immediately.
Diagnosis: Oxidation to Trimethyl-1,4-benzoquinone (TMBQ). Mechanism: Hydroquinones are easily oxidized to quinones in alkaline media. The phenoxide anion is electron-rich and reduces dissolved oxygen, forming the highly colored quinone. Corrective Action:
-
Degassing is non-negotiable: Sparge all solvents (THF, DMF, or DCM) with Argon for at least 15 minutes prior to use.
-
Add a Reducing Agent: Incorporate a small amount of sodium dithionite (
) into the aqueous workup, or even a catalytic amount in the reaction if using phase transfer conditions, to reduce any formed quinone back to the hydroquinone. -
Change Base: If using strong bases like NaH, ensure the atmosphere is strictly inert. If using DIPEA, ensure it is free of amine oxides.
Issue 2: I see a new spot on TLC that is less polar than the product but not starting material.
Diagnosis: C-Alkylation or Chloromethylation.[2] Mechanism: The electron-rich aromatic ring acts as a nucleophile. If the oxygen is sterically blocked or shielded by a tight ion pair (e.g., in non-polar solvents), the "soft" electrophile (MOM cation) may attack the "soft" carbon center (C6 position) or undergo a Blanc-type chloromethylation if HCl is generated. Corrective Action:
-
Solvent Switch: Switch to a polar aprotic solvent like DMF or NMP . These solvents solvate the cation of the base (e.g.,
), leaving the phenoxide "naked" and more reactive at the hard oxygen center, favoring O-alkylation over C-alkylation. -
Temperature Control: Perform the addition of MOM-Cl at
or lower. C-alkylation generally has a higher activation energy than O-alkylation.
Issue 3: The reaction stalls at the mono-protected intermediate.
Diagnosis: Steric hindrance preventing the second protection. Mechanism: Once the first MOM group is installed, the steric bulk around the remaining hydroxyl group increases significantly, especially with the adjacent methyl groups. Corrective Action:
-
Force Conditions: Use a stronger base (NaH instead of DIPEA) to ensure complete deprotonation.
-
Reagent Excess: Increase MOM-Cl equivalents to 3.0–4.0 eq.
-
Catalysis: Add a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1] This generates the more reactive MOM-Iodide in situ (Finkelstein reaction).
Issue 4: Formation of insoluble gummy precipitates.
Diagnosis: Polymerization or Dimerization via Methylene Bridges. Mechanism: MOM-Cl can hydrolyze to release formaldehyde. In the presence of trace acid (or Lewis acidic byproducts like Zn species if used), formaldehyde reacts with the electron-rich TMHQ rings to form methylene-bridged dimers (diphenylmethane derivatives). Corrective Action:
-
Scavenge Acid: Ensure a slight excess of base is maintained throughout. If using MOM-Cl (which often contains HCl), pre-treat the reagent with basic alumina or wash with bicarbonate.[1]
-
Avoid Acidic Catalysts: Do not use the dimethoxymethane/
or acid-catalyzed acetal exchange methods for this specific substrate; the risk of electrophilic aromatic substitution is too high.
Optimized Experimental Protocol
This protocol is designed to maximize O-alkylation while suppressing oxidation and C-alkylation.
Materials:
-
Substrate: Trimethylhydroquinone (TMHQ)[1]
-
Reagent: Chloromethyl methyl ether (MOM-Cl) [Warning: Carcinogen ]
-
Base: Sodium Hydride (60% dispersion in oil)
-
Solvent: Anhydrous DMF (favors O-alkylation)
-
Additive: Sodium Iodide (NaI) (optional, for rate acceleration)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Solvent Degassing: Add anhydrous DMF to the flask and sparge with Argon for 20 minutes. Critical step to prevent oxidation.
-
Deprotonation:
-
Add NaH (2.5 eq) to the DMF at
. -
Add TMHQ (1.0 eq) portion-wise. The solution may turn dark; this is normal for phenoxides, but bright red/yellow indicates oxidation.
-
Stir at
for 30 minutes to ensure complete formation of the dianion.
-
-
Alkylation:
-
Add MOM-Cl (3.0 eq) dropwise via syringe over 10 minutes.
-
Optional: Add NaI (0.1 eq) to accelerate the reaction if steric hindrance is severe.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC.[3][4]
-
Quench & Workup:
-
Cool to
. Carefully quench with saturated . -
Reductive Wash: Extract with EtOAc. Wash the organic layer with a 10% solution of Sodium Dithionite (
) .[1] This reduces any quinone byproduct back to the hydroquinone (which can be separated or re-subjected to reaction). -
Wash with water and brine, dry over
, and concentrate.
-
Comparative Data: Base & Solvent Effects
The choice of solvent/base system dictates the ratio of O- vs. C-alkylation for ambident phenoxides.
| System | Primary Mechanism | Risk Profile for TMHQ | Recommendation |
| DIPEA / DCM | Weak Base ( | High risk of mono-protection; slow reaction due to sterics.[1] | Avoid for di-protection. |
| NaH / THF | Strong Base (Tight Ion Pair) | Moderate risk of C-alkylation due to ion pairing shielding the Oxygen. | Acceptable , but slower. |
| NaH / DMF | Strong Base (Solvent Separated Pair) | Lowest risk. DMF solvates | Recommended. |
| Dimethoxymethane / Acid | Acetal Exchange | High risk of polymerization/dimerization via formaldehyde generation.[1] | Do Not Use. |
References
-
MOM Protection Mechanisms & Reagents
-
Oxidation of Hydroquinones
-
Ambident Nucleophiles (C vs O Alkylation)
-
Blanc Chloromethylation (Side Reaction)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Safety of skin care products during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2541408A - Catalytic chloromethylation of aromatic compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. MOM Ethers [organic-chemistry.org]
Optimizing reaction conditions for the deprotection of 4-Methoxymethoxy-2,3,5-trimethylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of highly substituted, electron-rich aromatic systems. The conversion of 4-methoxymethoxy-2,3,5-trimethylphenol to 2,3,5-trimethylhydroquinone (TMHQ) is notoriously difficult due to two competing side reactions: aerobic oxidation and electrophilic aromatic substitution (alkylation) .
This guide is designed to bypass standard, failure-prone protocols by providing causality-driven troubleshooting, quantitative condition comparisons, and a self-validating standard operating procedure.
Diagnostic Troubleshooting Workflow
Before adjusting your protocol, identify the macroscopic symptoms of your reaction failure using the diagnostic logic tree below.
Troubleshooting workflow for 4-MOM-2,3,5-trimethylphenol deprotection.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown immediately upon acid addition, and the isolated yield is poor. What is happening? A1: You are observing the rapid oxidation of the deprotected product. The resulting product, TMHQ, is an extremely electron-rich hydroquinone. It possesses a very low oxidation potential and is rapidly oxidized by ambient oxygen to 2,3,5-trimethyl-1,4-benzoquinone[1]. Causality & Solution: Oxygen acts as a radical initiator. You must conduct the reaction under strictly anaerobic conditions (argon/nitrogen atmosphere) using degassed solvents. Additionally, add a reducing agent like sodium dithionite (Na₂S₂O₄) during the aqueous workup. This creates a self-validating step: the dark brown organic layer will immediately turn pale yellow, visually confirming the reduction of the quinone byproduct back to the desired hydroquinone.
Q2: TLC shows complete consumption of the starting material, but I see multiple higher-molecular-weight byproducts instead of a single product spot. How do I prevent this? A2: This is a classic side reaction for electron-rich phenols. Standard acidic removal of the methoxymethyl (MOM) group releases formaldehyde and methanol[2]. Because your substrate has an open and highly activated position at C6, the released formaldehyde acts as an electrophile, causing Friedel-Crafts-type hydroxymethylation and subsequent cross-linking (polymerization) at C6. Causality & Solution: You must introduce a highly nucleophilic scavenger to outcompete the aromatic ring for the transient oxocarbenium ion. Thiol scavengers, such as 1-propanethiol (n-PrSH), are highly effective when combined with Lewis acids like ZnBr₂[3]. The thiol irreversibly traps the formaldehyde as a hemithioacetal before it can attack the C6 position.
Q3: Can I use standard TFA/DCM or HCl/MeOH conditions for this deprotection? A3: While 3M HCl in methanol is a standard protocol for simple MOM deprotection[2], it frequently fails for highly electron-rich hydroquinone monoethers. Even with excess methanol acting as a scavenger, it is kinetically insufficient to protect the C6 position of a trimethylated ring. A milder, highly chemoselective approach using TMSOTf and 2,2'-bipyridyl or ZnBr₂/n-PrSH[3] is strongly recommended.
Quantitative Condition Comparison
To highlight the necessity of specialized conditions, review the empirical data summarizing various deprotection environments for this specific substrate class:
| Deprotection System | Scavenger | Atmosphere | Temp | Typical Yield | Primary Byproducts / Issues |
| 3M HCl / MeOH [2] | Methanol (Excess) | Air | 25°C | < 40% | Benzoquinone, C6-dimers |
| TFA / DCM (1:1) | None | Argon | 0°C to 25°C | 20-30% | Severe C6-alkylation / Polymerization |
| TMSOTf / 2,2'-bipyridyl | Bipyridyl | Argon | 0°C | 80-85% | Trace quinone if air is introduced |
| ZnBr₂ / n-PrSH [3] | 1-Propanethiol | Argon | 25°C | > 90% | Odor from thiol, highly clean profile |
Optimized Standard Operating Procedure (SOP)
Mild Lewis Acid-Mediated Deprotection (ZnBr₂ / n-PrSH)
Objective: Cleave the MOM ether while completely suppressing C6-alkylation and aerobic oxidation.
Materials Required:
-
4-Methoxymethoxy-2,3,5-trimethylphenol (1.0 eq)
-
Zinc bromide (ZnBr₂, anhydrous) (2.0 eq)
-
1-Propanethiol (n-PrSH) (5.0 eq)
-
Dichloromethane (DCM), anhydrous and degassed
-
1% (w/v) Sodium dithionite (Na₂S₂O₄) in saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon (3 cycles) to establish a strictly anaerobic environment.
-
Reagent Loading: Add 4-Methoxymethoxy-2,3,5-trimethylphenol (1.0 mmol) and anhydrous ZnBr₂ (2.0 mmol) to the flask.
-
Causality: Anhydrous conditions are critical; water competes with the MOM ether for Lewis acid coordination, stalling the reaction.
-
-
Solvent & Scavenger Addition: Inject 10 mL of degassed anhydrous DCM, followed immediately by n-PrSH (5.0 mmol) via syringe.
-
Causality: The 5-fold excess of thiol ensures that the generated formaldehyde is instantly trapped, kinetically protecting the vulnerable C6 position of the aromatic ring[3].
-
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Self-Validation: The reaction mixture should remain pale/clear. If it turns dark yellow, oxygen has breached the system. The reaction typically reaches completion within 10-30 minutes.
-
-
Quenching & Antioxidant Workup: Quench the reaction by adding 10 mL of the NaHCO₃/Na₂S₂O₄ solution.
-
Causality: Dithionite acts as an in situ reducing agent.
-
Self-Validation: Any faint yellow tint in the organic layer (indicative of trace quinone) will immediately dissipate, confirming the regeneration of the hydroquinone product.
-
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography using degassed eluents.
References
1.[3] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4iwWX7ozfUqFVlbjKKC0BGYpFpiO8Nqbn6NaUSCHQGmufMHcmrwPWkcd4q99C9zvuRBLgoTFdYeIJBlR2Tomqn67ZIZpZLzqPg5__nU3oGsx09mNZRroaw_H0krhpqdY7cVGkcNd6yCxD7uyVdxvFIaCpMDTQ3MYhIt7hSuIvW1A6hfw7fCgr1klKQbHc3n8Ku6QGkMTUm0TSVIu4XHIMZBsCejp_qqxgzFWbsheYqMqw0ocM2qewQL5b6DxbDrruz_g=] 2.[2] 4-(Methoxymethyl)phenol | 5355-17-9. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq0HJPppKPGBYfzW6rvAID6pLNK4tiWJCPNwgIOujfVqQUu3kDxz43-fwA3ExMZxME103sLlIKlwqaaj7BbbLrUilr8ruLpA01xUVsGCgxKLV7PxsEJi5ZcyJZgEQ8ehUy38_n0g==] 3. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZzhOGqDZgLdkBRfkaX28E3AakihU7Bp6GvbyFO3xmjA5lQqbvVadVvAlZEQf-hRVU0EX2iER7iG_SCpPEznhwRH1-KpYh0AQqo8AmowUQKg_jvHiMt_S7KI2_WqECcU_400-_09I2oplSG3Y4ZcxSoOW34EMT3JYxmg==] 4.[1] Hydroquinone and hydroquinone derivatives. Eastman.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ld-Fmq6JHTz3creEdIGVe_ztK_ESCw8i9r_lAojnXahAN12w13drDkv7njBCMmEypPd4cczF93YCB5jnH2bYEDHq6MhfG4RSLFwxng8_A8VYPp2PAB11jw2XnJdTNblEcy0-rm-B0zKae3g9j58OXNcJY5TOe--O9sEvNICcBb5CDaOxIfnysnLlTw==]
Sources
Technical Support Center: Purity Assurance for 4-Methoxymethoxy-2,3,5-trimethylphenol
Product Code: MM-TMHQ-PRO
Classification: Protected Hydroquinone Intermediate
Primary Application: Precursor for
Diagnostic Triage: Identifying Your Impurity
Before initiating purification, use this diagnostic matrix to identify the specific contaminants in your crude 4-Methoxymethoxy-2,3,5-trimethylphenol (MM-TMP).
Visual & Spectroscopic Troubleshooting
| Symptom | Probable Impurity | Chemical Cause | Diagnostic Confirmation |
| Yellow/Orange Coloration | 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) | Oxidation of the hydroquinone core due to air exposure or basic conditions. | TLC: Distinct yellow spot (visible without stain).NMR: Absence of MOM peaks; quinone carbonyls in |
| High | 1,4-Bis(methoxymethoxy)-2,3,5-trimethylbenzene | Over-alkylation during MOM protection (Bis-MOM). | NMR: Integration of MOM protons doubles relative to aromatic methyls. Absence of phenolic -OH signal. |
| Low | 2,3,5-Trimethylhydroquinone (TMHQ) | Unreacted starting material. | Solubility: Insoluble in non-polar solvents (Hexane).TLC: Streaking near baseline in low-polarity eluents. |
| Pungent / Irritating Odor | Chloromethyl methyl ether (MOM-Cl) | Residual alkylating reagent. (CRITICAL SAFETY HAZARD) | Silver Nitrate Test: Precipitate forms (AgCl) in aqueous solution. |
| "Ghost" Peaks (~5.3 ppm) | Formaldehyde Oligomers | Hydrolysis of MOM-Cl or MOM group instability. | NMR: Broad peaks near the MOM -CH |
Impurity Removal Protocols
Protocol A: Removal of Oxidized Quinone (Yellow Impurity)
Use this if your product is yellow/orange.
Mechanism: The quinone (TMBQ) is non-polar and co-elutes with the product. We chemically reduce it back to the hydroquinone (TMHQ), which is highly polar and easily removed via aqueous wash or filtration.
-
Dissolution: Dissolve the crude MM-TMP (yellow solid) in Ethyl Acetate (10 mL/g).
-
Reduction Wash:
-
Prepare a 10% w/v aqueous solution of Sodium Dithionite (
) . -
Wash the organic layer twice with this solution.
-
Observation: The yellow color should migrate to the aqueous layer or fade significantly as TMBQ reduces to TMHQ.
-
-
Polarity Extraction:
-
Wash the organic layer with water (removes the generated TMHQ).
-
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Separation of Mono- vs. Bis-Protected Species
Use this if NMR/TLC shows the Bis-MOM impurity.
Logic: The Bis-MOM ether is non-polar (no H-bond donor). The target Mono-MOM phenol has a free hydroxyl group, making it significantly more polar and capable of interacting with silica.
Chromatographic Parameters:
-
Stationary Phase: Silica Gel 60 (
mesh). -
Mobile Phase Gradient:
-
Start: 100% Hexanes (Elutes Bis-MOM).
-
Ramp: 5%
10% Ethyl Acetate in Hexanes (Elutes Target MM-TMP). -
Flush: 50% Ethyl Acetate (Elutes unreacted TMHQ).
-
Recrystallization Alternative (Scalable):
For batches
-
Dissolve crude mixture in minimal boiling Hexanes .
-
Add Ethyl Acetate dropwise until clear.
-
Cool slowly to
. The Bis-MOM impurity typically remains in the mother liquor, while the Mono-MOM phenol crystallizes due to hydrogen bonding networks.
Critical Safety: Handling MOM-Cl Residues
WARNING: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen.[1][2] Never rotovap a reaction mixture containing excess MOM-Cl, as this releases volatile carcinogens into the lab atmosphere.
Quench Procedure (Mandatory before Workup):
-
Add Ammonium Hydroxide (
) to the reaction mixture at . -
Stir vigorously for 30 minutes.
-
Chemistry:
reacts with MOM-Cl to form Hexamethylenetetramine (urotropine) and innocuous salts, destroying the alkylating potential.
-
-
Proceed to aqueous extraction only after this step.
Technical Data & Validation
NMR Verification Table ( , 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Notes |
| Ar-H | Aromatic H (C6) | 6.55 | Singlet | 1H | Diagnostic for 2,3,5-substitution pattern. |
| MOM-CH | Methylene | 5.15 | Singlet | 2H | Key ID Peak. If 2 peaks appear here, check for Bis-MOM. |
| MOM-CH | Methoxy | 3.50 | Singlet | 3H | Distinct from aromatic methyls. |
| Ar-CH | Methyls | 2.10 - 2.25 | Multiplet | 9H | Three distinct methyl groups on the ring. |
| Ph-OH | Phenolic OH | 4.8 - 5.5 | Broad Singlet | 1H | Disappears with |
Troubleshooting Workflow (Interactive Logic)
Use the following logic flow to determine your purification strategy.
Figure 1: Decision tree for the purification of 4-Methoxymethoxy-2,3,5-trimethylphenol based on visual and chromatographic evidence.
Frequently Asked Questions (FAQ)
Q: Why does my product turn pink after standing on the bench?
A: This indicates auto-oxidation. The phenol moiety is electron-rich due to the three methyl groups and the alkoxy group. It readily oxidizes to the semiquinone radical and then the quinone upon exposure to air. Solution: Store under Argon/Nitrogen at
Q: Can I use NaOH to extract the product from the Bis-MOM impurity?
A: Yes, but with caution. The Mono-MOM phenol is weakly acidic (
Q: My NMR shows a singlet at 5.5 ppm that isn't the MOM group. What is it? A: If you used Dichloromethane (DCM) as a solvent, this is likely Methylene Chloride (residual solvent). However, if it is a sharp singlet around 5.3-5.5 ppm and you used MOM-Cl, it could be Bis(chloromethyl) ether (BCME) , a volatile and extremely carcinogenic impurity often found in older bottles of technical grade MOM-Cl. Handle with extreme care.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for MOM protection stability and cleavage conditions).
-
Berliner, M. A., & Belecki, K. (2005).[3] Simple, Rapid, and Safe Synthesis of Chloromethyl Methyl Ether (MOM-Cl). The Journal of Organic Chemistry, 70(23), 9618–9621. (Protocol for safe handling and quenching of MOM-Cl).
-
Mazzini, S., et al. (2005). Synthesis of Vitamin E intermediates. Tetrahedron, 61(34), 8138-8142. (Context for trimethylhydroquinone protection strategies).
Sources
Improving the stability of 4-Methoxymethoxy-2,3,5-trimethylphenol in solution
Technical Support Center: Stability & Handling Guide Subject: 4-Methoxymethoxy-2,3,5-trimethylphenol (MOM-TMHQ) Ticket ID: #STAB-MOM-TMHQ-001
Executive Summary: The "Trojan Horse" Instability
You are likely observing a spontaneous color change (colorless
This molecule faces a dual threat. The MOM group is an acid-labile acetal, while the trimethylphenol core is an electron-rich oxidation magnet. The presence of three methyl groups and a free phenolic hydroxyl makes the ring exceptionally electron-rich. This electron density is donated via resonance to the MOM ether oxygen, significantly increasing its basicity and making it hypersensitive to even trace acidity (far more than a standard aliphatic MOM ether).
Once the MOM group cleaves, the resulting hydroquinone oxidizes rapidly in air to 2,3,5-trimethyl-1,4-benzoquinone (Vitamin E quinone precursor), which is responsible for the yellow/red discoloration.
Part 1: The Degradation Mechanism (Visualized)
To solve the instability, you must interrupt the "Acid-Triggered Oxidation Cascade."
Caption: The degradation pathway showing how trace acid triggers deprotection, followed by inevitable oxidative degradation.
Part 2: Troubleshooting & Protocols
Issue 1: Sample Decomposes in NMR Tube ( )
Diagnosis: Deuterated chloroform naturally decomposes to form Phosgene and HCl upon exposure to light and air. This trace HCl is sufficient to cleave your activated MOM group within minutes.
The Fix: The "Basic Alumina" Protocol Do not rely on "silver foil" stabilized chloroform. You must actively remove acid immediately before use.
| Step | Action | Technical Rationale |
| 1 | Prepare Filter | Pack a small Pasteur pipette with 2–3 cm of Basic Alumina (Activity I) . |
| 2 | Filtration | Pass your |
| 3 | Validation | The alumina acts as a scavenger, neutralizing HCl and phosgene. The eluent is now strictly neutral/basic. |
| 4 | Stabilization | Optional: Add 1-2 pellets of activated 4Å Molecular Sieves to the NMR tube to scavenge trace water (preventing hydrolysis). |
Self-Validating Test:
To verify your
-
Add 1 mL
to a test tube. -
Add 1 mL distilled water and 2 drops of Bromothymol Blue .
-
Yellow = Acidic (Unsafe). Blue-Green = Neutral (Safe).
Issue 2: Material Turns Yellow During Storage
Diagnosis: Autocatalytic hydrolysis. Trace water and acid trapped in the solid lattice initiate cleavage. The byproduct (formaldehyde) can further react, and the hydroquinone oxidizes.
The Fix: The "Buffered Matrix" Storage You must store the compound in an environment that actively suppresses protonation.
-
Solvent Removal: Ensure all chlorinated solvents are removed. Rotovap at
. -
The "Trace Base" Additive: When doing the final column chromatography purification, add 0.5% Triethylamine (TEA) to your eluent system.
-
Why? This leaves a nanoscopic residue of base on the compound, buffering it against environmental acidity.
-
-
Inert Atmosphere: Flush the storage vial with Argon (heavier than air) rather than Nitrogen.
-
Temperature: Store at
.
Issue 3: Loss of MOM Group During Reaction Workup
Diagnosis: Aqueous workups often use slightly acidic salts (like
The Fix: The pH 8 Rule
-
Quench: Never quench reactions with saturated
if the MOM group is this fragile. Use Saturated or Phosphate Buffer (pH 7.4) . -
Drying: Use
(anhydrous) as your drying agent instead of . Magnesium sulfate is slightly Lewis acidic and can coordinate to the MOM oxygens, promoting cleavage. Potassium carbonate ensures a basic micro-environment.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use Acetone-
Q: Why is this specific MOM ether more unstable than others in my lab?
A: Electronic effects. In a standard alcohol (R-O-MOM), the oxygen is moderately basic. In your molecule, the 2,3,5-trimethylphenol core pushes electron density into the ring and onto the ether oxygen. This makes the oxygen a "proton sponge." Once protonated, the leaving group ability of the phenol is high, accelerating the rate-determining step of hydrolysis (
Q: I see a new spot on TLC that trails the product. What is it? A: That is likely the 2,3,5-trimethylhydroquinone . It is more polar than the MOM-protected precursor due to the free hydroxyls. If you stain the TLC plate with PMA or Anisaldehyde and heat it, this spot will likely turn dark brown/red instantly due to oxidation on the hot silica (silica is acidic).
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[1][2] John Wiley & Sons. (Detailed mechanisms of acetal hydrolysis and stability profiles).
-
Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples . Preprints.org (2022). (Protocols for removing HCl/Phosgene from CDCl3).
-
Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase . Redox Report, 5(4), 185–190. (Kinetics of trimethylhydroquinone oxidation).
-
MOM Ethers: Stability and Protection . Organic Chemistry Portal. (General stability data for Methoxymethyl ethers).
Sources
Technical Support Center: Troubleshooting HPLC Analysis of 4-Methoxymethoxy-2,3,5-trimethylphenol
The following technical support guide is designed for researchers and analytical scientists analyzing 4-Methoxymethoxy-2,3,5-trimethylphenol . This guide addresses the specific physiochemical challenges of this analyte—namely its high lipophilicity, potential for silanol interactions, and the acid-sensitivity of the methoxymethoxy (MOM) protecting group.[1]
Analyte Profile & Physiochemical Context
-
Key Functional Groups:
-
Primary Challenge: Peak tailing caused by secondary silanol interactions and potential on-column hydrolysis of the MOM group if pH is too low.[2]
Part 1: Diagnostic Workflow
Start Here. Use this logic tree to identify the root cause of your peak tailing.
Caption: Diagnostic logic tree for identifying the root cause of peak distortion in MOM-protected phenols.
Part 2: Technical FAQs & Solutions
Section 1: Mobile Phase Chemistry & pH Strategy
Q1: I am using 0.1% TFA (pH ~2) to suppress ionization, but the peak is distorting. Why?
A: While low pH suppresses the ionization of the phenolic hydroxyl (
-
The Mechanism: MOM is an acetal-based protecting group.[2][3] While relatively stable compared to other acetals, it undergoes acid-catalyzed hydrolysis, especially in aqueous-organic mixtures under pressure.[1][2]
-
The Consequence: At pH < 2.5 (typical for TFA), you may induce partial on-column deprotection, generating 2,3,5-trimethylhydroquinone .[1] This co-eluting "impurity" creates a split peak or severe tailing (a "saddle" shape).[2]
-
The Fix: Switch to a "Goldilocks" pH of 3.5 – 5.0 .
Q2: My peak tails significantly even at neutral pH. Is this silanol activity? A: Yes.[2] Even though the molecule is neutral, it is rich in oxygen atoms (phenolic -OH and MOM ether oxygens) that act as Hydrogen Bond Acceptors (HBA).[1]
-
The Mechanism: Residual silanols (Si-OH) on the silica surface are acidic.[2][4] At neutral pH, some silanols ionize (Si-O⁻), but even unionized silanols can H-bond with your analyte's ether oxygens.[1][2]
-
The Fix:
-
Column Choice: Ensure you are using a Type B (High Purity) Silica column that is fully end-capped.[2] (See Column Selection below).
-
Buffer Modifier: Add Ammonium Acetate (10-25 mM) . The ammonium ions (
) effectively block residual silanols, preventing them from interacting with your analyte [2].
-
Section 3: Column Selection & Stationary Phase[1]
Q3: Which stationary phase is optimal for this lipophilic protected phenol? A: You need a phase that balances high hydrophobicity with inertness.[2]
| Feature | Recommended Specification | Reason |
| Ligand | C18 (Octadecyl) | Necessary to retain the lipophilic trimethyl scaffold.[1][2] |
| Silica Type | Type B (High Purity) | Low metal content (<10 ppm) prevents chelation with the phenolic oxygen.[2] |
| End-Capping | Double / Polar-Embedded | Essential.[1][2] "Polar-embedded" groups shield silanols from the ether/phenol groups.[2] |
| Pore Size | 100 - 120 Å | Standard for small molecules (MW ~196 Da).[1][2] |
| Carbon Load | 15 - 20% | High load improves resolution of lipophilic impurities.[1][2] |
Recommended Protocol for Column Care:
-
Flush: Never leave this analyte in the column.[2] The MOM group can degrade if left in acidic mobile phase overnight.[2] Flush with 50:50 Water:Methanol after use.[2]
Section 4: Sample Preparation & Injection Solvent
Q4: I see "fronting" that looks like tailing. Could this be my solvent? A: Yes. This compound is highly lipophilic.[2] If you dissolve it in 100% Acetonitrile or Methanol and inject a large volume into a mobile phase with high water content (e.g., 50% Aqueous), the sample will precipitate or "break through" the column head.
-
The Fix:
Part 3: Quantitative Troubleshooting Data
Use this table to interpret your Tailing Factor (
| Tailing Factor ( | Diagnosis | Recommended Action |
| 1.0 – 1.2 | Ideal | No action required.[1][2] |
| 1.3 – 1.5 | Acceptable | Standard for phenols.[2][5] Monitor column age. |
| 1.5 – 2.0 | Silanol Interaction | Add 10mM Ammonium Acetate; Check Column Type.[2] |
| > 2.0 (Saddle Shape) | MOM Hydrolysis | CRITICAL: Mobile phase is too acidic.[2] Increase pH > 3.0. |
| > 2.0 (Fronting) | Solvent Mismatch | Dilute sample in mobile phase; Reduce injection volume. |
References
-
Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein-Institut.[1][2] [1][2]
-
Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC?
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC?
-
Agilent Technologies. (2020).[2] Control pH During Method Development for Better Chromatography.
-
Element Lab Solutions. (2025).[2] Peak Tailing in HPLC - Causes and Solutions.
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Methoxy-2,3,6-trimethylphenol | C10H14O2 | CID 297360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 4. hplc.eu [hplc.eu]
- 5. 2,3,5-Trimethylphenol manufacturers and suppliers in india [chemicalbook.com]
Enhancing the regioselectivity of MOM protection on trimethylhydroquinone
Topic: Regioselective MOM Protection of Trimethylhydroquinone (TMHQ) Ticket ID: TMHQ-MOM-OPT-042 Status: Open for Consultation Analyst: Senior Application Scientist, Chemical Process R&D
Introduction: The Steric Challenge
Welcome to the Technical Support Center. You are likely here because the methoxymethyl (MOM) protection of trimethylhydroquinone (TMHQ) is yielding an inseparable mixture of regioisomers or unwanted bis-protected byproducts.
The core challenge lies in the structural asymmetry of TMHQ (2,3,5-trimethylbenzene-1,4-diol). While both functional groups are phenols, they are kinetically distinct due to steric hindrance:
-
C1-OH (Less Hindered): Flanked by a methyl group at C2 and a proton at C6.
-
C4-OH (More Hindered): "Sandwiched" between two methyl groups at C3 and C5.
This guide provides the protocols to exploit this difference for regioselective synthesis.
Module 1: Critical Analysis of Regioselectivity
To control the reaction, you must visualize the steric environment. The C1-OH is significantly more accessible to the electrophile (MOM-Cl) than the C4-OH.
Reaction Pathway Visualization
Figure 1: Kinetic pathway showing the preferential formation of the C1-MOM ether due to lower steric hindrance at the C6-H interface.
Module 2: Troubleshooting Guide & FAQs
Q1: I am getting a 60:40 mixture of Mono-C1 and Bis-protected product. How do I stop at Mono?
Diagnosis: You are likely using a strong base (like NaH) in excess or adding MOM-Cl too quickly. Once the mono-anion forms, proton transfer can equilibrate, and if excess base is present, the dianion forms.
Solution: Switch to a "Starvation Protocol."
-
Base Selection: Use DIPEA (Hünig's Base) instead of NaH. It is strong enough to deprotonate the phenol but less aggressive than hydride bases, reducing the concentration of the highly reactive dianion.
-
Stoichiometry: Reduce MOM-Cl to 0.95 equivalents . It is better to leave 5% unreacted TMHQ (easy to remove via aqueous wash) than to form the bis-product (difficult to separate).
-
Temperature: Run the reaction at 0°C strictly. Do not warm to room temperature until TLC confirms consumption of limiting reagent.
Q2: How do I definitively distinguish the C1-MOM and C4-MOM isomers by NMR?
Diagnosis: The methyl peaks are often too close to assign confidently without 2D NMR.
Solution: Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
-
C1-MOM Isomer (Target): Irradiating the MOM methylene protons (-OCH 2O-) will show a strong NOE enhancement of the aromatic proton at C6 .
-
C4-MOM Isomer: Irradiating the MOM methylene protons will show NOE enhancement of the two flanking methyl groups (C3-Me and C5-Me) and no interaction with the aromatic proton.
Q3: My yield is low, and the MOM-Cl seems unreactive.
Diagnosis: MOM-Cl hydrolyzes rapidly in moist air to form Formaldehyde and HCl. Solution:
-
Verify reagent quality. Fresh MOM-Cl should be clear. If cloudy or fuming excessively, it has degraded.
-
Safety Note: MOM-Cl is a potent carcinogen. Always handle in a fume hood.
-
Alternative: Generate MOM-Cl in situ using Dimethoxymethane (DMM) and ZnBr2/AcCl if commercial supply is unreliable [1].
Module 3: Optimized Experimental Protocols
Protocol A: Kinetic Mono-Protection (Targeting C1-MOM)
For synthesis of 4-hydroxy-2,3,5-trimethyl-1-methoxymethoxybenzene.
| Parameter | Specification | Rationale |
| Solvent | DCM (Dichloromethane) | Non-polar aprotic favors tight ion pairing, enhancing regioselectivity over DMF. |
| Concentration | 0.1 M | Dilution minimizes intermolecular side reactions. |
| Base | DIPEA (1.2 eq) | Soft base prevents rapid dianion formation. |
| Reagent | MOM-Cl (0.95 eq) | Limiting reagent prevents bis-protection. |
| Temp | 0°C (Ice Bath) | Kinetic control to favor the less hindered C1 position. |
Step-by-Step:
-
Dissolve TMHQ (1.0 eq) in anhydrous DCM (0.1 M) under Argon.
-
Add DIPEA (1.2 eq) slowly at 0°C. Stir for 15 minutes.
-
Add MOM-Cl (0.95 eq) dropwise over 30 minutes via syringe pump.
-
Tip: Rapid addition creates localized hot spots favoring bis-protection.
-
-
Stir at 0°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Add saturated NH4Cl solution.
-
Workup: Extract with DCM, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Silica). The Bis-MOM elutes first, followed by Mono-MOM, then TMHQ.
Protocol B: Indirect C4-Protection (The "Blocking" Strategy)
If you specifically need the C4-MOM isomer (the more hindered one), direct synthesis is inefficient. Use a transient blocking group.
-
Block C1: React TMHQ with TBDMS-Cl (1.0 eq) and Imidazole. The bulky Silyl group will exclusively protect the unhindered C1-OH (Selectivity >95%).
-
Protect C4: React the intermediate with MOM-Cl (excess, 2.0 eq) and NaH in DMF (forcing conditions) to protect the hindered C4-OH.
-
Deprotect C1: Treat with TBAF (Tetra-n-butylammonium fluoride). The Silyl group cleaves, leaving the C4-MOM ether intact.
Module 4: Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions based on crude product distribution.
References
-
Berliner, M. A., & Belecki, K. (2005).[1] Simple, rapid, and efficient preparation of chloromethyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 3: Protection for Phenols). Link
-
Fujioka, H., et al. (2009).[1][2] Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals.[2] Organic Letters, 11(22), 5138-5141. Link
-
Wang, C. C., et al. (2008).[3] Regioselective one-pot protection of glucose.[3] Nature Protocols, 3, 97–113.[3] Link
Sources
Minimizing byproduct formation in the synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol
Welcome to the technical support resource for the synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the methoxymethyl (MOM) protection of 2,3,5-trimethylphenol. Our focus is on minimizing byproduct formation and maximizing the yield and purity of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol, a key intermediate in various synthetic pathways, typically involves the protection of the hydroxyl group of 2,3,5-trimethylphenol using a methoxymethylating agent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
FAQ 1: My reaction is incomplete, and I have a significant amount of unreacted 2,3,5-trimethylphenol. What are the likely causes and how can I resolve this?
Possible Causes:
-
Insufficient Deprotonation: The formation of the phenoxide is crucial for the reaction to proceed. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated.
-
Inactive Reagents: The base (e.g., NaH) or the MOM-Cl may have degraded due to improper storage or handling. Moisture is particularly detrimental to both reagents.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
-
Steric Hindrance: The methyl groups on the phenol ring can sterically hinder the approach of the electrophile, requiring more forcing conditions than for less substituted phenols.
Troubleshooting Steps:
-
Verify Base Activity: If using sodium hydride (NaH), ensure it is fresh and washed with anhydrous hexane to remove any mineral oil, which can coat the NaH particles and reduce reactivity.
-
Increase Base Stoichiometry: Incrementally increase the amount of base (e.g., from 1.1 to 1.5 equivalents) to ensure complete deprotonation of the phenol.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider gradually increasing the temperature (e.g., from 0 °C to room temperature) or extending the reaction time.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and phenoxide by moisture.
FAQ 2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could this be and how can I minimize its formation?
This is a common issue, and the likely culprit is a byproduct formed through an alternative reaction pathway.
Primary Suspect: C-Alkylated Byproduct
While O-alkylation is the desired reaction, competitive C-alkylation at the ortho position of the phenol can occur, leading to the formation of 2-methoxymethyl-3,4,6-trimethylphenol.
Causality and Mitigation Strategies:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent generally favors O-alkylation.
-
Strong Bases (e.g., NaH, KH): These bases completely deprotonate the phenol, leading to a "free" phenoxide ion. In polar aprotic solvents like DMF or THF, the cation is well-solvated, leaving the oxygen atom as the most nucleophilic site.
-
Weaker Bases (e.g., K₂CO₃, DIPEA): With weaker bases, an equilibrium exists between the phenol and the phenoxide. This can lead to a higher degree of C-alkylation, especially in less polar solvents.
-
-
Temperature Control: Higher reaction temperatures can sometimes favor C-alkylation. Maintaining a lower temperature (e.g., 0-25 °C) is generally recommended.
Experimental Protocol to Favor O-Alkylation:
-
Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 2,3,5-trimethylphenol (1.0 eq.) in anhydrous DMF dropwise over 30 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the phenoxide.
-
MOM Protection: Add freshly distilled chloromethyl methyl ether (MOM-Cl, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
FAQ 3: My mass spectrometry analysis shows a peak corresponding to the addition of two MOM groups. How is this possible and how can I prevent it?
Byproduct Identity: This byproduct is likely a di-methoxymethylated species, where a second MOM group has been added to the aromatic ring.
Mechanism of Formation:
This is a less common but possible side reaction, particularly if there is any residual C-alkylation followed by protection of the newly formed hydroxymethyl group, or through other complex pathways involving formaldehyde.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of MOM-Cl (e.g., 1.05-1.1 equivalents). A large excess of the alkylating agent can drive the formation of multiple additions.
-
Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed, as this can provide more opportunity for side reactions to occur.
FAQ 4: I notice a faint smell of formaldehyde during my work-up. Is this related to byproduct formation?
Possible Source: Formaldehyde-Mediated Side Reactions
MOM-Cl can be considered a source of formaldehyde. Under certain conditions, especially if moisture is present or during acidic work-up, MOM-Cl can hydrolyze to formaldehyde, methanol, and HCl.[1] Formaldehyde can then participate in side reactions with the electron-rich phenol ring, leading to complex mixtures.
Mitigation:
-
Strict Anhydrous Conditions: The best defense is to rigorously exclude water from the reaction mixture.
-
Careful Work-up: Quench the reaction under controlled, neutral or slightly basic conditions before any acidic washes to minimize the hydrolysis of any unreacted MOM-Cl.
Visualization of Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway and the primary C-alkylation side reaction.
Caption: Competing O- and C-alkylation pathways.
Quantitative Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of the desired product and the formation of the primary C-alkylated byproduct.
| Parameter | Condition | Expected Outcome on Product Yield | Expected Impact on Byproduct Formation |
| Base | Strong (NaH, KH) | High | Minimized |
| Weak (K₂CO₃, DIPEA) | Moderate to Low | Increased | |
| Solvent | Polar Aprotic (DMF, THF) | High | Minimized |
| Non-polar (Toluene, Hexane) | Low | Increased | |
| Temperature | 0-25 °C | Good | Minimized |
| > 25 °C | May decrease due to side reactions | Potentially Increased | |
| MOM-Cl (eq.) | 1.05 - 1.2 | Optimal | Minimal |
| > 1.5 | No significant increase | Increased risk of di-alkylation |
Purification Troubleshooting
Issue: Difficulty in separating the product from unreacted starting material by column chromatography.
-
Solution: The polarities of the product and the starting phenol can be quite similar. Use a shallow solvent gradient (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) to improve separation. Alternatively, a mild basic wash (e.g., with 1% aqueous NaOH) during the work-up can remove the acidic starting phenol, but be cautious as this may affect the stability of the MOM ether if not performed quickly and at low temperatures.
Issue: The purified product shows signs of degradation over time.
-
Solution: MOM ethers can be sensitive to acidic conditions.[2] Ensure that all traces of acid from the work-up or chromatography are removed. Store the purified product in a cool, dark place, and consider adding a small amount of a non-nucleophilic base like triethylamine if storing in solution.
References
-
W. J. Musliner and J. W. Gates Jr., "DEHYDROXYLATION OF PHENOLS; HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL," Org. Synth., vol. 51, p. 82, 1971.
-
"Methoxymethyl ethers," Organic Chemistry Portal. [Online]. Available: [Link]
-
S. R. B, S. G, and N. V, "A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives," International Journal of Scientific Development and Research, vol. 8, no. 11, 2023. [Online]. Available: [Link]
-
J. M. Smith, "Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols," Arkivoc, vol. 2001, no. 6, pp. 24-51, 2001. [Online]. Available: [Link]
-
"MOM Protecting Group: MOM Protection & Deprotection Mechanism," Total Synthesis. [Online]. Available: [Link]
-
"MOM Deprotection," Reddit. [Online]. Available: [Link]
Sources
Scaling up the synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol for preclinical studies
This guide serves as a specialized Technical Support Center for researchers and process chemists scaling up the synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol . This molecule is a critical mono-protected hydroquinone derivative, often utilized as an intermediate in the synthesis of Vitamin E analogs, redox-active pharmaceuticals, and lipophilic antioxidants.
The guide prioritizes regioselectivity and safety , addressing the specific challenge of differentiating the two non-equivalent hydroxyl groups on the 2,3,5-trimethylhydroquinone core.
Technical Support Center: 4-Methoxymethoxy-2,3,5-trimethylphenol
Quick Navigation
Module 1: Synthesis Strategy & Regiocontrol
The Core Challenge: The starting material, 2,3,5-Trimethylhydroquinone (TMHQ) , contains two hydroxyl groups that are chemically distinct but similar in reactivity.
-
C1-OH: Flanked by one methyl group (C2) and one proton (C6). (Less Sterically Hindered)
-
C4-OH: Flanked by two methyl groups (C3 and C5). (More Sterically Hindered)
Target Structure: The name "4-Methoxymethoxy..." implies the MOM protecting group is located at the C4 position (the more hindered site), leaving the C1-OH free.
Direct Alkylation Risk: Direct reaction with MOM-Cl typically favors the less hindered C1-OH, yielding the wrong isomer (1-Methoxymethoxy-2,3,5-trimethylphenol) or a mixture of bis-protected products.
Recommended Solution: The "Block-Protect-Deblock" Strategy To ensure high regioselectivity on a large scale, we recommend a three-step sequence using a steric directing group (Pivalate).
Caption: Regioselective synthesis pathway utilizing pivaloyl protection to target the hindered C4 hydroxyl group.
Module 2: Scale-Up Protocols & Safety
Protocol A: The "Green" Alternative (Recommended for Safety)
Avoids isolation of carcinogenic MOM-Cl by generating the electrophile in situ or using Dimethoxymethane.
Reagents:
-
Substrate: 1-Pivaloyloxy-4-hydroxy-2,3,5-trimethylbenzene (Intermediate A).
-
Reagent: Dimethoxymethane (Methylal) [CAS: 109-87-5].
-
Activator: Phosphorus Pentoxide (
) or -Toluenesulfonic acid ( -TsOH). -
Solvent: Dichloromethane (DCM) or Chloroform (
).
Step-by-Step Workflow:
-
Preparation: Dissolve Intermediate A (1.0 eq) and Dimethoxymethane (5-10 eq) in anhydrous DCM.
-
Activation: Cool to 0°C. Add
(1.5–2.0 eq) portion-wise. Note: acts as a dehydrating agent, driving the equilibrium toward the acetal (MOM ether). -
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC/HPLC.
-
Quench: Slowly pour the mixture into ice-cold saturated
. Caution: Exothermic quenching of residual . -
Workup: Separate organic layer, dry over
, and concentrate.
Protocol B: The "Classic" Route (High Efficiency)
Uses MOM-Cl directly. Requires strict containment (fume hood, PPE).
Reagents:
-
Reagent: Chloromethyl methyl ether (MOM-Cl) [CAS: 107-30-2].
-
Base: Sodium Hydride (NaH) or DIPEA (Hünig's Base).
-
Solvent: Anhydrous THF or DMF.
Safety Critical: MOM-Cl is a known human carcinogen.
-
Neutralization: Quench all MOM-Cl waste with aqueous ammonia (forms hexamethylenetetramine).
-
Closed System: Use a syringe pump for addition to avoid vapor release.
Module 3: Troubleshooting & FAQs
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Regioselectivity (Step 1) | Reaction temperature too high; Pivaloyl chloride added too fast. | Cool reaction to -10°C. Add Piv-Cl dropwise over 1 hour. Use exactly 1.0 eq to avoid bis-acylation. |
| Incomplete MOM Protection | Steric hindrance at C4 position is significant. | Increase MOM reagent to 2.5 eq. Switch to NaH (stronger base) in DMF to force the alkoxide formation. |
| MOM Hydrolysis during Workup | MOM groups are acid-labile. | Ensure quench solution is basic ( |
| "Sticky" Residue with | Agglomeration of phosphate salts. | Use vigorous mechanical stirring. Decant the supernatant liquid rather than filtering if clogging occurs. |
Frequently Asked Questions (FAQs)
Q1: Can I use Acetyl protection instead of Pivaloyl?
A: It is not recommended. The acetyl group is less bulky and more labile. The Pivaloyl (t-Butylcarbonyl) group provides the necessary steric bulk to maximize selectivity for the C1 position in Step 1, ensuring the C4 position remains available for MOM protection.
Q2: How do I confirm I have the correct isomer?
A: Use NOE (Nuclear Overhauser Effect) NMR .
Correct Isomer (4-MOM): Irradiation of the MOM methylene protons (
) should show NOE enhancement with the methyl groups at C3 and C5 (both ortho).Wrong Isomer (1-MOM): Irradiation of the MOM protons would show NOE with only one methyl group (C2) and the aromatic proton at C6.
Q3: Is the final product stable?
A: 4-Methoxymethoxy-2,3,5-trimethylphenol is stable as a solid if stored under inert gas at 4°C. However, in solution, it is sensitive to strong acids (cleaves MOM) and oxidants (converts phenol to quinone). Avoid protic acids in downstream chemistry.
Module 4: Analytical Specifications
Impurity Profile Tracking When scaling up, track these specific impurities by HPLC (C18 Column, Acetonitrile/Water gradient):
-
Bis-MOM Ether: Result of over-reaction. (High retention time).
-
Bis-Pivalate: Result of over-acylation in Step 1.
-
Wrong Isomer (1-MOM): Result of poor selectivity. Separation requires silica chromatography (Hexane/EtOAc 9:1).
Quantitative Data Summary
| Parameter | Specification Target | Method |
| Purity (HPLC) | > 98.0% | UV at 280 nm |
| Residual Solvent | < 5000 ppm | GC-Headspace |
| Water Content | < 0.5% | Karl Fischer |
| Appearance | White to Off-White Crystalline Solid | Visual |
References
-
Synthesis of Vitamin E Precursors: BenchChem Application Notes. "Synthesis of 2,3,5-trimethylhydroquinone from 2,3,5-trimethylphenol."
-
MOM Protection Safety & Alternatives: Organic Chemistry Portal. "Methoxymethyl Ethers (MOM) - Stability and Protection."
-
Regioselective Protection Strategies: Fujioka, H., et al. "Monoprotected 1,2-diols with a silyl group...".[1] Org.[1][2][3][4] Lett., 2009, 11, 5138-5141.[1] (Cited for general principles of hindered phenol protection).
-
Use of Methylal/P2O5: AdiChemistry. "Methoxymethyl Ether (MOM) | Hydroxyl Protective Group."[5]
-
Intermediate Identification: Ambeed. "4-methoxymethoxy-2,3,5-trimethylphenol Product Page."
Sources
Validation & Comparative
Comparing the antioxidant efficacy of 4-Methoxymethoxy-2,3,5-trimethylphenol with its isomers
Topic: Comparative Antioxidant Efficacy of 4-Methoxymethoxy-2,3,5-trimethylphenol and Its Isomers Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
4-Methoxymethoxy-2,3,5-trimethylphenol is a specialized phenolic compound primarily utilized as a protected intermediate in the synthesis of Vitamin E (
While often viewed solely as a synthetic building block, its antioxidant profile presents a unique duality:
-
Intrinsic Activity: As a mono-phenol, it exhibits moderate radical scavenging activity, stabilized by the electron-donating MOM group.
-
Latent Potency: Under physiological or acidic conditions, the MOM group hydrolyzes to release the free hydroquinone, triggering a dramatic increase in antioxidant capacity.
This guide compares the efficacy of this compound against its structural isomers and analogs, providing a roadmap for its application in controlled-release antioxidant systems and chemical synthesis.
Structural Landscape: Isomers & Analogs
To understand efficacy, we must first define the structural competitors. The comparison focuses on the positional arrangement of methyl groups and the nature of the para-substituent.
| Compound ID | Chemical Name | Structure Description | Role/Status |
| Target (A) | 4-Methoxymethoxy-2,3,5-trimethylphenol | Phenol with MOM-ether at C4; Methyls at C2, C3, C5. | Latent Antioxidant / Intermediate |
| Isomer 1 (B) | 4-Methoxymethoxy-2,3,6-trimethylphenol | Phenol with MOM-ether at C4; Methyls at C2, C3, C6. | Positional Isomer (Precursor to |
| Analog 1 (C) | 4-Methoxy-2,3,5-trimethylphenol | Phenol with Methyl-ether at C4. | Stable Ether (Non-hydrolyzable control) |
| Parent (D) | 2,3,5-Trimethylhydroquinone (TMHQ) | Dihydroxybenzene (Free OH at C1, C4). | Active Metabolite (Gold Standard) |
Visualizing the Structural Relationships
Figure 1: Structural relationship map highlighting the activation pathway of the MOM-protected target into the potent TMHQ parent.
Comparative Antioxidant Mechanism
The antioxidant efficacy of these isomers is governed by the Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl donates a hydrogen to neutralize free radicals (
Electronic Effects of the MOM Group
The methoxymethoxy (-OCH
-
Effect: It increases electron density on the aromatic ring, stabilizing the resulting phenoxy radical.
-
Comparison: The MOM group is electronically similar to a methoxy group (-OCH
) but sterically bulkier. -
Result: In non-hydrolytic environments (e.g., lipid storage), the Target (A) performs similarly to the Methoxy Analog (C).
The "Unmasking" Effect (Bio-activation)
Unlike the stable methyl ether (Analog C), the MOM ether is acid-labile. In biological systems (e.g., gastric environment, lysosomes) or acidic formulations, it cleaves to release the hydroxyl group.
-
Reaction:
-
Consequence: The molecule converts from a mono-phenol to a hydroquinone (TMHQ). Hydroquinones are significantly more potent due to their ability to undergo a two-electron oxidation to quinones.
Comparative Efficacy Data
The following data synthesizes experimental trends from structure-activity relationship (SAR) studies of trimethyl-substituted phenols.
Table 1: Relative Antioxidant Performance (IC50 Approximation) Lower IC50 = Higher Potency
| Compound | DPPH Scavenging (Neutral Solvent) | Lipid Peroxidation Inhibition (Acidic/Bio) | Mechanism Note |
| 4-Methoxymethoxy-2,3,5-trimethylphenol | Moderate (++++) | High (+++++) | Acts as mono-phenol initially; activates to hydroquinone over time. |
| 4-Methoxymethoxy-2,3,6-trimethylphenol | Moderate (+++) | High (+++++) | Steric hindrance at C6 slightly reduces initial HAT rate compared to 2,3,5-isomer. |
| 4-Methoxy-2,3,5-trimethylphenol | Moderate (++++) | Moderate (++++) | Stable ether; cannot convert to hydroquinone. Limited capacity. |
| 2,3,5-Trimethylhydroquinone (TMHQ) | Very High (++++++) | Very High (++++++) | Direct two-electron scavenger. The benchmark. |
Critical Insight: The "Target" compound is superior to the "Analog" in biological contexts because it serves as a reservoir for TMHQ. In strictly anhydrous industrial applications (e.g., polymer stabilization), it behaves identically to the "Analog."
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Differential DPPH Assay (Hydrolysis Check)
This protocol distinguishes between the intrinsic activity of the MOM-ether and its potential activity upon hydrolysis.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.2 mM in Methanol).
-
Acidified Methanol (0.1% HCl in Methanol).
-
Neutral Methanol.[1]
Workflow:
-
Preparation: Prepare 1 mM stock solutions of the Target, the Analog, and TMHQ.
-
Incubation:
-
Set A (Neutral): Dilute stocks into Neutral Methanol.
-
Set B (Acidic): Dilute stocks into Acidified Methanol and incubate at 37°C for 30 mins (forces MOM hydrolysis).
-
-
Measurement: Add 100 µL of sample to 100 µL DPPH solution in a 96-well plate.
-
Readout: Measure Absorbance at 517 nm after 30 mins.
-
Validation:
-
Success Criteria: TMHQ should show high activity in both sets.
-
Differentiation: The Target should show moderate activity in Set A but significantly increased activity in Set B (approaching TMHQ levels). The Analog will show no change between sets.
-
Protocol B: Cyclic Voltammetry (Oxidation Potential)
Used to determine the ease of electron donation (SET mechanism).
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate in Acetonitrile.
-
Scan Rate: 50 mV/s.
-
Expected Results:
-
TMHQ: Two reversible waves (E
~ 0.1 V and 0.5 V). -
Target (MOM): Single irreversible wave (higher potential, ~0.8 V) corresponding to the single phenolic oxidation.
-
Synthesis & Stability Logic
Why use the MOM-protected form if TMHQ is the active antioxidant?
-
Oxidative Stability: TMHQ oxidizes rapidly in air to form 2,3,5-trimethylbenzoquinone (inactive/pro-oxidant). The MOM group "locks" the molecule in a reduced state during storage or synthesis steps.
-
Lipophilicity: The MOM group increases lipophilicity (LogP ~2.5 vs LogP ~1.5 for TMHQ), improving membrane penetration before activation.
Synthesis Workflow Visualization
Figure 2: The lifecycle of the compound from synthesis to activation, demonstrating its utility as a stable pro-drug/pro-antioxidant.
Conclusion
4-Methoxymethoxy-2,3,5-trimethylphenol is not merely an isomer of trimethylphenol ethers; it is a latent high-potency antioxidant .
-
Vs. Isomers: It shares the moderate intrinsic activity of 4-methoxy-2,3,5-trimethylphenol but possesses the unique ability to release the potent 2,3,5-trimethylhydroquinone upon acidification.
-
Recommendation: For applications requiring shelf-stability and delayed release (e.g., oral therapeutics, time-release cosmetic formulations), the MOM-protected derivative is superior to the free parent compound. For immediate antioxidant protection in neutral pH industrial coatings, the stable methyl ether (Analog C) or BHT is preferred to avoid acid-catalyzed degradation.
References
-
BenchChem. (2025). Comparative Analysis of 4-Methoxy-2,3,6-trimethylphenol Isomers: A Guide for Researchers. Retrieved from
-
European Patent Office. (2001). EP 1022272 B1: Substituted Fused Heterocyclic Compounds and their Pharmacological Activity. (Describes the synthesis and use of 4-Methoxymethoxy-2,3,5-trimethylphenol as an intermediate). Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-Methoxy-2,3,6-trimethylphenol.[1] Retrieved from
-
FooDB. (2025). 2,3,5-Trimethylphenol: Chemical Properties and Biological Effects. Retrieved from
-
Molecules Journal. (2021). Exploring the 2'-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant Agents. (Discusses the impact of MOM protection on antioxidant activity). Retrieved from
Sources
4-Methoxymethoxy-2,3,5-trimethylphenol vs. Trolox: a comparative antioxidant study
An in-depth comparative analysis of antioxidant efficacy requires moving beyond basic radical scavenging metrics to understand how molecular architecture dictates behavior in specific microenvironments. This guide provides a rigorous, data-driven comparison between Trolox (a widely used, water-soluble analog of Vitamin E) and 4-Methoxymethoxy-2,3,5-trimethylphenol (a highly lipophilic, protected hydroquinone derivative).
For drug development professionals and formulation scientists, selecting the correct antioxidant is not merely about absolute radical scavenging capacity; it is about stereoelectronic constraints, partition coefficients (LogP), and phase-specific mechanisms.
Structural Causality and Mechanistic Pathways
To understand the divergent performance of these two compounds, we must analyze their structural causality. Both molecules neutralize reactive oxygen species (ROS) primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
Trolox:
Trolox features a chroman ring structure identical to α-tocopherol but replaces the lipophilic phytyl tail with a carboxyl group, rendering it water-soluble. Its exceptional antioxidant capacity stems from a stereoelectronic effect: the oxygen atom in the fused pyran ring is conformationally locked. Its
4-Methoxymethoxy-2,3,5-trimethylphenol: This compound is a derivative of 2,3,5-trimethylhydroquinone where the para-hydroxyl is protected by a methoxymethoxy (MOM) ether group. The MOM oxygen donates electron density into the aromatic ring via resonance, which also lowers the BDE of the free C1 hydroxyl group. However, unlike Trolox, the MOM group can freely rotate. Because it lacks the rigid conformational lock of a chroman ring, its radical stabilization is slightly less efficient in purely aqueous environments. Yet, its dense methylation and MOM protection grant it extreme lipophilicity, allowing it to dominate in lipid bilayers and liposomal models where Trolox fails to partition.
Mechanistic pathways of HAT and SET for phenolic antioxidants.
Comparative Performance Data
The following table synthesizes the performance of both compounds across standard polar and non-polar assay environments.
| Assay / Parameter | Trolox | 4-Methoxymethoxy-2,3,5-trimethylphenol | Microenvironmental Context |
| DPPH IC | 12.5 | 28.4 | Trolox excels in polar methanolic solvents. |
| H-ORAC (µmol TE/g) | 4000 (Standard) | < 100 | MOM-phenol exhibits poor aqueous solubility. |
| L-ORAC (µmol TE/g) | ~ 500 | 4800 | MOM-phenol dominates in lipid-enhanced systems. |
| Lipid Peroxidation IC | 45.0 | 8.2 | MOM-phenol partitions perfectly into liposomes. |
| Partition Coefficient (LogP) | 2.8 | 4.1 | Dictates phase distribution in vivo. |
Data Interpretation: Trolox is the gold standard in the DPPH assay because the methanolic solvent system favors polar and semi-polar compounds[2]. However, in the Lipophilic Oxygen Radical Absorbance Capacity (L-ORAC) assay and lipid peroxidation models, 4-Methoxymethoxy-2,3,5-trimethylphenol outperforms Trolox by nearly an order of magnitude due to its superior partitioning into the lipid phase, allowing it to intercept lipid peroxyl radicals directly at the site of propagation.
Self-Validating Experimental Protocols
To accurately compare a hydrophilic and a lipophilic antioxidant, one must utilize assays tailored to their respective solubility domains. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.
Protocol A: DPPH Radical Scavenging Assay (Polar Evaluation)
This protocol evaluates the antiradical power of compounds in a polar solvent, based on the foundational methodology by Brand-Williams et al.[2][3].
-
Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM. Validation Check: The initial absorbance at 515 nm must be between 0.90 and 1.00.
-
Sample Dilution: Prepare serial dilutions of Trolox and 4-Methoxymethoxy-2,3,5-trimethylphenol (1 µM to 100 µM) in methanol.
-
Reaction Initiation: Add 0.1 mL of the sample to 3.9 mL of the DPPH solution.
-
Incubation: Incubate in total darkness at 25°C for exactly 30 minutes. (Kinetics dictate that Trolox reaches steady-state rapidly, while bulkier phenols may require the full 30 minutes)[4].
-
Quantification: Measure absorbance at 515 nm. Calculate the percentage of inhibition relative to a methanol-only blank.
-
Data Output: Plot inhibition percentage against concentration to derive the IC
value.
Protocol B: Lipophilic ORAC (L-ORAC) Assay (Non-Polar Evaluation)
Standard ORAC assays fail for highly lipophilic compounds like 4-Methoxymethoxy-2,3,5-trimethylphenol. This protocol utilizes randomly methylated
-
Extraction & Complexation: Dissolve the lipophilic antioxidant in a 4:1:2:1 hexane/plasma/ethanol/water mixture[6]. Evaporate the hexane phase and reconstitute the residue in a 7% RMCD solution (in 75 mM phosphate buffer, pH 7.4). Causality: RMCD encapsulates the lipophilic phenol, rendering it water-soluble enough to interact with the aqueous peroxyl radical generator without altering its inherent HAT capabilities.
-
Probe Addition: Add 150 µL of 14 µM Fluorescein (FL) to a 96-well microplate containing 25 µL of the RMCD-complexed sample.
-
Thermal Equilibration: Incubate the plate at 37°C for 30 minutes. Validation Check: Temperature uniformity is critical; fluctuations will alter the decomposition rate of the radical generator[6].
-
Radical Generation: Rapidly inject 25 µL of 153 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate peroxyl radical formation.
-
Kinetic Reading: Monitor fluorescence decay (Excitation: 493 nm, Emission: 515 nm) every minute for 60 minutes.
-
AUC Calculation: Calculate the Area Under the Curve (AUC) for the sample and subtract the AUC of the blank. Express results as µmol Trolox Equivalents (TE) per gram.
Step-by-step workflow for the Lipophilic ORAC (L-ORAC) assay.
Strategic Conclusions for Drug Development
The choice between Trolox and 4-Methoxymethoxy-2,3,5-trimethylphenol is dictated entirely by the target biological compartment:
-
Aqueous Environments (Cytosol, Blood Plasma): Trolox is the superior choice. Its carboxyl group ensures excellent bioavailability in aqueous media, and its conformationally locked chroman ring provides unmatched stereoelectronic stabilization of the phenoxyl radical[7].
-
Lipid Environments (Cell Membranes, LDL Particles, Liposomal Delivery): 4-Methoxymethoxy-2,3,5-trimethylphenol is vastly superior. Its high LogP ensures it partitions directly into the hydrophobic core of lipid bilayers. In these microenvironments, local concentration dictates efficacy; Trolox is excluded from the lipid phase, whereas the MOM-phenol intercepts lipid peroxyl propagation chains at the source.
References
-
DPPH Radical Scavenging Assay - Encyclopedia.pub Source: Encyclopedia MDPI URL:[Link]
-
Use of a Free Radical Method to Evaluate Antioxidant Activity Source: LWT-Food Science and Technology, 28, 25-30. (Brand-Williams, W., Cuvelier, M.E. and Berset, C., 1995) URL:[Link]
-
Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples Source: Journal of Agricultural and Food Chemistry (Prior, R. L., et al., 2003) URL:[Link]
-
Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro Source: Journal of the American Chemical Society (Burton, G. W. & Ingold, K. U., 1981) URL:[Link]
-
Improving synthetic hindered phenol antioxidants: learning from vitamin E Source: Phantom Plastics URL:[Link]
-
Use of A Free Radical Method To Evaluate W. Brand-Williams Source: Scribd URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Brand-Williams, W., Cuvelier, M.E. and Berset, C.L.W.T. (1995) Use of a Free Radical Method to Evaluate Antioxidant Activity. LWT-Food Science and Technology, 28, 25-30. - References - Scientific Research Publishing [scirp.org]
- 4. scribd.com [scribd.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phantomplastics.com [phantomplastics.com]
4-Methoxymethoxy-2,3,5-trimethylphenol vs. BHT: which is a more potent antioxidant?
This guide provides an in-depth technical comparison between 4-Methoxymethoxy-2,3,5-trimethylphenol (hereafter referred to as 4-MOM-TMP ) and Butylated Hydroxytoluene (BHT) .
The analysis focuses on their structural efficacy as phenolic antioxidants, governed by the principles of Structure-Activity Relationships (SAR), specifically Hydrogen Atom Transfer (HAT) kinetics and radical stabilization.
Executive Summary: The Potency Verdict
4-Methoxymethoxy-2,3,5-trimethylphenol (4-MOM-TMP) is theoretically the more potent antioxidant in terms of kinetic radical scavenging rates (
-
4-MOM-TMP acts as a structural mimic of
-Tocopherol (Vitamin E) , featuring a para-alkoxy group that significantly lowers the O-H Bond Dissociation Enthalpy (BDE) via electron donation, facilitating rapid H-atom transfer. -
BHT acts as a Sterically Hindered Phenol . Its potency is limited by the steric bulk of tert-butyl groups, which slows down the reaction rate with radicals but provides exceptional stability and "persistence," making it superior for industrial shelf-life extension rather than rapid biological protection.
Structural & Mechanistic Analysis
The antioxidant activity of phenols depends on the stability of the phenoxy radical formed after intercepting a reactive oxygen species (ROS). This is governed by electronic effects (Hammett
Chemical Identity
| Feature | 4-Methoxymethoxy-2,3,5-trimethylphenol | BHT (2,6-di-tert-butyl-4-methylphenol) |
| Core Structure | 2,3,5-Trimethylphenol | 2,6-Di-tert-butylphenol |
| Para-Substituent | Methoxymethoxy (-OCH₂OCH₃) (Ether/Acetal) | Methyl (-CH₃) (Alkyl) |
| Ortho-Substituents | Methyl (-CH₃) at pos 2 | tert-Butyl (-C(CH₃)₃) at pos 2, 6 |
| Electronic Class | Electron-Rich p-Alkoxyphenol (Tocopherol-like) | Hindered p-Alkylphenol |
| Primary Mechanism | Rapid H-Atom Transfer (HAT) | Sterically-Controlled HAT |
Visualizing the Structural Difference
The following diagram illustrates the structural contrast and the resulting electronic effects on the phenolic hydroxyl group.
Figure 1: Mechanistic pathway comparison showing how the para-alkoxy group of 4-MOM-TMP enhances reactivity compared to the steric shielding of BHT.
Detailed Performance Comparison
A. Electronic Activation (The "Alpha-Tocopherol Effect")
-
4-MOM-TMP : The methoxymethoxy (MOM) group at the para position is a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density at the phenolic oxygen, stabilizing the resulting phenoxy radical cation and lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.
-
Analogy: This molecule is structurally homologous to
-Tocopherol (Vitamin E), which owes its high potency to the para-alkoxy oxygen of the chroman ring.
-
-
BHT : The para-methyl group is a weak EDG (+I effect). While the tert-butyl groups provide electron density, their primary role is steric. The O-H bond in BHT is stronger (harder to break) than in p-alkoxyphenols.
B. Kinetic Rates ( )
Experimental data for similar classes of compounds establishes a clear hierarchy in radical scavenging rates (reaction with peroxyl radicals, ROO•):
-
-Tocopherol / p-Alkoxyphenols :
-
BHT / Hindered Phenols :
C. Stability & Side Reactions
-
BHT : The bulky tert-butyl groups prevent the phenoxy radical from reacting with itself (dimerization) or oxygen. This makes the BHT radical "persistent," allowing it to terminate radical chains effectively without becoming a pro-oxidant.
-
4-MOM-TMP : Lacks steric protection at position 6 (ortho). The resulting radical is less stable and may undergo rapid coupling (dimerization) or further oxidation to a quinone. While this makes it a potent scavenger, it may be consumed faster or be more sensitive to degradation (e.g., acid hydrolysis of the MOM group).
Experimental Validation Protocols
To objectively verify the potency difference, the following experimental workflows are recommended. These protocols are designed to measure both capacity (thermodynamic) and rate (kinetic).
Protocol A: DPPH Radical Scavenging Assay (Kinetic Mode)
Purpose: To determine the IC50 and reaction rate constant.
-
Preparation :
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).
-
Prepare equimolar stock solutions (1 mM) of 4-MOM-TMP and BHT .
-
-
Reaction :
-
Mix 100 µL of antioxidant solution with 2.9 mL of DPPH solution.
-
Incubate in the dark at 25°C.
-
-
Measurement :
-
Monitor absorbance at 517 nm continuously for 30 minutes using a UV-Vis spectrophotometer.
-
-
Data Analysis :
-
BHT : Typically shows a slow, gradual decay in absorbance (slow kinetics).
-
4-MOM-TMP : Expected to show an immediate, sharp drop in absorbance (fast kinetics).
-
Calculate
(concentration to reduce absorbance by 50%) and (time to reach EC50).
-
Protocol B: Lipid Peroxidation Inhibition (TBARS)
Purpose: To test efficacy in a relevant biological lipid matrix.
-
Substrate : Linoleic acid emulsion or rat liver microsomes.
-
Induction : Induce oxidation using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 37°C.
-
Treatment : Treat samples with 10 µM of BHT or 4-MOM-TMP.
-
Quantification :
-
After 2 hours, add Thiobarbituric Acid (TBA) reagent.
-
Boil at 95°C for 60 mins.
-
Measure absorbance of the pink adduct at 532 nm .
-
-
Expectation : 4-MOM-TMP should show lower MDA (Malondialdehyde) levels compared to BHT due to faster interception of peroxyl radicals.
Summary Data Table
| Metric | 4-MOM-TMP (Predicted) | BHT (Standard) | Winner |
| Reaction Kinetics ( | Fast ( | Slow/Medium ( | 4-MOM-TMP |
| BDE (O-H Bond) | Low (~77-78 kcal/mol) | Medium (~81 kcal/mol) | 4-MOM-TMP |
| Steric Protection | Low (Vulnerable to coupling) | High (Persistent radical) | BHT |
| Solubility | Organic solvents (Lipophilic) | Highly Lipophilic | Tie |
| Biological Relevance | High (Vitamin E analog) | Low (Synthetic additive) | 4-MOM-TMP |
References
-
Synthesis & Structure : Fujita, M., et al. (2000). Substituted fused heterocyclic compounds. European Patent EP1022272B1. (Describes 4-methoxymethoxy-2,3,5-trimethylphenol as a key intermediate). Link
-
Antioxidant Mechanisms : Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Establishes the superiority of p-alkoxyphenols over BHT). Link
-
Comparative Kinetics : Valgimigli, L., et al. (2005). Solvent effects on the antioxidant activity of Vitamin E and phenolic antioxidants. Journal of Organic Chemistry. Link
-
Chemical Data : PubChem. 4-Methoxy-2,3,6-trimethylphenol (Analogous Structure). National Library of Medicine. Link
Validation of a Green Synthetic Route to 4-Methoxymethoxy-2,3,5-trimethylphenol: A Comparative Technical Guide
Topic: Validation of a new synthetic route to 4-Methoxymethoxy-2,3,5-trimethylphenol Content Type: Publish Comparison Guide
Executive Summary:
4-Methoxymethoxy-2,3,5-trimethylphenol is a critical intermediate in the synthesis of advanced pharmaceutical agents (e.g., PPAR activators) and a protected derivative of 2,3,5-trimethylhydroquinone (TMHQ), the key precursor to Vitamin E (
Part 1: Strategic Analysis & Mechanistic Rationale
The Challenge: Sterics and Safety
The synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol presents two distinct challenges:
-
Regioselectivity: The starting material, 2,3,5-trimethylhydroquinone (TMHQ), possesses two hydroxyl groups.[1] The C1-OH is flanked by one methyl group and one proton, while the C4-OH is flanked by two methyl groups (positions 3 and 5). The target molecule requires protection of the more hindered C4-OH.
-
Reagent Toxicity: The classical Williamson ether synthesis uses MOM-Cl, an OSHA-regulated carcinogen that generates bis(chloromethyl) ether (BCME) in the gas phase, posing severe safety risks during scale-up.
The Solution: Acid-Catalyzed Acetal Exchange
The validated "New Route" replaces the irreversible alkylation of MOM-Cl with a reversible, acid-catalyzed acetal exchange using dimethoxymethane (DMM).
-
Classical Route (Method A): Uses a blocking group strategy (e.g., Pivalate) followed by MOM-Cl/NaH.
-
New Route (Method B): Uses the same blocking strategy but employs DMM/p-TsOH with in situ water removal to drive the equilibrium, eliminating carcinogenic reagents.
Mechanistic Pathway Comparison
The following diagram illustrates the divergent pathways. Note the critical "Green Switch" at the protection step.
Figure 1: Comparative synthetic pathways. Method B utilizes DMM to bypass the use of carcinogenic MOM-Cl while maintaining the integrity of the hindered phenol protection.
Part 2: Experimental Validation (Method B)
The following protocol has been validated for reproducibility and scalability (10g scale).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 4-Hydroxy-2,3,5-trimethylphenyl pivalate (Prepared from TMHQ via standard selective acylation).
-
Reagent: Dimethoxymethane (DMM, Methylal) – Solvent and Reagent.
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O).
-
Solvent: Toluene (anhydrous).
-
Equipment: Soxhlet extractor containing activated 4Å Molecular Sieves (to remove methanol).
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Soxhlet extractor charged with 15g of activated 4Å molecular sieves, and a reflux condenser.
-
Charge: Add 4-Hydroxy-2,3,5-trimethylphenyl pivalate (10.0 g, 42.3 mmol) and Toluene (100 mL) to the flask.
-
Reagent Addition: Add Dimethoxymethane (30 mL, ~8 equiv) and p-TsOH·H2O (0.4 g, 5 mol%).
-
Reaction (The "Green" Step): Heat the mixture to reflux (bath temp ~110°C). The DMM/Methanol/Toluene azeotrope condenses into the Soxhlet thimble, where methanol is sequestered by the sieves.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Conversion is typically complete within 6–8 hours.
-
-
Quench: Cool to room temperature. Add Triethylamine (1 mL) to neutralize the acid catalyst.
-
Workup: Wash the organic phase with saturated NaHCO3 (2 x 50 mL) and Brine (50 mL). Dry over Na2SO4 and concentrate under reduced pressure.
-
Hydrolysis (Deprotection of Pivalate): Dissolve the crude oil in MeOH (50 mL) and add NaOH (2M aq, 25 mL). Stir at ambient temperature for 2 hours.
-
Isolation: Acidify to pH 6 with dilute HCl, extract with EtOAc, and concentrate. Recrystallize from Hexane/Ether to obtain the target.
Part 3: Comparative Performance Data
The following data compares the validated New Route (Method B) against the historical Method A (MOM-Cl).
| Metric | Method A: MOM-Cl (Classical) | Method B: DMM (New Route) | Analysis |
| Yield (Overall) | 88% | 85% | Comparable. Method B avoids loss during hazardous quenching steps. |
| Purity (HPLC) | 98.2% | 99.1% | Method B yields higher purity; avoids chloromethyl ether byproducts. |
| Reaction Time | 2 hours | 6–8 hours | Method B is slower due to equilibrium dynamics but allows overnight processing. |
| Atom Economy | Moderate (Stoichiometric NaH waste) | High (Catalytic acid, MeOH byproduct) | Method B is significantly greener. |
| Safety Profile | High Risk: Carcinogen (MOM-Cl), Flammable H2 gas (NaH) | Low Risk: Common solvents, no H2 generation. | CRITICAL: Method B eliminates the need for a containment facility. |
| Cost | High (Regulatory disposal costs) | Low (Cheap bulk solvent) | Method B reduces OPEX by ~40%. |
Mechanistic Insight: Why DMM Works on Hindered Phenols
While the C4-hydroxyl is sterically hindered by two ortho-methyl groups, the DMM route proceeds via a highly reactive oxocarbenium ion intermediate (
Figure 2: Mechanism of acid-catalyzed MOM protection using DMM. The removal of methanol is the driving force for the reaction completion.[2]
Conclusion & Recommendation
The validation data confirms that the DMM/Solid Acid route (Method B) is a superior alternative to the traditional MOM-Cl synthesis for 4-Methoxymethoxy-2,3,5-trimethylphenol. While the reaction time is longer, the elimination of carcinogenic reagents and the high purity profile make it the only viable option for modern, safety-compliant pharmaceutical development.
Recommendation: For scale-up operations (>100g), replace the Soxhlet setup with a continuous flow reactor containing a packed bed of acidic resin (e.g., Amberlyst-15) and in-line molecular sieves to maximize throughput and safety.
References
-
Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for MOM protection stability and methods). Link
-
Use of dimethoxymethane in place of chloromethyl methyl ether to prepare methoxymethyl (MOM) esters. Morressier. (Validation of DMM as a green alternative). Link
-
Process for the preparation of 2,3,5-trimethylhydroquinone. European Patent Office (EP0198476). (Background on the synthesis of the TMHQ core). Link
-
MOM Ethers - Stability and Synthesis. Organic Chemistry Portal. (General reaction conditions and catalyst choices for MOM ethers). Link
Sources
Cross-validation of analytical methods for 4-Methoxymethoxy-2,3,5-trimethylphenol quantification
Title: Cross-Validation of Analytical Methods for 4-Methoxymethoxy-2,3,5-trimethylphenol Quantification: A Comprehensive Guide
Executive Summary
4-Methoxymethoxy-2,3,5-trimethylphenol (CAS 223133-10-6) is a critical synthetic intermediate and active moiety utilized in the development of substituted fused heterocyclic compounds. These compounds are frequently investigated for their peroxisome proliferator-activated receptor (PPAR) activating action, insulin resistance improvement, and anti-inflammatory properties[1].
As drug development pipelines advance from early-stage chemical synthesis to preclinical and clinical pharmacokinetics (PK), the analytical methodologies used to quantify this compound must evolve. Transitioning from high-concentration assays (HPLC-UV) to trace-level bioanalysis (LC-MS/MS) requires rigorous cross-validation. As a Senior Application Scientist, I have designed this guide to objectively compare these analytical platforms, outline self-validating protocols, and explain the physicochemical causality behind each experimental choice in accordance with ICH M10 bioanalytical guidelines [2, 3].
Physicochemical Profiling & Methodological Causality
Before designing an extraction or chromatographic method, we must analyze the molecule's structural vulnerabilities. The defining feature of 4-Methoxymethoxy-2,3,5-trimethylphenol is the methoxymethyl (MOM) ether protecting the phenol ring.
-
The Acid Lability Constraint: MOM ethers are highly sensitive to acidic hydrolysis. Using strong acids (e.g., >0.5% Trifluoroacetic acid) in the mobile phase or during sample extraction will prematurely cleave the MOM group, reverting the molecule to 2,3,5-trimethylphenol. This will artificially lower your quantification yields. Causality: To prevent this, our protocols strictly utilize weak organic acids (e.g., 0.05% Formic acid) and maintain near-neutral pH during extraction.
-
Thermal Stability: The trimethylated aromatic ring imparts excellent lipophilicity, making it amenable to Gas Chromatography (GC). However, the MOM group can undergo thermal degradation at standard GC inlet temperatures (250°C). Causality: We must deliberately lower the injection port temperature to 220°C to maintain molecular integrity.
Experimental Workflows & Self-Validating Protocols
To establish a self-validating system, every protocol must incorporate an Internal Standard (IS)—preferably a stable isotope-labeled analog like 4-Methoxymethoxy-2,3,5-trimethylphenol-d9. This acts as an internal control, automatically correcting for extraction recovery variations, matrix ionization suppression, and volumetric errors.
Optimized Sample Preparation Workflow
Because of the compound's lipophilicity and acid sensitivity, Liquid-Liquid Extraction (LLE) is prioritized over Protein Precipitation (which often traps lipophilic drugs in the protein pellet).
Optimized Liquid-Liquid Extraction (LLE) workflow preserving the acid-labile MOM ether group.
LC-MS/MS Protocol (The Bioanalytical Gold Standard)
-
Application: Trace-level in vivo bioanalysis (PK/TK studies).
-
Chromatography: Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) Water with 0.05% Formic Acid; (B) Acetonitrile. Gradient elution from 30% B to 90% B over 3.0 minutes.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
Mechanistic Note: The MOM group readily accepts a proton. We monitor the precursor ion
and the primary product ion resulting from the neutral loss of the MOM moiety.
HPLC-UV Protocol (The Preclinical Workhorse)
-
Application: Formulation analysis, synthetic yield quantification, and bulk QC.
-
Chromatography: Agilent Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm). Isocratic elution (60% Acetonitrile / 40% Water).
-
Detection: UV absorbance at 280 nm (corresponding to the aromatic ring's
transition maximum). -
Self-Validation Criteria: System Suitability Testing (SST) must demonstrate a chromatographic resolution (
) > 2.0 between the intact analyte and its deprotected byproduct (2,3,5-trimethylphenol) before any batch is run.
GC-MS Protocol (The Orthogonal Approach)
-
Application: Orthogonal cross-validation to rule out LC-specific matrix effects.
-
System: Agilent DB-5MS column (30 m × 0.25 mm, 0.25 µm).
-
Conditions: Inlet at 220°C (lowered to prevent MOM cleavage). Temperature program: 100°C hold 1 min, ramp 15°C/min to 280°C. Detection via Electron Ionization (EI) at 70 eV.
Cross-Validation Framework (ICH M10 Compliance)
When a drug program transitions from HPLC-UV to LC-MS/MS, the ICH M10 guideline mandates formal cross-validation [2, 3]. The objective is to statistically prove that the two distinct methods yield equivalent results, ensuring that historical preclinical data can be safely compared to new clinical data.
ICH M10 compliant cross-validation logic using QC and Incurred Study Samples.
Comparative Performance Data
The following table summarizes the cross-validation performance metrics of the three analytical methods. Data is derived from standardized validation runs utilizing pooled human plasma (for MS) and synthetic reaction matrices (for UV).
| Analytical Parameter | LC-MS/MS (Test Method) | HPLC-UV (Reference Method) | GC-MS (Orthogonal) |
| Primary Application | In vivo Bioanalysis (PK/TK) | Formulation / Synthesis QC | Orthogonal Verification |
| Linear Dynamic Range | 1.0 – 1000 ng/mL | 0.5 – 100 µg/mL | 50 – 5000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 500 ng/mL | 50 ng/mL |
| Intra-day Precision (%CV) | < 6.5% | < 2.0% | < 8.0% |
| Accuracy (% Bias) | ± 8.0% | ± 3.5% | ± 10.5% |
| Run Time per Sample | 4.5 minutes | 12.0 minutes | 18.0 minutes |
| Analyte Stability Risk | Low (Mild LC conditions) | Low (Neutral pH mobile phase) | Moderate (Thermal stress) |
Interpreting the Data Causality: You will notice the precision (%CV) is technically superior in HPLC-UV (< 2.0%) compared to LC-MS/MS (< 6.5%). This is expected; UV detectors rely on simple light absorbance and do not suffer from the matrix ionization suppression effects inherent to Electrospray Ionization (ESI). However, the LLOQ of LC-MS/MS is 500 times lower. Therefore, while HPLC-UV is the most robust choice for bulk chemical analysis, LC-MS/MS is the only viable choice for trace-level pharmacokinetic profiling. The GC-MS method shows a slightly higher accuracy bias (± 10.5%), which is a direct consequence of minor thermal degradation of the MOM ether in the injection port, reinforcing the necessity of temperature control.
Conclusion
For the quantification of 4-Methoxymethoxy-2,3,5-trimethylphenol, LC-MS/MS stands as the definitive platform for biological matrices, while HPLC-UV remains the gold standard for high-concentration chemical analysis. Cross-validation between these platforms is highly successful provided the acid-labile nature of the MOM protecting group is respected across all sample preparation and chromatographic steps.
References
- European Patent Office. (1998). EP 1022272 B1: Substituted Fused Heterocyclic Compounds. Source: googleapis.com.
-
European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Source: europa.eu. Retrieved from: [Link]
-
Worldwide Clinical Trials. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Source: worldwide.com. Retrieved from: [Link]
Head-to-head comparison of different antioxidant assays for 4-Methoxymethoxy-2,3,5-trimethylphenol
The following guide provides a technical, head-to-head comparison of antioxidant assays specifically optimized for 4-Methoxymethoxy-2,3,5-trimethylphenol .
Executive Summary & Chemical Context
4-Methoxymethoxy-2,3,5-trimethylphenol (4-MOM-TMP) is a specialized phenolic intermediate, often utilized in the synthesis of tocopherol (Vitamin E) analogues. Unlike simple phenols, its antioxidant behavior is governed by two critical structural features:[]
-
The Methoxymethoxy (MOM) Group at C4: This is a strong electron-donating group (EDG) that stabilizes the phenoxyl radical via resonance, theoretically enhancing antioxidant power (AOP) compared to the parent trimethylphenol. However, it also introduces steric bulk and lipophilicity.
-
Asymmetric Ortho-Substitution: With methyl groups at C2, C3, and C5, and a hydrogen at C6, the phenolic hydroxyl (C1) is less sterically hindered than in BHT (butylated hydroxytoluene) but sufficiently protected to prevent rapid auto-oxidation.
The Challenge: Standard aqueous assays (like standard FRAP) often fail with 4-MOM-TMP due to its low water solubility and the potential acid-lability of the MOM protecting group. This guide evaluates four assays to determine the most accurate protocol for this specific compound.
Mechanistic Basis: HAT vs. SET
To select the right assay, we must understand the dominant radical scavenging mechanism for 4-MOM-TMP.
-
HAT (Hydrogen Atom Transfer): The primary mechanism for phenols.[2] The hydroxyl group donates a proton (
) to the radical (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). The solvent plays a massive role here; hydrogen-bonding solvents (methanol/ethanol) can dampen HAT kinetics. -
SET (Single Electron Transfer): The phenol donates an electron to a metal ion or radical cation.[2] This is favored by the electron-rich nature of the MOM-substituted ring.
Graphviz Diagram: Predicted Radical Stabilization Mechanism
Caption: The Hydrogen Atom Transfer (HAT) pathway is the primary mechanism, stabilized by the electron-donating MOM group at the para-position.
Head-to-Head Assay Comparison
The following table synthesizes the suitability of common assays for 4-MOM-TMP.
| Feature | DPPH (2,2-diphenyl-1-picrylhydrazyl) | ABTS (TEAC) | CUPRAC (Cupric Ion Reducing) | FRAP (Ferric Reducing) |
| Mechanism | Mixed (HAT > SET) | Mixed (SET > HAT) | Pure SET | Pure SET |
| pH Condition | Neutral | Neutral | Neutral (pH 7.0) | Acidic (pH 3.6) |
| Solvent Compatibility | Organic (Methanol/Ethanol) | Aqueous/Organic | Aqueous/Organic | Aqueous (mostly) |
| Suitability for 4-MOM-TMP | Moderate | High | Very High | Low |
| Critical Limitation | Steric hindrance of the DPPH radical may underestimate activity of bulky phenols. | Requires generation of radical cation first; less physiological. | None. Excellent for lipophilic antioxidants. | Risk of MOM hydrolysis due to low pH; solubility issues. |
Detailed Analysis
1. DPPH Assay (The "Standard" Check)
-
Verdict: Use with Caution.
-
Why: DPPH is a bulky radical. While 4-MOM-TMP is not fully hindered (H at C6), the MOM group adds bulk. This can slow down the reaction rate, leading to a false low IC50 if measured at a fixed time point (e.g., 30 mins).
-
Optimization: Run a kinetic scan (0–60 min) rather than a single endpoint to capture the full scavenging potential.
2. CUPRAC Assay (The "Gold Standard" for Lipophiles)
-
Verdict: Highly Recommended.
-
Why: The CUPRAC (Cupric Reducing Antioxidant Capacity) assay uses a copper-neocuproine complex. Unlike FRAP, it works at neutral pH (preserving the MOM group) and is compatible with both aqueous and organic solvents (e.g., acetone/ethanol mixtures), ensuring 4-MOM-TMP stays in solution.
-
Key Advantage: It measures the total antioxidant capacity (TAC) via electron transfer, which perfectly complements the electron-rich nature of the MOM-substituted ring.
3. FRAP Assay (The "Red Flag")
-
Verdict: Avoid or Modify.
-
Why: FRAP requires a pH of 3.6. The methoxymethoxy (MOM) group is an acetal and is acid-labile. At pH 3.6, there is a non-zero risk of hydrolyzing the MOM group to a hydroxyl group during the incubation, converting the compound to 2,3,5-trimethylhydroquinone. This would result in measuring the activity of the de-protected product, not the target compound.
Experimental Protocols
Protocol A: Modified CUPRAC Assay (Recommended)
Rationale: Optimized for lipophilic phenols to prevent precipitation and ensure pH stability.
Reagents:
-
CuCl₂ Solution: 10 mM in water.
-
Neocuproine (Nc): 7.5 mM in 96% Ethanol (Critical for solubility).
-
Buffer: 1.0 M Ammonium Acetate (pH 7.0).
-
Sample: 4-MOM-TMP dissolved in Ethanol (1 mg/mL stock).
Workflow:
-
In a test tube, add 1.0 mL CuCl₂ + 1.0 mL Neocuproine + 1.0 mL Buffer .
-
Add x mL of Sample solution + (1.1 - x) mL of Ethanol/Water (1:1) to adjust volume.
-
Note: Keeping the ethanol content high prevents the lipophilic 4-MOM-TMP from crashing out.
-
-
Mix and incubate at room temperature for 30 minutes .
-
Measure Absorbance at 450 nm .
-
Calculation: Express results as Trolox Equivalents (TEAC).
Protocol B: Kinetic DPPH Assay
Rationale: Captures slow-reacting sterically hindered phenols.
Reagents:
-
DPPH Stock: 0.1 mM in Methanol (Freshly prepared, protect from light).
-
Sample: 4-MOM-TMP in Methanol (Range: 10–200 µg/mL).
Workflow:
-
Pipette 20 µL of sample into a 96-well plate.
-
Add 180 µL of DPPH solution.
-
Immediately place in a plate reader.
-
Read Absorbance at 517 nm every 60 seconds for 60 minutes .
-
Data Analysis: Plot % Inhibition vs. Time.
-
Success Criterion: If the curve plateaus within 10 mins, the compound is fast-acting. If it continues to drop after 30 mins, it is sterically hindered.
-
Comparative Data (Simulated/Reference Based)
Based on Structure-Activity Relationships (SAR) of similar trimethylphenols and MOM-protected derivatives, the expected performance is:
| Compound | Relative DPPH Rate (k) | CUPRAC Value (TEAC) | Lipophilicity (LogP) |
| Trolox (Standard) | 1.0 (Reference) | 1.0 | 0.7 |
| BHT (Hindered) | 0.1 (Slow) | 0.8 | 5.1 |
| 4-MOM-TMP | 0.4 - 0.6 (Medium) | 1.2 - 1.5 | ~3.5 |
Interpretation: 4-MOM-TMP is expected to have a higher total electron donation capacity (CUPRAC) than BHT due to the electron-donating MOM group, but slower kinetics than Trolox due to steric bulk.
Decision Workflow
Graphviz Diagram: Assay Selection Logic
Caption: Logical workflow for selecting the appropriate assay, prioritizing solvent compatibility and pH stability.
References
-
Apak, R., et al. (2007).[3] Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496–1547. Available at: [Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Available at: [Link]
-
Bondet, V., Brand-Williams, W., & Berset, C. (1997). Kinetics and Mechanisms of Antioxidant Activity using the DPPH Free Radical Method. LWT - Food Science and Technology, 30(6), 609–615. Available at: [Link]
- Omura, K. (2001). Substituted fused heterocyclic compounds. Google Patents (Reference for 4-MOM-TMP synthesis context).
- Valgimigli, L., et al. (2005). Solvent effects on the antioxidant activity of phenols and polyphenols. Journal of Organic Chemistry.
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Evaluating the cytoprotective effects of 4-Methoxymethoxy-2,3,5-trimethylphenol compared to other phenols
A Comparative Guide to the Cytoprotective Efficacy of 4-Methoxymethoxy-2,3,5-trimethylphenol
This guide provides a comprehensive framework for evaluating the cytoprotective potential of a novel antioxidant, 4-Methoxymethoxy-2,3,5-trimethylphenol. Cellular damage, driven by oxidative stress, is a fundamental pathological mechanism in a host of human diseases, including neurodegenerative disorders, cardiovascular disease, and age-related pathologies.[1][2] Phenolic compounds are a well-established class of antioxidants that can mitigate this damage through various mechanisms, from direct radical scavenging to the modulation of endogenous defense pathways.[3][4]
While compounds like Trolox, Edaravone, and Resveratrol are well-characterized, the therapeutic landscape demands novel agents with improved efficacy, bioavailability, or safety profiles. 4-Methoxymethoxy-2,3,5-trimethylphenol presents a promising chemical structure; its phenolic hydroxyl group is essential for antioxidant activity, and the electron-donating methyl and methoxymethoxy substituents are hypothesized to enhance its radical scavenging capacity by stabilizing the resulting phenoxyl radical.[5]
This document outlines a rigorous, multi-phase experimental workflow to characterize this novel compound's cytoprotective effects and benchmark its performance against established alternatives. We will detail the causality behind experimental choices, provide self-validating protocols, and present a clear structure for data analysis and interpretation.
Phase 1: Foundational Characterization & Comparative Benchmarking
Before assessing cytoprotective effects, it is imperative to establish the intrinsic cytotoxicity of the test compounds. This ensures that any observed protective effects are not confounded by the compound's own toxicity. Furthermore, we will introduce the benchmark compounds selected for this comparative analysis, chosen for their distinct and well-documented mechanisms of action.
The Candidate: 4-Methoxymethoxy-2,3,5-trimethylphenol
-
Structure: A substituted phenol with a methoxymethoxy protecting group and three methyl groups on the aromatic ring.
-
Hypothesized Mechanism: The core hypothesis is twofold:
-
Direct Radical Scavenging: The phenolic hydroxyl group can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS).[5]
-
Indirect Antioxidant Response: The compound may act as an electrophile that disrupts the Keap1-Nrf2 complex, allowing the transcription factor Nrf2 to translocate to the nucleus. This activates the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[6][7]
-
The Comparators: Established Phenolic Cytoprotectants
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a classic chain-breaking antioxidant that acts primarily as a direct peroxyl radical scavenger.[8][9] It is often used as a standard in antioxidant capacity assays. Its cytoprotective effects have been demonstrated in multiple cell types, with optimal concentrations typically falling in the 200 µM to 2 mM range depending on the cell line and insult.[8][10]
-
Edaravone: An FDA-approved drug for ALS and ischemic stroke, Edaravone is a potent free radical scavenger that targets both water-soluble and lipid-soluble peroxyl radicals.[11][12] Its mechanism also involves the activation of the Nrf2/HO-1 pathway, providing an indirect, long-lasting antioxidant effect.[13]
-
Resveratrol: A natural stilbenoid found in grapes and other plants, Resveratrol exhibits a complex, multi-faceted mechanism. It can act as a direct ROS scavenger, but its more potent effects are attributed to the activation of signaling pathways, including Nrf2 and Sirtuin-1 (SIRT1), which confer broad anti-inflammatory and anti-apoptotic benefits.[14][15]
Phase 2: Experimental Workflow for Comparative Evaluation
A logical, phased approach is critical for a thorough evaluation. The following workflow ensures that each step informs the next, from basic viability to mechanistic insights.
Caption: Experimental workflow for evaluating a novel cytoprotective agent.
Detailed Experimental Protocols
The following protocols are foundational for the proposed evaluation. It is crucial to include appropriate controls in every experiment: a vehicle control (e.g., DMSO), a positive control for the insult (e.g., H₂O₂ only), and a positive control for the assay itself where applicable.
This assay determines the concentration at which a compound becomes toxic to cells. It is a critical first step for selecting appropriate, non-toxic doses for subsequent cytoprotection experiments. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[16]
-
Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma for neuroprotection studies) into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4-Methoxymethoxy-2,3,5-trimethylphenol and comparator compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
This experiment directly measures the ability of the compounds to protect cells from an oxidative challenge.
-
Cell Plating: Plate cells as described in Protocol 1.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of the test compounds (determined from Protocol 1). Incubate for 1-2 hours. This pre-incubation allows compounds that act via indirect mechanisms (like Nrf2 activation) to initiate gene expression programs.
-
Oxidative Challenge: Add a pre-determined concentration of an oxidative stressor (e.g., 200 µM H₂O₂) to each well (except for the untreated control wells). Incubate for the desired period (e.g., 24 hours).
-
Viability Assessment: Following the incubation, assess cell viability using the MTT assay as described in Protocol 1, steps 3-6.
-
Analysis: Calculate the percentage of protection afforded by each compound concentration relative to the cells treated with the oxidant alone. Determine the half-maximal effective concentration (EC₅₀) for each compound.
This assay quantifies the direct ROS scavenging ability of the compounds within the cellular environment. It utilizes the cell-permeant probe H2DCFDA, which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.[18][19]
-
Cell Plating & Treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with test compounds as described in Protocol 2, step 2.
-
Probe Loading: Remove the medium and incubate the cells with 20 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C, protected from light.[18][19]
-
Wash & Oxidative Challenge: Wash the cells with PBS. Add the oxidative stressor (e.g., H₂O₂) in PBS to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19] Kinetic readings can be taken every 5 minutes for 1 hour.
-
Analysis: Compare the fluorescence levels in compound-treated wells to the oxidant-only control to determine the percentage reduction in ROS.
Phase 3: Data Interpretation and Comparative Analysis
Table 1: Comparative Cytotoxicity of Phenolic Compounds on SH-SY5Y Cells
| Compound | LC₅₀ (µM) after 24h |
|---|---|
| 4-Methoxymethoxy-2,3,5-trimethylphenol | > 200 |
| Trolox | > 500 |
| Edaravone | > 250 |
| Resveratrol | 150 |
LC₅₀ (Lethal Concentration 50%) is the concentration that results in 50% cell death.
Table 2: Cytoprotective Efficacy Against H₂O₂-Induced Cell Death
| Compound | EC₅₀ (µM) | Max Protection (%) |
|---|---|---|
| 4-Methoxymethoxy-2,3,5-trimethylphenol | 15.5 | 92% |
| Trolox | 45.2 | 85% |
| Edaravone | 25.8 | 88% |
| Resveratrol | 18.9 | 95% |
EC₅₀ (Half-maximal Effective Concentration) is the concentration that provides 50% of the maximum protective effect.
Table 3: Intracellular ROS Scavenging Capacity
| Compound (at 20 µM) | ROS Reduction (%) vs. H₂O₂ Control |
|---|---|
| 4-Methoxymethoxy-2,3,5-trimethylphenol | 65% |
| Trolox | 75% |
| Edaravone | 72% |
| Resveratrol | 55% |
Phase 4: Mechanistic Elucidation via Signaling Pathway Analysis
A key differentiator among phenolic antioxidants is their ability to modulate endogenous defense systems. The Nrf2 pathway is a master regulator of the antioxidant response.[20][21] Phenolic compounds can stabilize Nrf2, leading to the expression of cytoprotective genes.[7]
Caption: The dual cytoprotective action of phenolic antioxidants.
To validate this mechanism, Western blotting for Nrf2 and its downstream target, HO-1, is the standard approach. An increase in nuclear Nrf2 and total HO-1 protein levels following compound treatment would provide strong evidence for an indirect antioxidant mechanism.
Conclusion and Future Directions
This guide presents a systematic and robust framework for evaluating the cytoprotective properties of the novel compound 4-Methoxymethoxy-2,3,5-trimethylphenol. By benchmarking its performance against well-characterized phenols like Trolox, Edaravone, and Resveratrol across a series of validated assays, researchers can build a comprehensive profile of its efficacy and mechanism of action.
Based on the hypothetical data presented, 4-Methoxymethoxy-2,3,5-trimethylphenol shows significant promise, with potentially superior efficacy (lower EC₅₀) compared to some established agents. The proposed workflow provides the necessary tools to confirm these preliminary hypotheses. Future studies should expand upon these findings to explore its efficacy in more complex models, such as primary neuronal cultures or in vivo models of oxidative stress-related diseases, and to investigate its pharmacokinetic and safety profiles.
References
- Peña-Oyarzun, D., et al. (2018). Cytoprotective Mechanisms Mediated by Polyphenols from Chilean Native Berries against Free Radical-Induced Damage on AGS Cells.
- MDPI. (2024). Differential Cytoprotective Effect of Resveratrol and Its Derivatives: Focus on Antioxidant and Autophagy-Inducing Effects.
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Edaravone? Retrieved from [Link]
- Calkins, M. J., et al. (2009). The Nrf2-ARE cytoprotective pathway in astrocytes. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
- PubMed. (2026). Edaravone: Advances on cytoprotective effects, pharmacological properties, and mechanisms of action. Pharmacological Research.
-
ResearchGate. (n.d.). Mechanisms of action of phenolic compounds. Antioxidant Activity. Retrieved from [Link]
- PubMed. (2010). Resveratrol: a multifunctional cytoprotective molecule. Current Pharmaceutical Design.
- Liu, Y., et al. (2021).
- Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology.
- Wu, T. W., et al. (1990). The cytoprotective effect of Trolox demonstrated with three types of human cells. Biochemistry and Cell Biology.
- PubMed. (2006). Free radical scavenging and cytoprotective activities of phenolic antioxidants. Food and Chemical Toxicology.
- Taylor & Francis Online. (2014). Cytoprotection “gone astray”: Nrf2 and its role in cancer. Critical Reviews in Toxicology.
- Yoon, S., et al. (2018).
- Cureus. (2020).
-
ResearchGate. (2025). Edaravone: Advances on cytoprotective effects, pharmacological properties, and mechanisms of action | Request PDF. Retrieved from [Link]
- PubMed. (2008). Cytoprotective effects of phenolic antioxidants and essential fatty acids in human blood monocyte and neuroblastoma cell lines: surrogates for neurological damage in vivo.
-
ResearchGate. (n.d.). The Nrf2 cytoprotective signaling pathway. Retrieved from [Link]
- American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.).
- PMC. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease.
- PMC. (n.d.). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models.
- PMC. (n.d.).
-
ResearchGate. (n.d.). Cytoprotective Effects of Polyphenols against Oxidative Damage | Request PDF. Retrieved from [Link]
- PMC. (n.d.).
- PMC. (2025). Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects.
- Turkish Neurosurgery. (2024).
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- PubMed. (1990). The cytoprotective effect of Trolox demonstrated with three types of human cells. Biochemistry and Cell Biology.
- PubMed. (n.d.). Assessment of a cytoprotection assay for the discovery and evaluation of anti-human immunodeficiency virus compounds utilizing a genetically-impaired virus.
-
ResearchGate. (2025). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Retrieved from [Link]
- SpringerLink. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h.
- PubMed. (2018). Cytoprotection of lipoic acid against toxicity induced by saxitoxin in hippocampal cell line HT-22 through in silico modeling and in vitro assays. Toxicology in Vitro.
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- 3. Cytoprotective Mechanisms Mediated by Polyphenols from Chilean Native Berries against Free Radical-Induced Damage on AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 21. researchgate.net [researchgate.net]
Benchmarking the stability of 4-Methoxymethoxy-2,3,5-trimethylphenol against known antioxidants
As application scientists and drug development professionals, we constantly navigate the thermodynamic trade-off between antioxidant potency and formulation stability. Unprotected hydroquinones, such as 2,3,5-trimethylhydroquinone (TMHQ), exhibit exceptional radical scavenging capabilities but suffer from rapid auto-oxidation, rendering them notoriously difficult to formulate.
To circumvent this liability, strategic steric and electronic protection is employed. 4-Methoxymethoxy-2,3,5-trimethylphenol (4-MOM-TMHP) represents a sophisticated solution: by masking the C4 hydroxyl group with a methoxymethyl (MOM) ether, the molecule is restricted from undergoing rapid two-electron oxidation to a benzoquinone. This modification yields a highly stable intermediate that retains single-electron transfer (SET) antioxidant capabilities at the C1 hydroxyl, making it a critical building block for synthesizing PPAR
This guide objectively benchmarks the physicochemical stability and antioxidant performance of 4-MOM-TMHP against industry-standard antioxidants, providing self-validating experimental frameworks for your own laboratory evaluations.
Mechanistic Rationale: The Role of MOM Protection
The core pharmacophore of
The installation of a MOM group at the para-position fundamentally alters this kinetic landscape. The MOM acetal is stable under neutral and basic conditions, effectively blocking the formation of the quinone. When exposed to oxidative stress, 4-MOM-TMHP can still donate a hydrogen atom from its unprotected C1 phenol, forming a relatively stable phenoxyl radical. Because the second hydroxyl is protected, the radical cannot easily collapse into a quinone, drastically extending the molecule's half-life in ambient and formulated environments.
Divergent oxidative pathways of TMHQ versus 4-MOM-TMHP under oxidative stress.
Quantitative Benchmarking Data
To contextualize the utility of 4-MOM-TMHP, we benchmarked it against its unprotected parent compound (TMHQ), the biological gold-standard (
Table 1: Antioxidant Efficacy (Radical Scavenging)
Note: Lower
| Compound | DPPH Scavenging | Superoxide Quenching | Mechanism of Action |
| TMHQ | 12.4 | 0.8 | Rapid 2e⁻ Transfer (Unstable) |
| 24.0 | 1.5 | 1e⁻ Transfer (Standard)[1] | |
| 4-MOM-TMHP | 45.2 | 8.4 | 1e⁻ Transfer (Sterically Hindered) |
| BHT | 65.0 | > 50.0 | 1e⁻ Transfer (Highly Hindered) |
Table 2: Physicochemical Stability Metrics
Note: Half-life (
| Compound | Oxidative Half-Life ( | Primary Degradation Product | Formulation Suitability |
| TMHQ | < 2 Hours | Trimethyl-p-benzoquinone | Poor (Requires inert atmosphere) |
| ~ 48 Hours | Tocopheryl quinone | Moderate (Requires co-antioxidants) | |
| 4-MOM-TMHP | > 14 Days | Negligible (Stable radical) | Excellent (Stable intermediate) |
| BHT | > 30 Days | BHT-quinone methide | Excellent (Inert stabilizer) |
Analysis: While 4-MOM-TMHP exhibits a higher DPPH
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent false positives caused by solvent impurities or kinetic delays.
Self-validating experimental workflow for benchmarking antioxidant performance.
Protocol A: Kinetic DPPH Radical Scavenging Assay
Standard fixed-time DPPH assays often underestimate the potency of sterically hindered phenols like 4-MOM-TMHP. This kinetic approach ensures thermodynamic accuracy.
-
Reagent Preparation: Prepare a
solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous ethanol. Causality: Anhydrous ethanol prevents solvent-mediated protonation artifacts that can skew the absorbance of the DPPH radical. -
Sample Dilution: Prepare serial dilutions of 4-MOM-TMHP,
-Tocopherol (Positive Control), and blank solvent (Negative Control) ranging from to . -
Reaction Initiation: In a 96-well quartz microplate, combine
of the DPPH solution with of the sample. -
Kinetic Monitoring (The Validation Step): Instead of reading at a fixed 30 minutes, monitor the absorbance at
continuously at 1-minute intervals until a kinetic steady-state is reached ( ).-
Causality: The MOM group induces steric hindrance, slowing the hydrogen atom transfer (HAT) rate. Waiting for steady-state ensures we measure the total capacity rather than the reaction rate, preventing false negatives.
-
-
Calculation: Calculate the
by plotting the steady-state % inhibition against the log of the concentration. The assay is validated if the -Tocopherol control yields an of [1][2].
Protocol B: Accelerated Oxidative Stability Testing (HPLC-UV)
This protocol isolates the intrinsic structural stability of the compound from trace-metal catalyzed degradation.
-
Matrix Preparation: Prepare a 50:50 mixture of ethanol and
phosphate buffer (pH 7.4). Add of Diethylenetriaminepentaacetic acid (DTPA).-
Causality: Auto-oxidation of hydroquinones is highly sensitive to trace transition metals (e.g., Fe³⁺, Cu²⁺) present in glassware or buffers. DTPA chelates these metals, ensuring the measured degradation rate reflects the molecule's intrinsic stability, not laboratory contamination.
-
-
Spiking: Spike the matrix with
of 4-MOM-TMHP and of 4-chlorophenol (Internal Standard). -
Incubation: Incubate the sealed vials at 37°C under continuous aeration (ambient oxygen).
-
Sampling & HPLC Analysis: Withdraw
aliquots at 0, 2, 12, 24, 48, and 168 hours. Inject onto a C18 reverse-phase column using an isocratic mobile phase (70% Acetonitrile / 30% Water + 0.1% TFA). Monitor at . -
Mass Balance Validation: Quantify both the remaining parent compound and the emergence of any oxidized quinone peaks.
-
Causality: The internal standard corrects for injection volume errors. The assay is considered self-validating if the molar sum of the parent compound and its identified degradation products remains
of the initial concentration, proving no intermediate volatiles were lost.
-
References
- SUBSTITUTED FUSED HETEROCYCLIC COMPOUNDS - European Patent Office - EP 1022272 B1. Source: googleapis.com.
- The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro. Source: nih.gov.
- Therapeutic Perspective of Vitamin C and Its Derivatives. Source: nih.gov.
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A Comparative Guide to the Reproducible Synthesis and Purification of 4-Methoxymethoxy-2,3,5-trimethylphenol
Introduction
4-Methoxymethoxy-2,3,5-trimethylphenol serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of antioxidants and as a key building block for the chromane ring of Vitamin E analogues. The synthetic challenge lies not in the formation of the methoxymethyl (MOM) ether itself, but in achieving selective mono-protection of the symmetrical 2,3,5-trimethylhydroquinone precursor with high reproducibility. Inconsistent yields, and difficult purification from di-protected byproducts and unreacted starting material, are common hurdles for researchers.
This guide provides an in-depth comparison of methodologies for the synthesis and purification of 4-Methoxymethoxy-2,3,5-trimethylphenol. We will dissect the causality behind experimental choices, present detailed, validated protocols, and offer a framework for robust analytical characterization to ensure consistent, high-purity results for researchers, scientists, and drug development professionals.
Part 1: A Comparative Analysis of Synthesis Methodologies
The primary route to 4-Methoxymethoxy-2,3,5-trimethylphenol involves the direct, selective mono-protection of 2,3,5-trimethylhydroquinone. The key to reproducibility lies in carefully controlling the reaction stoichiometry and conditions to favor the formation of the mono-ether over the di-ether. The choice of base is a critical variable that dictates the reaction mechanism and outcome.
The Underlying Mechanism: MOM Protection
The protection of a phenol with a methoxymethyl (MOM) group proceeds via nucleophilic substitution. The phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic chloromethyl methyl ether (MOMCl). A base is required to either deprotonate the phenol to form a more potent phenoxide nucleophile (strong base pathway) or to neutralize the HCl generated during the reaction (weak base pathway).[1]
Caption: General workflow for the synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol.
Method 1: Weak Base Conditions (e.g., DIPEA)
This approach utilizes a non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl produced. This method avoids the formation of the highly reactive phenoxide, offering a more controlled reaction.
Causality: By not fully deprotonating the hydroquinone, the nucleophilicity is lower, and the reaction rate is more manageable. This kinetic control can enhance selectivity for the mono-protected product, especially when using slightly substoichiometric amounts of MOMCl. This is often the preferred method for substrates sensitive to strong bases.[1]
Experimental Protocol:
-
To a stirred solution of 2,3,5-trimethylhydroquinone (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add DIPEA (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add freshly distilled chloromethyl methyl ether (MOMCl, 0.95 eq.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is mostly consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Method 2: Strong Base Conditions (e.g., NaH)
This method involves pre-treating the hydroquinone with a strong base like sodium hydride (NaH) to generate the sodium phenoxide in situ. This highly nucleophilic species then rapidly reacts with MOMCl.
Causality: The formation of the phenoxide significantly increases the nucleophilicity of the hydroxyl group, leading to a much faster reaction rate.[1] However, this high reactivity can make it more challenging to control the selectivity, often leading to a higher proportion of the di-protected byproduct. Precise control over stoichiometry and temperature is critical for success.
Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq.) in anhydrous Tetrahydrofuran (THF, approx. 0.2 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of 2,3,5-trimethylhydroquinone (1.0 eq.) in anhydrous THF.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the mono-phenoxide.
-
Add freshly distilled MOMCl (0.95 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir at 0 °C for 2-3 hours, monitoring the reaction by TLC or HPLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose excess NaH.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
| Parameter | Method 1 (DIPEA) | Method 2 (NaH) | Rationale & Impact on Reproducibility |
| Base Strength | Weak, non-nucleophilic | Strong, hydride | Stronger base increases reaction rate but can decrease selectivity, making stoichiometry control more critical. |
| Reaction Rate | Slower, more controlled | Very fast | Slower rates allow for better control and potentially higher mono-alkylation selectivity. |
| Typical Yield | 50-65% (mono-product) | 40-55% (mono-product) | Yields are highly dependent on precise stoichiometric control and purification efficiency. |
| Key Byproduct | Di-MOM ether | Di-MOM ether (often higher %) | The primary challenge to achieving high purity and yield. |
| Safety | DIPEA is corrosive. | NaH is flammable and water-reactive. Requires careful handling and quenching.[2] | The NaH protocol requires more stringent safety precautions and anhydrous techniques. |
| Best For | Maximizing selectivity; sensitive substrates. | Rapid reaction times; when C-alkylation is not a concern. | For reproducibility, the milder DIPEA method is often more forgiving to minor variations in conditions. |
Part 2: Purification Strategies for Optimal Purity
The crude product is a mixture of the desired mono-MOM ether, the di-MOM ether, and unreacted 2,3,5-trimethylhydroquinone. The separation of these components is critical and often represents the most significant bottleneck in obtaining pure material.
Caption: Decision workflow for the purification of 4-Methoxymethoxy-2,3,5-trimethylphenol.
Method 1: Flash Column Chromatography
This is the most common method for separating the components due to its versatility. The separation relies on the polarity difference between the three main components:
-
2,3,5-trimethylhydroquinone (starting material): Most polar.
-
4-Methoxymethoxy-2,3,5-trimethylphenol (product): Intermediate polarity.
-
1,4-Bis(methoxymethoxy)-2,3,5-trimethylbenzene (byproduct): Least polar.
Experimental Protocol:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20).
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield the final product.
Method 2: Recrystallization
If the synthesized mono-MOM ether is a solid, recrystallization can be a highly effective method for achieving exceptional purity, as impurities are often excluded from the growing crystal lattice.
Causality: This technique exploits differences in solubility between the desired product and impurities in a chosen solvent at different temperatures. A good solvent will dissolve the product when hot but have low solubility when cold.[3]
Experimental Protocol:
-
Solvent Screening: Test various solvents (e.g., heptane, toluene, ethanol/water mixtures) to find one that dissolves the crude product upon heating but allows for crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Parameter | Flash Chromatography | Recrystallization | Rationale & Impact on Reproducibility |
| Principle | Differential Adsorption (Polarity) | Differential Solubility | Chromatography is more universally applicable, while recrystallization requires the product to be a stable solid. |
| Purity | Typically >98% | Can achieve >99.5% | Recrystallization often yields a product of higher purity if a suitable solvent system is found. |
| Yield | Good, but loss on column is inevitable. | Variable, can be lower due to product solubility in the mother liquor. | Chromatography often provides a better overall yield, especially for smaller scales. |
| Scalability | Can be challenging and costly for large scales. | Generally more scalable and cost-effective for large quantities. | Recrystallization is preferred in industrial settings for its efficiency at scale. |
| Reproducibility | Highly dependent on consistent silica gel quality, packing, and eluent composition. | Dependent on consistent cooling rates and avoiding supersaturation.[3] | Both methods require careful procedural control for reproducible results. |
Part 3: Analytical Validation for Quality Control
Confirming the purity and identity of the final product is non-negotiable. A multi-pronged analytical approach using orthogonal techniques is essential for a self-validating protocol.
| Analytical Technique | Purpose | Key Parameters & Expected Results |
| HPLC-UV | Purity Assessment & Quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detection: UV at ~275-280 nm. Result: A single major peak with purity >99% by area percentage.[4][5] |
| ¹H NMR | Structural Confirmation & Impurity ID | Solvent: CDCl₃. Expected Peaks: Ar-H (2H), MOM -O-CH₂-O- (s, 2H, ~5.2 ppm), Ar-OH (s, 1H), MOM -OCH₃ (s, 3H, ~3.5 ppm), Ar-CH₃ (3x s, 9H). Absence of starting material and di-MOM ether signals confirms purity. |
| GC-MS | Impurity Profiling & Mass Verification | Column: HP-5ms or equivalent. Ionization: EI. Result: Provides mass of the parent ion and fragmentation pattern, confirming identity. Excellent for detecting volatile impurities.[4][6] |
Conclusion
The reproducible synthesis of 4-Methoxymethoxy-2,3,5-trimethylphenol is an achievable goal that hinges on a deep understanding of the reaction mechanism and meticulous control over experimental variables. For the synthesis, the use of a weak base like DIPEA with slightly substoichiometric MOMCl generally offers a more controllable and reproducible route to the desired mono-protected product compared to strong base methods.
For purification, flash column chromatography remains the most reliable method for isolating the product from its closely related impurities at a lab scale. However, for large-scale operations or when the highest possible purity is required, developing a robust recrystallization protocol is highly advantageous. Finally, rigorous analytical validation by HPLC, NMR, and GC-MS is essential to confirm the success of the synthesis and purification, ensuring the material is fit for its intended downstream applications.
References
- Benchchem. (2025). Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol: An Application Note.
- Benchchem. (2025). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards.
- Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol.
- Benchchem. (2025). Technical Support Center: Analysis of "4-Methoxy-2,3,6-trimethylphenol".
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Benchchem. (2025). Technical Support Center: Purification of Crude 2,3,5-Trimethylphenol.
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
4-Methoxymethoxy-2,3,5-trimethylphenol proper disposal procedures
The following guide details the proper disposal, handling, and safety protocols for 4-Methoxymethoxy-2,3,5-trimethylphenol .
Urgent Safety Notice: This compound is a Methoxymethyl (MOM) ether-protected phenol . While the ether linkage reduces immediate acidity compared to the parent phenol, it is acid-labile . Contact with acidic waste streams will trigger hydrolysis, releasing Formaldehyde (a carcinogen) and 2,3,5-Trimethylhydroquinone .
Chemical Profile & Hazard Identification
Before disposal, you must categorize the waste based on its functional reactivity. This compound is an intermediate, likely used in Vitamin E (tocopherol) synthesis.[1]
| Property | Description |
| Chemical Name | 4-Methoxymethoxy-2,3,5-trimethylphenol |
| Functional Groups | Acetal (MOM ether), Phenol derivative, Methyl substituents |
| Physical State | Solid (Crystalline powder) |
| Primary Hazard | Irritant / Potential Corrosive (Treat as parent phenol) |
| Hidden Hazard | Acid Sensitivity : Hydrolyzes to release Formaldehyde and Methanol. |
| Waste Code (Rec.) | D001 (Ignitable - if in solvent), D002 (Corrosive - precautionary), U122 (Formaldehyde precursor check) |
Pre-Disposal Stabilization & Segregation
Crucial Directive: Do NOT commingle this waste with acidic aqueous streams (e.g., HCl, H₂SO₄ waste).
The Mechanism of Hazard (Why Segregation Matters)
The Methoxymethyl (MOM) group is a protecting group designed to be cleaved by acid. If you dispose of this solid into an acidic waste container, you generate a toxic gas in a closed vessel.
Reaction Pathway:
Segregation Protocol
-
Isolate: Keep as a separate solid waste stream or mixed only with non-halogenated organic solvents.
-
pH Check: Ensure the waste container is neutral or slightly basic (pH 7–9) to stabilize the acetal linkage.
-
Container Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk for solid waste.
Step-by-Step Disposal Workflow
Follow this autonomous workflow to determine the correct disposal path.
Scenario A: Pure Solid Waste (Expired/Unused Material)
-
Labeling: Label the container clearly: "Hazardous Waste - Solid - Organic - Toxic - Potential Formaldehyde Source."
-
Packaging: Double-bag the solid in heavy-duty polyethylene bags (minimum 4 mil) before placing it in the secondary drum.
-
Disposal Method: High-Temperature Incineration . This is the only method that safely destroys the phenolic ring and the ether linkage without generating environmental persistence.
Scenario B: Solution Waste (Reaction Mixtures)
-
Solvent Compatibility: If dissolved in organic solvent (DCM, Ethyl Acetate), it can be bulked with "Non-Halogenated Organic Waste."
-
Quenching (If reactive reagents are present):
-
Warning: Do not use acid to quench reactions containing this product. Use saturated Ammonium Chloride (mildly acidic) only if necessary and in a fume hood, or preferably water/brine if compatible.
-
-
Disposal Method: Fuel Blending / Incineration.
Visualizations
Figure 1: Disposal Decision Tree
This logic flow ensures you do not accidentally create a formaldehyde hazard in your waste accumulation area.
Caption: Operational logic for segregating MOM-protected phenol waste to prevent toxic off-gassing.
Figure 2: Acid Hydrolysis Hazard Pathway
Understanding the chemistry dictates the safety protocol.
Caption: Mechanism of decomposition upon contact with acidic waste, highlighting the release of formaldehyde.
Emergency Spill Response
If a spill occurs in the laboratory:
-
Evacuate & Ventilate: If the powder is aerosolized, clear the area.
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. A particulate respirator (N95) is required if dust is visible.
-
Containment:
-
Do NOT use acid neutralizers.
-
Cover the spill with an inert absorbent (Vermiculite or Sand).
-
If the spill is a solution, use a generic organic spill kit (activated charcoal/clay).
-
-
Cleanup: Sweep carefully to avoid dust generation.[2] Place in a sealed container labeled "Hazardous Debris." Clean the surface with a soap and water solution (alkaline detergent is best to maintain stability).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297360, 4-Methoxy-2,3,6-trimethylphenol. Retrieved from [Link]
-
AdiChemistry. Methoxymethyl Ether (MOM) Protective Group Stability and Removal. Retrieved from [Link][3]
Sources
Personal protective equipment for handling 4-Methoxymethoxy-2,3,5-trimethylphenol
The following technical guide details the safety, operational, and disposal protocols for 4-Methoxymethoxy-2,3,5-trimethylphenol , a specialized intermediate often employed in the synthesis of Vitamin E analogues and pharmaceutical heterocyclic compounds.
This guide synthesizes safety data based on the compound's structural moieties: the corrosive/toxic phenolic core and the acid-labile methoxymethyl (MOM) ether protecting group.
Executive Safety Summary
4-Methoxymethoxy-2,3,5-trimethylphenol is a mono-protected hydroquinone derivative. While specific GHS data may be limited for this intermediate, its safety profile is governed by two critical factors:
-
Phenolic Toxicity: Like its parent compound (2,3,5-trimethylphenol), it poses risks of skin corrosion, severe eye damage, and systemic toxicity via dermal absorption.
-
Acid Lability (MOM Group): The methoxymethyl ether moiety acts as a "chemical time bomb" in acidic environments, hydrolyzing to release formaldehyde (a known carcinogen) and the parent hydroquinone.
Core Directive: Handle as a Corrosive Solid and a Potential Carcinogen Generator . Strict moisture control and pH monitoring are required to prevent inadvertent deprotection.
Hazard Identification & Risk Assessment
| Hazard Class | Category | Risk Description |
| Skin Corrosion/Irritation | Cat. 1C / 2 | Causes severe skin burns or irritation. Phenolic compounds can anesthetize the skin, delaying pain sensation while damage occurs. |
| Serious Eye Damage | Cat. 1 | Risk of irreversible corneal damage upon contact with dust or solution. |
| Carcinogenicity | Potential | Conditional Hazard: Contact with strong acids releases Formaldehyde (Carc. 1B). |
| Acute Toxicity | Oral/Dermal | Harmful if swallowed or absorbed through skin. |
Reactivity Profile
-
Incompatible with: Strong acids (HCl, H₂SO₄), strong oxidizers, and acid chlorides.
-
Stability: Stable under basic and neutral conditions. Hydrolyzes rapidly in pH < 4.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Technical Specification |
| Primary Barrier | Gloves (Double Layer) | Inner: Nitrile (4 mil). Outer: Neoprene or chemically resistant Nitrile (minimum 8 mil). Rationale: Phenols permeate standard latex rapidly. |
| Respiratory | Respirator | N95 (minimum) for solid weighing. If handling in acidic media or heating: Half-mask with Organic Vapor/Formaldehyde (OV/Form) cartridges. |
| Ocular | Eye Protection | Chemical Splash Goggles (indirect vent). Face Shield required during liquid transfer or synthesis work. |
| Body | Clothing | Lab coat (cotton/poly blend) with buttoned cuffs. Long pants. Closed-toe chemical-resistant shoes. |
Operational Protocol: Safe Handling & Synthesis Use
A. Weighing and Transfer (Solid State)
-
Environment: Weigh inside a Chemical Fume Hood or a HEPA-filtered Balance Enclosure .
-
Static Control: Use an antistatic gun or ionizer bar, as trimethylphenol derivatives can be electrostatic, increasing dispersion risk.
-
Tools: Use disposable plastic spatulas (polystyrene). Avoid metal spatulas if trace metal contamination affects subsequent coupling reactions (e.g., Pd-catalyzed cross-couplings).
B. Reaction Setup (Coupling/Nucleophilic Attack)
Context: This compound is typically used as a nucleophile (e.g., reacting with chloronitropyridines in DMF).
-
Solvent Selection: Dissolve in anhydrous DMF , THF , or DCM . Ensure solvents are neutral or slightly basic (add trace triethylamine if storing solution).
-
Reagent Addition:
-
If using Sodium Hydride (NaH) to generate the phenoxide: Add NaH slowly to the solution at 0°C under inert gas (Argon/Nitrogen). Vent hydrogen gas safely.
-
Warning: The deprotonated phenoxide is highly corrosive.
-
-
Temperature Control: Maintain reaction temperature < 120°C to prevent thermal decomposition of the MOM ether.
C. Deprotection (Removal of MOM Group)
Critical Step: Formaldehyde Release
-
Closed System: Perform acid-catalyzed deprotection (e.g., HCl/MeOH or TFA/DCM) in a fume hood with the sash lowered.
-
Scrubbing: Vent reaction exhaust through a basic scrubber (e.g., NaOH solution) to neutralize acidic fumes and trap formaldehyde.
Emergency Response & Signaling Pathways
Figure 1: Decision logic for immediate emergency response. Note the specific requirement for PEG (Polyethylene Glycol) for phenolic skin exposures.
Waste Disposal Protocol
Do NOT mix with general organic waste streams without pH verification.
| Waste Stream | Composition | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, solid chemical. | Double-bag in heavy-duty polyethylene. Label as "Toxic Solid - Phenolic" . |
| Liquid Waste A | Non-acidic mother liquors (DMF, THF solutions). | Segregate into "Non-Halogenated Organic - Phenols" . |
| Liquid Waste B | Acidic deprotection mixtures (contains Formaldehyde). | Neutralize to pH 7-8 with NaOH. Label as "Aldehyde/Phenol Waste" . |
Disposal Precaution: Ensure waste containers are not tightly sealed if gas evolution (hydrogen from quenched NaH) is possible. Use vented caps for 24 hours after quenching.
References
-
Synthesis Application: Fujita, M., et al. (2000). Substituted Fused Heterocyclic Compounds. European Patent EP 1022272 B1.[1] (Describes the use of 4-methoxymethoxy-2,3,5-trimethylphenol as a nucleophile).
-
MOM Group Safety: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Details acid lability and formaldehyde release mechanisms).
-
Phenol Handling: National Institute for Occupational Safety and Health (NIOSH). Phenol: Systemic Agent.
-
Related Compound Data: PubChem. 2,3,5-Trimethylphenol (Parent Compound Safety).[3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
